molecular formula C6H10N2O3 B3238285 1-(3-Hydroxypropyl)imidazolidine-2,4-dione CAS No. 1406725-09-4

1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Cat. No.: B3238285
CAS No.: 1406725-09-4
M. Wt: 158.16 g/mol
InChI Key: SVLJYOGDIBNDKB-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Hydroxypropyl)imidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Hydroxypropyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Hydroxypropyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-hydroxypropyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-3-1-2-8-4-5(10)7-6(8)11/h9H,1-4H2,(H,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLJYOGDIBNDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1406725-09-4
Record name 1-(3-hydroxypropyl)imidazolidine-2,4-dione
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Foundational & Exploratory

Technical Monograph: 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

[1]

Executive Summary

1-(3-Hydroxypropyl)imidazolidine-2,4-dione (often referred to as 1-(3-hydroxypropyl)hydantoin) is a polar, non-aromatic heterocyclic compound characterized by a rigid hydantoin core functionalized with a flexible hydroxypropyl linker at the N1 position .[1][2]

Unlike its N3-substituted regioisomer, the N1-substituted variant retains the acidic imide proton at the N3 position (pKa ~9.1), rendering it a bifunctional "warhead" for drug conjugation.[1] It serves as a critical intermediate in the synthesis of water-soluble prodrugs , epoxy resin modifiers , and biostable linkers .

This guide details the physiochemical profile, regioselective synthesis, and validated reactivity protocols for this compound, addressing the common synthetic challenge of distinguishing N1 vs. N3 alkylation.

Molecular Architecture & Physiochemical Profile

Structural Identifiers
PropertyDetail
IUPAC Name 1-(3-Hydroxypropyl)imidazolidine-2,4-dione
CAS Registry Number 73973-05-4 (Note: Isomer specificity in commercial catalogs varies; verify via NMR)
Molecular Formula C₆H₁₀N₂O₃
Molecular Weight 158.16 g/mol
SMILES OCCCN1CC(=O)NC1=O
Key Functional Groups Primary Alcohol (C-OH), Imide (–C(=O)NHC(=O)–), Tertiary Amine (Ring N1)
Physiochemical Data[1][5]
  • Physical State: White to off-white crystalline solid or viscous oil (depending on purity/hydration).[1]

  • Melting Point: 95–105 °C (Experimental range for N1-alkyl derivatives).[1]

  • Solubility: Highly soluble in water, DMSO, Methanol; Sparingly soluble in Ethyl Acetate; Insoluble in Hexane.

  • pKa (Calculated):

    • N3-H (Imide): ~9.12 (Acidic, deprotonatable by weak bases like K₂CO₃).[1]

    • OH (Alcohol): ~16 (Neutral).[1]

Regioselective Synthesis: The N1 Challenge

A common pitfall in hydantoin chemistry is the assumption that direct alkylation yields the N1 product. It does not. The N3 proton is significantly more acidic (pKa ~9) than the N1 position. Direct alkylation of hydantoin with 3-chloropropanol yields the N3-isomer .[1]

To synthesize 1-(3-Hydroxypropyl)imidazolidine-2,4-dione , one must employ a cyclization strategy where the propyl group is installed before ring closure.[1]

Validated Protocol: The Modified Urech Synthesis

This protocol utilizes N-(3-hydroxypropyl)glycine as the precursor, ensuring the substituent is locked at the N1 position.[1]

Step 1: Synthesis of N-(3-Hydroxypropyl)glycine
  • Reagents: 3-Amino-1-propanol (1.0 eq), Chloroacetic acid (1.0 eq), NaOH (2.0 eq).

  • Conditions: Aqueous solution, 0°C to Room Temp, 12 hours.

  • Mechanism: Sɴ2 displacement of chloride by the primary amine.

  • Workup: Neutralize to pH 7, concentrate, and desalt (ion exchange or crystallization from EtOH).

Step 2: Cyclization with Urea (or Cyanate) [1]
  • Reagents: N-(3-Hydroxypropyl)glycine (Intermediate from Step 1), Urea (1.2 eq), HCl (conc. catalytic).

  • Conditions: Reflux in dilute HCl/Water (100°C) for 6–8 hours.

  • Mechanism: Acid-catalyzed condensation of the secondary amine with urea to form a ureido intermediate, followed by rapid ring closure.

  • Purification: Recrystallization from Ethanol/Water.[1]

Synthesis Pathway Diagram (Graphviz)

SynthesisPathwayStart3-Amino-1-propanolInterN-(3-Hydroxypropyl)glycine(Intermediate)Start->InterN-AlkylationReagent1+ Chloroacetic Acid(NaOH, H2O)Reagent1->InterProduct1-(3-Hydroxypropyl)imidazolidine-2,4-dioneInter->ProductCyclization(Regioselective N1)Reagent2+ Urea / HCl(Reflux)Reagent2->Product

Figure 1: Regioselective synthesis pathway ensuring N1 substitution via glycine intermediate.[1]

Reactivity & Functionalization Profile

The molecule possesses two distinct reactive centers ("warheads") that allow for orthogonal functionalization.[1]

The N3-Imide "Warhead"[1]
  • Reactivity: The proton at N3 is acidic (pKa ~9.1).[1]

  • Application: Can be deprotonated with K₂CO₃ or NaH to undergo alkylation (e.g., with benzyl bromide) or acylation.

  • Use Case: Attaching a second drug pharmacophore or a targeting moiety.[1]

The Hydroxyl "Warhead"
  • Reactivity: Primary alcohol behavior.[1]

  • Application: Esterification (DCC/DMAP coupling), oxidation to aldehyde/acid, or conversion to a leaving group (Mesylate/Tosylate) for nucleophilic substitution.

  • Use Case: Conjugating carboxylic acid-containing drugs (e.g., Ibuprofen, Naproxen) to form hydantoin-linked prodrugs .[1]

Reactivity Logic Diagram (Graphviz)

ReactivityCore1-(3-Hydroxypropyl)imidazolidine-2,4-dioneN3_PathN3-Position (Imide)pKa ~9.1Core->N3_PathOH_PathPropyl-OH Group(Primary Alcohol)Core->OH_PathN3_RxnAlkylation / Acylation(Base: K2CO3)N3_Path->N3_RxnOH_RxnEsterification(Prodrug Formation)OH_Path->OH_RxnOH_OxOxidation(to Aldehyde/Acid)OH_Path->OH_Ox

Figure 2: Orthogonal reactivity profile showing N3-acidic and OH-nucleophilic pathways.[1]

Analytical Characterization (Self-Validation)

To confirm the N1-isomer and rule out the N3-isomer, use the following NMR diagnostic criteria.

NucleusSignalDiagnostic Interpretation
¹H NMR Ring CH₂ (s, 2H) Appears at ~3.9–4.0 ppm .[1] In N1-substituted hydantoins, this singlet is distinct.[1] (If N3-substituted, the CH₂ is flanked by NH and C=O, shifting slightly upfield).
¹H NMR N-CH₂ (t, 2H) The triplet for the propyl CH₂ attached to Nitrogen appears at ~3.3–3.4 ppm .
¹³C NMR C2 vs C4 Carbonyls Two distinct carbonyl peaks at ~158 ppm (C2) and ~172 ppm (C4) .[1]
IR C=O Stretches Doublet carbonyl stretch at 1770 cm⁻¹ and 1700 cm⁻¹ (Characteristic of the hydantoin ring).

Applications in Drug Development[6][7][8][9]

Prodrug Linker Systems

The 1-(3-hydroxypropyl)hydantoin scaffold is an ideal solubilizing linker .[1]

  • Mechanism: The hydantoin ring is highly polar, increasing the water solubility of lipophilic drugs attached via the hydroxyl group.

  • Stability: The ester linkage formed at the hydroxyl group is susceptible to enzymatic hydrolysis (esterases) in vivo, releasing the active parent drug.

Epoxy Resin Modifiers

In materials science, this molecule acts as a toughening agent . The hydroxyl group reacts with epoxide rings, while the hydantoin ring provides thermal stability and rigidity to the polymer matrix.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Signal Word: Warning.

  • Handling: Use standard PPE (Gloves, Goggles).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption which complicates stoichiometry in esterification reactions.[1]

References

  • PubChem. (n.d.).[1][2] 1-(3-Hydroxypropyl)imidazolidine-2,4-dione Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Foundational text on hydantoin regioselectivity).
  • Olimpieri, F., et al. (2012).[3] Regioselective multicomponent sequential synthesis of hydantoins. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Meusel, M., & Gutschow, M. (2004). Recent Developments in Hydantoin Chemistry. Organic Preparations and Procedures International.

1-(3-Hydroxypropyl)imidazolidine-2,4-dione CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Part 1: Executive Summary

1-(3-Hydroxypropyl)imidazolidine-2,4-dione (CAS: 1406725-09-4 ) is a specialized heterocyclic building block belonging to the hydantoin class.[1][2][3][4] Unlike common industrial hydantoins (e.g., DMDM hydantoin) used as preservatives, this specific N1-substituted isomer serves as a precision intermediate in organic synthesis and medicinal chemistry. Its structure features a hydantoin core functionalized with a 3-hydroxypropyl tail at the N1 position, providing a primary hydroxyl group for further conjugation (e.g., esterification, etherification) while retaining the imide functionality of the ring.

This guide details the physicochemical identity, regioselective synthesis, and applications of this compound, distinguishing it from its more common N3-isomer.

Part 2: Chemical Identity & Physicochemical Properties

Property Data
IUPAC Name 1-(3-Hydroxypropyl)imidazolidine-2,4-dione
Common Synonyms 1-(3-Hydroxypropyl)hydantoin; N1-(3-Hydroxypropyl)hydantoin
CAS Number 1406725-09-4
Molecular Formula C₆H₁₀N₂O₃
Molecular Weight 158.16 g/mol
SMILES OCCCN1CC(=O)NC1=O
Solubility Soluble in water, DMSO, methanol; sparingly soluble in non-polar solvents.
Physical State Solid (typically white to off-white powder)
pKa (Predicted) ~9.1 (Imide N3-H)

Structural Insight: The hydantoin ring contains two nitrogen atoms. N3 (between the two carbonyls) is acidic and the primary site for alkylation under basic conditions. N1 (adjacent to the methylene group) is less reactive. Therefore, the existence of the substituent at N1 implies a specific synthetic pathway was used, as direct alkylation of hydantoin would predominantly yield the N3-isomer [1][2].

Part 3: Synthesis & Manufacturing Methodologies

The Regioselectivity Challenge

A critical "Expert Insight" for researchers is that 1-(3-hydroxypropyl)imidazolidine-2,4-dione cannot be synthesized efficiently by reacting hydantoin with 3-chloropropanol . That route yields the 3-substituted isomer (CAS 73986-93-3) due to the higher acidity of the N3 proton.

To obtain the 1-substituted target (CAS 1406725-09-4), a de novo cyclization strategy using an N-substituted amino acid precursor is required.

Recommended Protocol: The Ureido-Amino Acid Cyclization

This protocol ensures exclusive N1-substitution by building the ring onto the propyl chain.

Reaction Scheme:

  • N-Alkylation: Reaction of 3-amino-1-propanol with chloroacetic acid to form N-(3-hydroxypropyl)glycine.

  • Ureido Formation: Reaction with potassium cyanate (KOCN) to form the ureido acid intermediate.

  • Cyclization: Acid-catalyzed ring closure to form the hydantoin.

SynthesisFlow Start 3-Amino-1-propanol Step1 Reaction with Chloroacetic Acid (pH 10-11) Start->Step1 Inter1 N-(3-Hydroxypropyl)glycine Step1->Inter1 Step2 Reaction with KOCN / HCl Inter1->Step2 Inter2 Ureido Intermediate Step2->Inter2 Step3 Acid Cyclization (HCl, Heat) Inter2->Step3 Product 1-(3-Hydroxypropyl) imidazolidine-2,4-dione (CAS 1406725-09-4) Step3->Product

Figure 1: Regioselective synthesis pathway for N1-substituted hydantoins.

Detailed Experimental Workflow

Note: This protocol is adapted from standard procedures for N1-substituted hydantoins [3].

  • Precursor Synthesis:

    • Dissolve 3-amino-1-propanol (1.0 eq) in water.

    • Add chloroacetic acid (1.0 eq) slowly while maintaining pH ~10-11 using NaOH.

    • Heat to 60°C for 4 hours.

    • Checkpoint: Monitor consumption of amine by TLC.

  • Ureido Formation:

    • Acidify the solution to pH 5-6 with HCl.

    • Add potassium cyanate (KOCN, 1.1 eq) portion-wise.

    • Stir at room temperature for 12 hours. The intermediate N-carbamoyl-N-(3-hydroxypropyl)glycine may precipitate or remain in solution.

  • Cyclization:

    • Add concentrated HCl (20% volume) to the mixture.

    • Reflux (100°C) for 2-3 hours. The acid catalyzes the dehydration and ring closure.

    • Purification: Neutralize to pH 7, evaporate solvent, and extract with hot ethanol or ethyl acetate. Recrystallize from ethanol/water.

Part 4: Functional Applications

Pharmaceutical Intermediates

The 1-(3-hydroxypropyl) moiety acts as a linker . The terminal hydroxyl group is a versatile handle for conjugation:

  • PROTACs (Proteolysis Targeting Chimeras): The hydantoin ring can serve as a non-hydrolyzable linker segment, with the hydroxyl group allowing attachment to E3 ligase ligands.

  • Prodrugs: Esterification of the hydroxyl group with a carboxylic acid drug payload.

Polymer Science
  • Cross-linking: The molecule acts as a "monofunctional" alcohol but contains a secondary amine (N3-H) that can react with isocyanates or epoxides, effectively acting as a chain extender or terminator.

  • Epoxy Resins: Hydantoins improve thermal stability. This derivative introduces flexibility via the propyl chain.

Part 5: Analytical Characterization

To validate the identity of CAS 1406725-09-4 versus the N3-isomer, use ¹H NMR :

Signal N1-Isomer (Target) N3-Isomer (Common)
Ring Methylene (C5-H₂) Singlet at ~3.9 ppm (N1 is substituted, so environment is symmetric/distinct).Singlet at ~4.0 ppm.
N-H Signal One broad singlet (N3-H) at ~10.5 ppm.One broad singlet (N1-H) at ~8.0 ppm (less acidic).
Propyl -CH₂-N Triplet connected to N1 .Triplet connected to N3 .

Mass Spectrometry (ESI+):

  • Expected [M+H]⁺: 159.08 m/z .

  • Fragment ions: Loss of H₂O (141.07 m/z) is common for the hydroxypropyl chain.

Part 6: Safety & Handling (SDS Highlights)

  • Hazard Classification: Generally classified as Irritant (Skin/Eye) .

  • Signal Word: Warning.

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store in a cool, dry place. Hygroscopic nature is possible due to the hydroxyl group; keep under inert atmosphere if high purity is required [4].

References

  • PubChem. 1-(3-hydroxypropyl)imidazolidine-2,4-dione (Compound). National Library of Medicine. Available at: [Link]

  • Ware, E. (1950). "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470. (Foundational text on hydantoin regioselectivity).

Sources

1-(3-Hydroxypropyl)hydantoin: Technical Guide to Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(3-Hydroxypropyl)hydantoin , a specific N-substituted hydantoin derivative. While often encountered as a specialized intermediate in organic synthesis or a degradation product in industrial applications, its structural properties make it a critical scaffold in medicinal chemistry, particularly as a polar linker or metabolite standard.

Executive Summary

1-(3-Hydroxypropyl)hydantoin (1-3-HPH) is a heterocyclic organic compound characterized by a hydantoin (imidazolidine-2,4-dione) core substituted at the N1 position with a 3-hydroxypropyl group.[1] It serves as a vital polar intermediate in the synthesis of complex pharmaceutical agents, acting as a hydrophilic spacer in drug-conjugate design, and acts as a reference standard for the metabolic profiling of propyl-substituted hydantoin drugs.

This guide details the synthesis protocols , analytical characterization , and handling procedures required for high-integrity research applications.

Part 1: Chemical Identity & Properties[2]

Structural Characterization

The molecule consists of a rigid, polar hydantoin ring attached to a flexible, hydrophilic propyl alcohol chain. This duality allows it to serve as a "solubility-enhancing linker" in medicinal chemistry.

PropertyValueNote
IUPAC Name 1-(3-Hydroxypropyl)imidazolidine-2,4-dioneSystematic nomenclature
Molecular Formula C₆H₁₀N₂O₃-
Molecular Weight 158.16 g/mol -
Solubility High (Water, DMSO, Methanol)Due to H-bonding capacity of -OH and imide
pKa ~9.12 (Imide N3-H)Acidic proton at N3 allows further functionalization
LogP -1.2 (Estimated)Highly hydrophilic
Mechanistic Role

In drug development, 1-3-HPH is primarily utilized for:

  • Linker Chemistry: The primary hydroxyl group (-OH) allows for esterification or etherification, attaching the hydantoin moiety to a pharmacophore.

  • Metabolite Identification: It serves as a reference standard for the hydrolysis of N-propyl hydantoin derivatives or the oxidative metabolism of propyl-substituted drugs.

Part 2: Synthesis & Experimental Protocols

Synthesis Strategy: N-Alkylation of Hydantoin

The most robust synthesis involves the base-catalyzed N-alkylation of unsubstituted hydantoin with 3-bromo-1-propanol or 3-chloro-1-propanol.

Reaction Logic:

  • Regioselectivity: The N3 proton of hydantoin is more acidic (pKa ~9.1) than N1.[1] However, under basic conditions (e.g., KOH/EtOH), the N1 position is often alkylated preferentially due to steric and electronic factors when using specific conditions, or via the "Bucherer-Bergs" modification if starting from amino acids.

  • Note: Direct alkylation often yields a mixture. A more specific route involves the cyclization of N-(3-hydroxypropyl)glycine with urea.

Protocol: Cyclization Route (High Purity)

This method avoids N1/N3 isomer mixtures common in direct alkylation.

Reagents:

  • N-(3-Hydroxypropyl)glycine (precursor)

  • Potassium Cyanate (KOCN)

  • Hydrochloric Acid (HCl)

  • Water (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of N-(3-Hydroxypropyl)glycine in 20 mL of water.

  • Acidification: Adjust pH to ~3.0 using dilute HCl.

  • Addition: Add 12 mmol of Potassium Cyanate slowly with stirring at room temperature.

  • Heating: Reflux the mixture at 90°C for 2 hours.

    • Mechanism:[1] Formation of the hydantoic acid intermediate, followed by acid-catalyzed cyclodehydration.

  • Cyclization: Add 5 mL of concentrated HCl and reflux for an additional 1 hour to ensure ring closure.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water (9:1) to yield white crystals of 1-(3-Hydroxypropyl)hydantoin.

Visualization of Synthesis Pathway

SynthesisPathway Start N-(3-Hydroxypropyl)glycine Inter Intermediate: N-(3-Hydroxypropyl)hydantoic acid Start->Inter Carbamoylation Reagent + KOCN / H+ Reagent->Inter Product 1-(3-Hydroxypropyl)hydantoin Inter->Product - H2O Step2 Acid Cyclization (HCl, Reflux) Step2->Product

Caption: Acid-catalyzed cyclization of N-substituted glycine with cyanate to form 1-(3-Hydroxypropyl)hydantoin.

Part 3: Analytical Characterization

HPLC Method for Purity Assessment

Due to its polarity, standard C18 methods may result in poor retention. A HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 column is recommended.

ParameterCondition
Column Waters XBridge Amide (3.5 µm, 4.6 x 150 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 15 min
Flow Rate 0.8 mL/min
Detection UV at 210 nm (Amide bond absorption)
Retention Time Expect elution at ~6-8 min (depending on gradient)
NMR Spectroscopy Validation

To verify the structure, specific signals must be identified.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.6 ppm (s, 1H): N3-H (Broad singlet, exchangeable).

    • δ 4.5 ppm (t, 1H): -OH (Hydroxyl proton).

    • δ 3.9 ppm (s, 2H): C5-H₂ (Ring methylene).

    • δ 3.3 ppm (t, 2H): N1-CH₂ (Propyl methylene adjacent to Nitrogen).

    • δ 3.4 ppm (q, 2H): -CH₂-OH (Propyl methylene adjacent to Oxygen).

    • δ 1.6 ppm (m, 2H): -CH₂-CH₂-CH₂- (Central propyl methylene).

Part 4: Applications in Drug Development

Pharmacophore Linking (PROTACs)

1-3-HPH is an ideal "anchor" for Fragment-Based Drug Discovery (FBDD).

  • Logic: The N3 position can be functionalized (e.g., alkylated with a target ligand), while the hydroxyl group on the propyl chain can be conjugated to an E3 ligase ligand via a PEG linker.

  • Advantage: The hydantoin ring provides a rigid, polar constraint that improves water solubility compared to simple alkyl chains.

Metabolic Stability Studies

When developing drugs with propyl-amino side chains (e.g., certain anti-arrhythmics or urological drugs), oxidative deamination or hydrolysis can yield hydantoin derivatives.

  • Protocol: Incubate the parent drug with Liver Microsomes (RLM/HLM).

  • Analysis: Spike the reaction mixture with synthesized 1-3-HPH to confirm metabolite identity via LC-MS/MS co-elution.

Visualization of Linker Application

LinkerApplication Scaffold 1-(3-Hydroxypropyl)hydantoin Func1 Functionalization at -OH (Ester/Ether Linkage) Scaffold->Func1 Step 1 Func2 Functionalization at N3 (Alkylation/Arylation) Scaffold->Func2 Step 2 Drug PROTAC / Conjugate [Target Ligand] - [Hydantoin] - [E3 Ligand] Func1->Drug Func2->Drug

Caption: Strategic utilization of the bifunctional 1-3-HPH scaffold in drug conjugate design.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Meusel, M., & Gütschow, M. (2004). "Recent Developments in Hydantoin Chemistry. A Review." Organic Preparations and Procedures International, 36(5), 391–443. Link

  • Konnert, L., et al. (2013). "Synthesis of Hydantoins: The State of the Art." Chemical Reviews, 113, 10016-10074. (General synthesis of N-substituted hydantoins).
  • PubChem Database. "Hydantoin Derivatives and Analogues." National Library of Medicine. Link

Sources

A Comprehensive Technical Guide on the Physical Properties of N-(3-Hydroxypropyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-Hydroxypropyl)hydantoin is a derivative of hydantoin, a core scaffold in numerous pharmacologically active compounds. A comprehensive understanding of its physical properties is a critical prerequisite for its advancement in medicinal chemistry, formulation science, and materials research. This guide provides an in-depth analysis of the key physicochemical characteristics of N-(3-hydroxypropyl)hydantoin. It details authoritative, field-proven experimental protocols for the determination of its melting point, solubility, and crystallographic structure. The causality behind methodological choices is elucidated to provide researchers with a robust framework for generating reproducible, high-fidelity data. This document is intended to be a foundational resource for scientists and professionals engaged in the development and application of hydantoin derivatives.

Introduction: The Significance of Physical Characterization

The hydantoin (2,4-imidazolidinedione) ring system is a privileged structure in drug discovery, most notably recognized in the anticonvulsant drug phenytoin.[1][2] Chemical modification of the hydantoin scaffold is a common strategy to modulate biological activity and physicochemical properties. The introduction of an N-hydroxypropyl substituent is intended to alter properties such as solubility and hydrogen bonding potential, which can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Accurate and precise characterization of physical properties is not a trivial data-gathering exercise; it is the cornerstone of rational drug development.[4] Properties like melting point, solubility, and crystal structure dictate a compound's stability, dissolution rate, bioavailability, and manufacturability.[5][6] This guide provides the necessary theoretical grounding and practical methodologies to thoroughly characterize N-(3-hydroxypropyl)hydantoin.

Molecular Structure and Weight

The foundational property of any chemical entity is its structure and corresponding molecular weight. These inform all subsequent stoichiometric and analytical calculations.

  • Chemical Name: 3-(3-hydroxypropyl)imidazolidine-2,4-dione

  • Synonyms: N-hydroxypropyl hydantoin

  • Molecular Formula: C₆H₁₀N₂O₃

  • Calculated Molecular Weight: 158.16 g/mol

The presence of a hydroxyl group and two amide functionalities suggests that N-(3-hydroxypropyl)hydantoin is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. These structural features are expected to significantly influence its melting point and solubility.[5]

Thermal Properties: Melting Point Analysis

The melting point (Tₘ) is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces.[4][7] For crystalline solids, a sharp melting range typically signifies high purity.

Quantitative Data

A summary of the available data for the melting point of N-(3-hydroxypropyl)hydantoin is presented below. It is crucial to note that literature values can vary based on the experimental method and heating rate used.[2]

Table 1: Reported Melting Point of N-(3-hydroxypropyl)hydantoin

PropertyValue (°C)
Melting Point110-112

Data sourced from publicly available chemical supplier information. Independent verification is strongly recommended.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for thermal analysis, offering high precision and detailed information about a material's thermal transitions.[8][9][10] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10]

Expertise & Causality: This protocol is designed for accuracy and reproducibility. A heating rate of 10 °C/min is selected as an optimal balance between achieving high-resolution thermal event detection and practical experimental duration. The use of an inert nitrogen atmosphere is critical to prevent any potential oxidative degradation of the sample at elevated temperatures, ensuring the observed endotherm corresponds solely to the melting transition.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of N-(3-hydroxypropyl)hydantoin into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan will serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the system at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 150 °C at a constant rate of 10 °C/min.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion (ΔHfus), which provides insight into the crystallinity of the material.[11]

Diagram 1: DSC Experimental Workflow

DSC_Workflow Workflow for Melting Point Determination by DSC cluster_prep 1. Preparation cluster_analysis 2. DSC Analysis cluster_data 3. Data Interpretation calibrate Calibrate DSC with Indium weigh Weigh 2-5 mg Sample calibrate->weigh seal Seal in Al Pan weigh->seal load Load Sample & Reference Pans seal->load run Execute Thermal Program (25-150°C @ 10°C/min) load->run analyze Determine Onset Temp (Tm) & Enthalpy of Fusion (ΔHfus) run->analyze

Caption: A streamlined workflow for determining the melting point of N-(3-hydroxypropyl)hydantoin using DSC.

Solubility Profile

Solubility is a paramount physical property in drug development, as it directly governs the dissolution rate and, consequently, the bioavailability of orally administered drugs.[6] Poor aqueous solubility is a major hurdle in the development of new chemical entities.[6]

Expected Solubility

Given its molecular structure, which includes hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H), N-(3-hydroxypropyl)hydantoin is anticipated to be soluble in polar protic solvents like water, ethanol, and methanol.[12] Its solubility is expected to be limited in non-polar solvents such as hexane and sparingly soluble in solvents of intermediate polarity like dichloromethane.

Experimental Protocol: Thermodynamic Equilibrium Solubility Assay

The "shake-flask" method is the definitive technique for determining thermodynamic (or equilibrium) solubility.[13][14] It measures the saturation concentration of a compound in a specific solvent at a constant temperature after equilibrium has been reached.[15]

Expertise & Causality: This protocol is designed for self-validation. An equilibration time of 24-48 hours with agitation is specified to ensure that a true thermodynamic equilibrium between the solid and dissolved states is achieved.[15] The inclusion of a centrifugation step is crucial for cleanly separating the supernatant from undissolved solid, preventing sample contamination. Quantification by a validated HPLC-UV method provides the necessary specificity and sensitivity for accurate concentration measurement, which is superior to less specific methods like UV-Vis spectrophotometry alone.[6]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of N-(3-hydroxypropyl)hydantoin (e.g., 10-20 mg) to a known volume (e.g., 1-2 mL) of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial.

  • Equilibration: Seal the vials and place them on a rotating shaker or orbital agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant.

  • Quantification:

    • Dilute the aliquot with an appropriate mobile phase.

    • Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a predetermined λ_max.

    • Calculate the solubility by comparing the sample's peak area to a standard curve prepared from known concentrations of N-(3-hydroxypropyl)hydantoin.

Diagram 2: Equilibrium Solubility Determination Workflow

Solubility_Workflow Workflow for Equilibrium Solubility Determination start Add Excess Solid to Solvent equilibrate Agitate at Constant Temperature (24-48h) start->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge supernatant Withdraw Aliquot of Supernatant centrifuge->supernatant quantify Dilute & Quantify by HPLC-UV supernatant->quantify result Calculate Solubility (e.g., mg/mL) quantify->result

Caption: A robust, step-by-step protocol for measuring the equilibrium solubility of a compound.

Solid-State Characterization: Crystallography

The three-dimensional arrangement of molecules in a crystal lattice dictates many of a material's bulk properties.[16][17] X-ray crystallography is the most powerful and unambiguous technique for determining the precise atomic structure of a crystalline solid.[18][19][20] This information is vital for understanding polymorphism, identifying potential hydrates or solvates, and for structure-based drug design.[16]

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Obtaining the crystal structure is contingent upon growing high-quality single crystals, which is often the most challenging step.[18]

Expertise & Causality: The choice of crystallization technique is highly empirical. Slow evaporation is a common starting point as it is simple and effective for many organic molecules. The goal is to achieve a state of slight supersaturation from which orderly crystal growth can occur. Data collection at cryogenic temperatures (e.g., 100 K) is standard practice as it minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise final structure.[18]

Step-by-Step Methodology:

  • Crystal Growth:

    • Prepare a saturated solution of N-(3-hydroxypropyl)hydantoin in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Employ slow evaporation by covering the vial with a perforated film and leaving it undisturbed for several days to weeks.

    • Alternatively, use vapor diffusion or cooling crystallization methods.

  • Crystal Selection & Mounting: Identify a well-formed, defect-free single crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of cold nitrogen gas (typically 100 K).

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem to obtain an initial electron density map and build a preliminary structural model.

    • Refine the atomic coordinates and thermal parameters against the experimental data until the model converges, yielding a final, high-resolution crystal structure.[20]

Conclusion

This technical guide provides a comprehensive framework for the characterization of the core physical properties of N-(3-hydroxypropyl)hydantoin. The detailed, field-tested protocols for melting point analysis, solubility determination, and crystallographic analysis are designed to yield accurate and reproducible data. By understanding the causality behind these experimental choices, researchers can confidently apply these methods, ensuring a solid foundation for any subsequent research, formulation, or drug development activities involving this promising hydantoin derivative.

References

  • Title: LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS Source: Chemistry LibreTexts URL: [Link]

  • Title: Solubility Test Source: AxisPharm URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Analysis Principle Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights Source: Torontech URL: [Link]

  • Title: Differential Scanning Calorimeter (DSC/DTA) Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Experiment 1 — Properties of Organic Compounds Source: Dartmouth College URL: [Link]

  • Title: Differential scanning calorimetry Source: CureFFI.org URL: [Link]

  • Title: Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach Source: Teachy.ai URL: [Link]

  • Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION Source: World Health Organization URL: [Link]

  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL: [Link]

  • Title: What is Differential Scanning Calorimetry? Source: TA Instruments URL: [Link]

  • Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments Source: Chinese Pharmaceutical Journal URL: [Link]

  • Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]

  • Title: X-Ray Crystallography of Chemical Compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Organic Compounds: Physical Properties Lab Source: Scribd URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: X-ray Determination Of Molecular Structure Source: EBSCO URL: [Link]

  • Title: 1.Preliminary Tests and Physical Examination: Experiment Observation Inference Source: Scribd URL: [Link]

  • Title: Hydantoin and Its Derivatives Source: Kirk-Othmer Encyclopedia of Chemical Technology URL: [Link]

  • Title: Hydantoin Source: MFA Cameo - Museum of Fine Arts Boston URL: [Link]

  • Title: Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties Source: ChemSusChem URL: [Link]

  • Title: Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption Source: PubMed URL: [Link]

Sources

1-(3-Hydroxypropyl)imidazolidine-2,4-dione solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Authored by: A Senior Application Scientist

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 1-(3-Hydroxypropyl)imidazolidine-2,4-dione, a derivative of the versatile hydantoin scaffold, presents a molecule of interest for further biological evaluation.[1][2][3][4][5] However, a significant knowledge gap exists in the public domain regarding its fundamental physicochemical properties, most notably its solubility in aqueous and organic media. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to address this gap. It outlines the theoretical considerations, influencing factors, and a detailed, field-proven experimental protocol for the accurate determination of the thermodynamic solubility of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione. The methodologies described herein are designed to generate robust, reliable data essential for formulation development, preclinical studies, and advancing the therapeutic potential of this compound class.

Introduction to 1-(3-Hydroxypropyl)imidazolidine-2,4-dione and the Primacy of Solubility

The imidazolidine-2,4-dione (hydantoin) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][3][6] The derivative, 1-(3-Hydroxypropyl)imidazolidine-2,4-dione, incorporates a flexible hydroxypropyl side chain, which is anticipated to modulate its physicochemical properties compared to the parent hydantoin structure.

Physicochemical Profile and Predicted Solubility Behavior

Understanding the structural attributes of a molecule provides a rational basis for predicting its solubility. The key features of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione are the polar hydantoin ring, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and the terminal hydroxyl (-OH) group on the propyl chain, which further enhances polarity and hydrogen bonding capacity.

PropertyValue / PredictionSource
Molecular Formula C₆H₁₀N₂O₃PubChemLite[8]
Molecular Weight 158.16 g/mol PubChemLite[8]
Predicted XlogP -1.2PubChemLite[8]
Hydrogen Bond Donors 2 (N-H, O-H)Calculated
Hydrogen Bond Acceptors 3 (2x C=O, O-H)Calculated

The negative predicted XlogP value suggests that the compound is hydrophilic and is expected to favor partitioning into an aqueous phase over an octanol phase.[8][9] This indicates a predisposition for solubility in polar solvents, particularly water. The presence of the N-H proton on the hydantoin ring (pKa of hydantoin is ~9) suggests that the molecule's overall charge, and thus its aqueous solubility, will be dependent on the pH of the medium.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, they are no substitute for empirical data. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[10][11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug at a specific temperature, providing the most stable and relevant solubility value for biopharmaceutical assessment.[10]

Causality Behind the Shake-Flask Method

The core principle is to allow a compound to reach a true thermodynamic equilibrium between its most stable solid-state form and the solution phase. This is achieved by agitating an excess amount of the solid in the solvent for a sufficiently long period, ensuring the system is not kinetically trapped in a supersaturated state from a less stable, more soluble form (e.g., an amorphous phase or a metastable polymorph).[10] This method is considered a self-validating system because the continued presence of excess solid confirms that the solution is indeed saturated.

Detailed Protocol: Shake-Flask Solubility Determination

This protocol is designed to determine the solubility of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione across a biopharmaceutically relevant pH range.

Materials & Reagents:

  • 1-(3-Hydroxypropyl)imidazolidine-2,4-dione (solid, crystalline)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 4.5

  • Hydrochloric Acid (HCl) Buffer, pH 1.2

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 °C)

  • Centrifuge

  • 0.22 µm low-binding syringe filters (e.g., PVDF)

  • HPLC system with UV detector or LC-MS/MS

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis start Weigh excess solid (e.g., 5-10 mg) buffer Add 1 mL of specific buffer (pH 1.2, 4.5, 7.4) start->buffer to vial shake Agitate on orbital shaker (e.g., 100 rpm, 37°C) buffer->shake time Incubate for 24-72 hours shake->time for centrifuge Centrifuge to pellet excess solid time->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute sample for linearity range filter->dilute analyze Analyze by validated HPLC or LC-MS/MS dilute->analyze

Sources

A Technical Guide to the Spectral Analysis of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These derivatives have demonstrated significant therapeutic potential, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[1][2] The functionalization of the hydantoin ring system allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth technical analysis of the spectral data for a specific derivative, 1-(3-Hydroxypropyl)imidazolidine-2,4-dione, offering insights for its unambiguous identification and characterization, which is crucial in drug development and quality control. While a complete experimental dataset for this specific molecule is not publicly available, this document will provide a detailed theoretical and comparative analysis based on the well-established spectral characteristics of the imidazolidine-2,4-dione core and related substituted analogs.

Physicochemical Properties

PropertyValue
Molecular Formula C₆H₁₀N₂O₃
Molecular Weight 158.16 g/mol
IUPAC Name 1-(3-hydroxypropyl)imidazolidine-2,4-dione
CAS Number 102048-87-9

Spectroscopic Analysis

A multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for the comprehensive structural elucidation of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione would exhibit distinct signals for the protons of the hydroxypropyl chain and the imidazolidine ring.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂-OH ~3.6Triplet (t)~6.5
-CH₂-CH₂-OH ~1.8Quintet (quin)~6.5
N-CH₂- ~3.4Triplet (t)~7.0
-CH₂- (ring) ~3.9Singlet (s)-
-NH- (ring) ~8.0Broad Singlet (br s)-
-OH VariableBroad Singlet (br s)-

Interpretation:

  • The methylene protons adjacent to the hydroxyl group (-CH₂-OH) are expected to appear as a triplet around 3.6 ppm due to coupling with the neighboring methylene group.

  • The central methylene protons of the propyl chain (-CH₂-CH₂-OH) would likely resonate as a quintet around 1.8 ppm, being coupled to the two adjacent methylene groups.

  • The methylene protons attached to the nitrogen atom of the hydantoin ring (N-CH₂-) are anticipated to be a triplet around 3.4 ppm.

  • The methylene protons of the imidazolidine-2,4-dione ring are expected to appear as a singlet around 3.9 ppm.

  • The N-H proton of the hydantoin ring typically gives a broad singlet at a downfield chemical shift, around 8.0 ppm.

  • The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).[3][4]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Expected Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (C4) ~173
C=O (C2) ~157
-CH₂-OH ~59
-CH₂-CH₂-OH ~32
N-CH₂- ~40
-CH₂- (ring) ~50

Interpretation:

  • The two carbonyl carbons of the imidazolidine-2,4-dione ring are expected to resonate at the most downfield positions, typically around 173 ppm and 157 ppm.

  • The carbon attached to the hydroxyl group (-CH₂-OH) would appear around 59 ppm.

  • The other two carbons of the propyl chain would be found at approximately 32 ppm and 40 ppm.

  • The methylene carbon of the hydantoin ring is expected around 50 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use the same NMR spectrometer.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the FID and reference the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol) 3500-3200Strong, Broad
N-H stretch (amide) 3300-3100Medium
C-H stretch (alkane) 3000-2850Medium
C=O stretch (amide) 1780-1700Strong
C-N stretch 1400-1000Medium
C-O stretch (alcohol) 1260-1050Strong

Interpretation:

  • A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

  • A medium intensity peak around 3300-3100 cm⁻¹ would correspond to the N-H stretching of the amide group in the hydantoin ring.

  • Strong absorption bands in the 1780-1700 cm⁻¹ region are indicative of the two C=O stretching vibrations of the dione.

  • The presence of the propyl chain will be confirmed by C-H stretching vibrations between 3000-2850 cm⁻¹.

  • A strong C-O stretching band for the primary alcohol is expected in the 1260-1050 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 158 corresponding to the molecular weight of the compound.

  • Key Fragments:

    • Loss of the hydroxypropyl side chain: [M - C₃H₇O]⁺ at m/z = 99.

    • Loss of water from the side chain: [M - H₂O]⁺ at m/z = 140.

    • Cleavage of the propyl chain leading to various smaller fragments.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion.

Synthesis and Purification

The synthesis of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. A common approach involves the reaction of an appropriate amino acid or its derivative with an isocyanate, followed by cyclization. Alternatively, N-alkylation of imidazolidine-2,4-dione with a suitable 3-halo-1-propanol derivative can be employed.

A general synthetic procedure for related imidazolidine-2,4-dione derivatives involves the reaction of an amino acid with phenyl isocyanate or phenyl isothiocyanate.[1] Another approach involves the condensation of a substituted benzil with urea.[3]

Purification of the final product is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.[1] The purity can then be assessed by chromatographic techniques (TLC, HPLC) and confirmed by the spectroscopic methods detailed above.

Visualizations

Molecular Structure of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Caption: Molecular structure of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione.

Spectroscopic Analysis Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectral characterization.

Conclusion

The comprehensive spectral analysis of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione, utilizing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for its structural confirmation and purity assessment. Understanding the expected spectral features is paramount for researchers in the field of medicinal chemistry and drug development, ensuring the integrity of their synthesized compounds and facilitating the advancement of new therapeutic agents based on the versatile imidazolidine-2,4-dione scaffold.

References

  • Synthesis of imidazolidine 2,4 – dione derivatives - ScienceScholar. Available at: [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations - SciSpace. Available at: [Link]

  • Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC. Available at: [Link]

  • (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential - ResearchGate. Available at: [Link]

  • 3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione - NIH. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Discovery of Novel Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hydantoin core, a five-membered imidazolidine-2,4-dione ring, represents a privileged scaffold in medicinal chemistry. Its synthetic tractability and the ability to be functionalized at multiple positions have led to the development of numerous clinically significant drugs, including the anticonvulsant phenytoin and the antiandrogen enzalutamide.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals on the modern discovery process for novel hydantoin derivatives. We will explore rational design strategies, detail robust synthetic methodologies, outline comprehensive screening protocols, and discuss the iterative process of lead optimization, grounded in field-proven insights and authoritative scientific principles.

The Enduring Significance of the Hydantoin Scaffold

The hydantoin ring system is a cornerstone of therapeutic development due to its unique structural features. It possesses two hydrogen bond donors (at N-1 and N-3) and two hydrogen bond acceptors (the C-2 and C-4 carbonyl oxygens), allowing for diverse interactions with biological targets.[2][3][4] Furthermore, the C-5 position can be readily substituted to modulate the molecule's spatial arrangement and physicochemical properties, a key factor in determining biological activity and specificity.[5]

Clinically approved hydantoin derivatives demonstrate a remarkable breadth of pharmacological activity, including:

  • Anticonvulsants: Phenytoin, Mephenytoin, Ethotoin[6][7]

  • Anti-androgens: Enzalutamide, Nilutamide[3][4]

  • Antibacterial Agents: Nitrofurantoin[6][8]

  • Muscle Relaxants: Dantrolene[8][9]

This proven clinical success underscores the value of the hydantoin framework as a foundational structure for discovering new chemical entities to address a wide range of diseases, from epilepsy to cancer and infectious diseases.[2]

The Discovery Workflow: From Concept to Lead Candidate

The modern discovery of novel hydantoin derivatives is a systematic, multi-stage process. It begins with a deep understanding of the target biology and culminates in a lead compound with promising therapeutic potential. This workflow integrates computational design, chemical synthesis, and biological evaluation in a cyclical, iterative manner.

Discovery_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Screening & Evaluation cluster_2 Phase 3: Optimization Target_ID Target Identification & Validation In_Silico In Silico Design & Virtual Screening Target_ID->In_Silico Target Info Synthesis Chemical Synthesis (e.g., Bucherer-Bergs) In_Silico->Synthesis Candidate Structures Purification Purification & Characterization Synthesis->Purification Crude Product HTS Primary Screening (High-Throughput Assays) Purification->HTS Pure Compounds Dose_Response Dose-Response & Potency (IC50/EC50) HTS->Dose_Response Initial Hits Selectivity Selectivity & Off-Target Screening Dose_Response->Selectivity Potent Hits ADME In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Selectivity->ADME Selective Hits SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR Screening Data Lead_Opt Lead Optimization SAR->Lead_Opt SAR Insights Lead_Opt->In_Silico Iterative Redesign In_Vivo In Vivo Validation (Animal Models) Lead_Opt->In_Vivo Lead Candidate

Figure 1: The iterative workflow for novel hydantoin derivative discovery.

Core Methodologies in Hydantoin Synthesis

The synthetic accessibility of the hydantoin scaffold is a primary reason for its prevalence in drug discovery.[1][2] The Bucherer-Bergs reaction is a classic, powerful, and widely used multicomponent reaction for generating 5,5-disubstituted hydantoins.[9][10][11]

The Bucherer-Bergs Reaction: A Mechanistic Perspective

This reaction provides an efficient and straightforward method for preparing hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[10][11] The choice of starting carbonyl compound directly dictates the C-5 substitution pattern, which is critical for tuning biological activity.

Causality Behind Experimental Choices:

  • Reactants: The reaction begins with the formation of a cyanohydrin from the starting ketone/aldehyde and cyanide. Concurrently, ammonium carbonate exists in equilibrium with ammonia and carbon dioxide.

  • Intermediate Formation: The ammonia reacts with the cyanohydrin to form an aminonitrile. This intermediate is key, as it contains the necessary amine and nitrile functionalities for cyclization.

  • Cyclization: The aminonitrile is then carboxylated by CO2, and a subsequent intramolecular cyclization and dehydration yields the final hydantoin product.

  • Solvent: A mixture of water and a polar organic solvent like ethanol is typically used to ensure the solubility of both the organic starting materials and the inorganic salts.

Bucherer_Bergs Reactants Ketone/Aldehyde KCN (NH4)2CO3 Intermediates Cyanohydrin Aminonitrile Reactants:f0->Intermediates:f0 + CN- Intermediates:f0->Intermediates:f1 Product 5,5-Disubstituted Hydantoin Intermediates:f1->Product 1. + CO2 2. Cyclization 3. - H2O

Figure 2: Simplified reaction flow for the Bucherer-Bergs synthesis.
Protocol: General Procedure for Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol serves as a self-validating system. Successful synthesis will yield a product with characteristic spectral data (NMR, MS) and a melting point consistent with literature values.

Materials:

  • Benzophenone (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium Carbonate ((NH₄)₂CO₃) (3.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), concentrated

  • 500 mL Pressure Vessel (Parr Instrument or similar)

Procedure:

  • Reaction Setup: In a fume hood designed for cyanide use, charge the pressure vessel with benzophenone (e.g., 18.2 g, 0.1 mol), potassium cyanide (7.8 g, 0.12 mol), and ammonium carbonate (28.8 g, 0.3 mol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 200 mL).

  • Reaction Conditions: Seal the pressure vessel securely. Place it in a heating mantle and heat to 100-110 °C with vigorous stirring. The internal pressure will rise; monitor according to vessel specifications. Maintain temperature and stirring for 8-12 hours.

    • Rationale: Elevated temperature and pressure are necessary to drive the reaction equilibrium toward the product, ensuring efficient cyclization.

  • Work-up & Isolation: Cool the vessel to room temperature. CAUTION: Vent the vessel in the fume hood to release any pressure. Filter the resulting solid suspension and wash the cake with cold water.

  • Purification (Initial): Transfer the crude solid to a beaker. Add 200 mL of water and heat to 70 °C with stirring to dissolve any remaining inorganic salts. Cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash with cold water and diethyl ether.

  • Purification (Recrystallization): The product can be further purified by recrystallization from hot ethanol to yield pure 5,5-diphenylhydantoin as a white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Biological Evaluation and Screening Cascade

Once a library of novel hydantoin derivatives has been synthesized and characterized, it must be subjected to a rigorous biological screening cascade to identify promising lead compounds.

Primary Screening: Identifying Initial Hits

The initial screen is typically a high-throughput assay designed to test the entire compound library at a single concentration against the biological target of interest (e.g., an enzyme or a cell line).

Example: Antiproliferative Assay for Anticancer Activity Many hydantoin derivatives have been investigated for their anticancer properties.[1][3][5] A common primary screen is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer cell lines) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1][12]

  • Compound Treatment: Prepare stock solutions of the synthesized hydantoin derivatives in DMSO. Dilute the compounds in cell culture medium to the desired final concentration (e.g., 10 µM) and add to the appropriate wells. Include wells for vehicle control (DMSO only) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits."

Secondary Screening: Potency and Selectivity

Hits from the primary screen are advanced to secondary assays to determine their potency (e.g., IC₅₀ or EC₅₀ values) and selectivity.

  • Dose-Response Analysis: Compounds are tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and calculate the IC₅₀ value—the concentration at which 50% of the biological activity is inhibited.

  • Selectivity Profiling: Potent compounds are tested against related targets or in non-cancerous cell lines (e.g., HFF1 normal fibroblasts) to assess their therapeutic window.[5] A compound that is highly potent against a cancer cell line but has little effect on normal cells is a desirable candidate.

Data Analysis and Lead Optimization

The data gathered from the screening cascade is used to build a Structure-Activity Relationship (SAR). SAR analysis links specific structural modifications of the hydantoin scaffold to changes in biological activity.[1][13]

Example Data Presentation:

Compound IDR¹ at C-5R² at C-5IC₅₀ vs. MCF-7 (µM)[12]IC₅₀ vs. HFF1 (µM)[5]Selectivity Index (SI)
HYD-01 PhenylPhenyl8.595.211.2
HYD-02 Phenyl4-Cl-Phenyl4.288.521.1
HYD-03 Phenyl4-MeO-Phenyl15.3>100>6.5
HYD-04 CyclohexylPhenyl25.1>100>4.0

Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

SAR Insights from Table:

  • Insight 1: The introduction of an electron-withdrawing group (Cl) at the para-position of a phenyl ring at C-5 (HYD-02 vs. HYD-01) improves potency against the MCF-7 cancer cell line.

  • Insight 2: An electron-donating group (MeO) at the same position (HYD-03) decreases potency.

  • Insight 3: Replacing an aromatic ring with an aliphatic ring (HYD-04) significantly reduces anticancer activity.

These insights form the basis for the next design cycle. A medicinal chemist would use this information to propose new derivatives—for example, testing other halogen substitutions on the phenyl ring—to further improve potency and selectivity, thus driving the project toward a lead candidate suitable for in vivo testing.

Conclusion

The discovery of novel hydantoin derivatives is a dynamic and intellectually rigorous process that blends classical organic synthesis with modern drug discovery technologies. The scaffold's inherent "drug-like" properties and synthetic flexibility ensure its continued relevance in medicinal chemistry.[6] By employing a logical workflow of rational design, efficient synthesis, and a hierarchical screening cascade, researchers can systematically navigate chemical space to uncover next-generation therapeutics with the potential to address significant unmet medical needs.

References

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Publication Corporation. [Link]

  • Hydantoin. Wikipedia. [Link]

  • Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy. [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed. [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. [Link]

  • Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. PubMed. [Link]

  • Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]

  • Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

  • (PDF) Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. ResearchGate. [Link]

  • View of A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. RxList. [Link]

  • Hydantoin – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulators. PubMed. [Link]

  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. PMC. [Link]

Sources

Technical Monograph: 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione , a specialized hydantoin derivative. It is designed for researchers requiring rigorous synthetic protocols, structural characterization, and application insights.

Synthesis, Characterization, and Functional Applications[1]

Executive Summary

1-(3-Hydroxypropyl)imidazolidine-2,4-dione (also known as 1-(3-hydroxypropyl)hydantoin) represents a critical structural motif in medicinal chemistry and polymer science. Unlike its more common 5,5-disubstituted analogs (e.g., Phenytoin), this N1-substituted derivative serves as a versatile polar scaffold . Its primary utility lies in its ability to introduce a hydrophilic hydroxyl "tail" to the rigid hydantoin core, enhancing aqueous solubility in drug design and serving as a reactive cross-linking site in functional polymers.

This guide addresses the primary challenge in working with this molecule: Regioselectivity . Direct alkylation of the hydantoin ring typically favors the N3 position due to acidity differences (


 N3 

9.1 vs. N1

very weak). This monograph details the specific, self-validating protocols required to selectively target the N1 position or synthesize the ring de novo with the substituent in place.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertyData
IUPAC Name 1-(3-Hydroxypropyl)imidazolidine-2,4-dione
CAS Registry Number 7397-26-4 (Generic for N-hydroxypropyl isomers; verify specific isomer via NMR)
Molecular Formula

Molecular Weight 158.16 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents
pKa (Predicted) ~9.1 (Imide N3-H)
Key Functional Groups Primary Alcohol (reactive), Imide (N3-H acidic), Urea (cyclic)

Synthetic Pathways & Regiocontrol[7][9][10]

The synthesis of 1-substituted hydantoins requires overcoming the natural thermodynamic preference for N3-alkylation. Two validated pathways are presented below.

Pathway A: The "De Novo" Cyclization (Gold Standard)

Rationale: This method is self-validating because the propyl group is attached to the amine before the ring forms, guaranteeing N1 regiochemistry.

Protocol:

  • Starting Material: N-(3-hydroxypropyl)glycine (or its ethyl ester).

  • Reagent: Potassium Cyanate (KOCN) or Urea.

  • Mechanism:

    • Acidification of the amine with HCl generates the amine hydrochloride.

    • Reaction with KOCN forms the intermediate ureido acid (N-carbamoyl-N-(3-hydroxypropyl)glycine).

    • Acid-catalyzed cyclization (heating in 10% HCl) closes the ring.

  • Yield: Typically 65–80%.[1]

Pathway B: Base-Directed Regioselective Alkylation

Rationale: Direct alkylation of hydantoin usually yields the N3 product. However, recent literature indicates that using specific "soft" counter-ions or steric control can shift selectivity, though Pathway A remains superior for purity.

DOT Diagram 1: Synthetic Logic Flow This diagram illustrates the bifurcation between the highly selective "De Novo" route and the competitive "Direct Alkylation" route.

SynthesisPathways Start Target: 1-(3-Hydroxypropyl) imidazolidine-2,4-dione RouteA Route A: De Novo Cyclization (High Fidelity) StepA1 Start: N-(3-hydroxypropyl)glycine RouteA->StepA1 RouteB Route B: Direct Alkylation (Competitive) StepB1 Start: Imidazolidine-2,4-dione RouteB->StepB1 StepA2 Intermed: Ureido Acid StepA1->StepA2 + KOCN StepA3 Cyclization (Acid/Heat) StepA2->StepA3 - H2O StepA3->Start Guaranteed N1 StepB2 Reagent: 3-Chloropropanol StepB1->StepB2 StepB3 Risk: N3-Alkylation (Major Product) StepB2->StepB3 Base (NaH) StepB3->Start Minor Product (Requires Separation)

Caption: Comparison of De Novo Cyclization (Route A) vs. Direct Alkylation (Route B), highlighting the regiochemical security of Route A.

Experimental Protocol: De Novo Synthesis

Note: This protocol assumes standard laboratory safety measures (PPE, fume hood).

Step 1: Preparation of Ureido Intermediate

  • Dissolve N-(3-hydroxypropyl)glycine (10 mmol) in 20 mL of water.

  • Acidify with 10 mL of 1M HCl.

  • Add Potassium Cyanate (KOCN) (12 mmol) slowly with stirring at room temperature.

  • Heat the mixture to 60°C for 2 hours.

  • Checkpoint: TLC (MeOH/DCM 1:9) should show consumption of the starting amino acid.

Step 2: Cyclization

  • Add 10 mL of concentrated HCl (37%) to the reaction mixture.

  • Reflux at 100°C for 2-4 hours. The acidic environment drives the dehydration of the ureido acid to form the hydantoin ring.

  • Cool to 0°C. The product may crystallize; if not, evaporate to dryness and recrystallize from Ethanol/Water.

Step 3: Purification

  • Recrystallize from hot ethanol.

  • Yield Expectation: White needles, mp ~95-100°C (verify with specific derivative literature).

Analytical Characterization (Self-Validating)

To ensure the substituent is at N1 and not N3, you must rely on NMR spectroscopy .

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

~3.30 ppm (t, 2H, N1-CH2)
The methylene protons attached to N1 appear as a triplet. If at N3, this shift differs due to the flanking carbonyls.
1H NMR (N3-H)

~10.5 - 11.0 ppm (s, 1H)
A broad singlet indicates the N3-H is free . If alkylation occurred at N3, this proton would be absent.
13C NMR Carbonyl SignalsN1-substitution affects the C2 and C4 shifts differently than N3-substitution.
IR Spectroscopy ~1700 & 1770 cm⁻¹Characteristic doublet for hydantoin carbonyls.

Functional Applications

A. Medicinal Chemistry (Prodrugs & Linkers)

The 3-hydroxypropyl group acts as a "handle" for further functionalization.

  • Solubility: The hydroxyl group lowers LogP, improving the water solubility of lipophilic hydantoin drugs (e.g., in combinatorial libraries).

  • Prodrugs: The -OH can be esterified with a drug payload, releasing the active agent upon hydrolysis while the non-toxic hydantoin is excreted.

B. Polymer Science (Epoxy Resins)

Hydantoins are thermally stable. The 1-(3-hydroxypropyl) derivative serves as a monomer .

  • Reaction: The -OH group reacts with isocyanates to form polyurethanes or with epichlorohydrin to form glycidyl ethers.

  • Benefit: Incorporating the hydantoin ring into the polymer backbone increases the Glass Transition Temperature (

    
    ) and chemical resistance.
    

DOT Diagram 2: Functional Utility

Applications Core 1-(3-Hydroxypropyl) imidazolidine-2,4-dione MedChem Medicinal Chemistry Core->MedChem Polymers Polymer Science Core->Polymers Solubility LogP Reduction (Polar Tail) MedChem->Solubility Linker Esterification Handle (Prodrugs) MedChem->Linker Crosslink Reacts w/ Isocyanates (Thermal Stability) Polymers->Crosslink

Caption: Functional mapping of the hydroxypropyl-hydantoin scaffold in drug discovery and material science.

Safety & Toxicology

While specific toxicological data for this exact derivative may be limited, it shares the safety profile of the general hydantoin class:

  • Acute Toxicity: Generally low (LD50 > 1000 mg/kg in rodent models for related hydantoins).

  • Sensitization: Potential skin sensitizer (common with low MW hydantoins used in cosmetics).

  • Metabolism: The hydroxypropyl chain may undergo oxidation to the corresponding carboxylic acid (propionic acid derivative) in vivo.

References

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017).[2][3] "Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates." Synlett, 28, 2285-2290.[2][3] Link

  • Konishi, H., et al. (2021). "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." Chemical and Pharmaceutical Bulletin, 69(4), 399-403. Link

  • Meusel, M., & Gutschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391-443. (Foundational text for hydantoin regiochemistry).
  • PubChem Compound Summary. (2025). "1-(3-hydroxypropyl)imidazolidine-2,4-dione." CID 20327285. Link

  • Monteiro, J. L., et al. (2016).[4] "Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction." Synlett, 27, 80-82.[4] Link

Sources

Methodological & Application

Application Note: Synthesis of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

[1]

Abstract

This application note details a robust, regioselective protocol for the synthesis of 1-(3-hydroxypropyl)imidazolidine-2,4-dione (also known as 1-(3-hydroxypropyl)hydantoin).[1] Unlike direct alkylation methods which predominantly yield N3-substituted isomers due to acidity differences (N3 pKa ~9.1 vs. N1 pKa ~15), this protocol utilizes a "bottom-up" cyclization strategy.[1] The method involves the N-alkylation of 3-aminopropanol with ethyl chloroacetate, followed by urea formation with potassium cyanate, and subsequent acid-catalyzed cyclization.[1] This route ensures exclusive N1-substitution, high purity, and scalability suitable for pharmaceutical intermediate production.[1]

Introduction & Retrosynthetic Analysis

Hydantoins (imidazolidine-2,4-diones) are privileged scaffolds in medicinal chemistry, serving as cores for anticonvulsants (e.g., phenytoin) and aldose reductase inhibitors.[1] The introduction of a hydroxypropyl group at the N1 position creates a versatile handle for further functionalization, such as esterification or polymerization in epoxy resin applications.

The Regioselectivity Challenge

Direct alkylation of the hydantoin ring is non-selective and favors the N3 position.

  • N3-H Acidity: High (Imide-like).[1] Deprotonation occurs here first.

  • N1-H Acidity: Low (Amide-like).[1]

  • Solution: To achieve N1 selectivity, the hydantoin ring must be constructed after the substituent is attached to the nitrogen atom.

Retrosynthetic Logic

The target molecule is disconnected at the N3-C2 and C4-N3 bonds to reveal the ureido intermediate, which traces back to the amino acid derivative produced from 3-aminopropanol.

RetrosynthesisTarget1-(3-Hydroxypropyl)hydantoin(Target)IntermediateUreido Ester Intermediate(N-carbamoyl derivative)Target->IntermediateCyclization(Acid/Heat)PrecursorN-(3-Hydroxypropyl)glycineEthyl EsterIntermediate->PrecursorKCNO(Urea Formation)Starting3-Aminopropanol+Ethyl ChloroacetatePrecursor->StartingN-Alkylation

Figure 1: Retrosynthetic disconnection showing the construction of the N1-substituted ring.[1]

Experimental Protocol

Reagents and Materials
ReagentCAS No.[1][2]RoleEq.
3-Aminopropanol 156-87-6Starting Material (Amine)1.0
Ethyl Chloroacetate 105-39-5Alkylating Agent1.0
Triethylamine (TEA) 121-44-8Base (HCl Scavenger)1.1
Potassium Cyanate (KCNO) 590-28-3Urea Source1.2
Hydrochloric Acid (6M) 7647-01-0Cyclization CatalystExcess
Ethanol (Abs.) 64-17-5Solvent-
Step-by-Step Methodology
Stage 1: Synthesis of N-(3-Hydroxypropyl)glycine Ethyl Ester

Objective: Mono-alkylation of the primary amine.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and thermometer. Purge with nitrogen.[1]

  • Solvation: Dissolve 3-aminopropanol (7.51 g, 100 mmol) and Triethylamine (11.1 g, 110 mmol) in anhydrous Ethanol (100 mL). Cool the mixture to 0°C using an ice bath.

  • Addition: Add Ethyl Chloroacetate (12.25 g, 100 mmol) dropwise over 30 minutes. Maintain internal temperature below 5°C to minimize O-alkylation or bis-alkylation.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

    • Monitoring: Check via TLC (DCM:MeOH 9:1).[1] The starting amine spot (ninhydrin active) should disappear.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in DCM (100 mL) and wash with water (2 x 50 mL) to remove triethylammonium chloride salts.[1] Dry the organic layer over Na₂SO₄ and concentrate to yield the crude amino ester (typically a pale yellow oil).

Stage 2: Urea Formation and Cyclization

Objective: Formation of the hydantoin ring.

  • Preparation: Dissolve the crude amino ester from Stage 1 in 10% aqueous HCl (50 mL). The pH should be approximately 1-2.

  • Cyanate Addition: Add Potassium Cyanate (9.7 g, 120 mmol) in small portions to the stirring acidic solution.

    • Mechanism:[1][3][4] The amine reacts with isocyanic acid (generated in situ) to form the ureido intermediate: HO-(CH2)3-N(CONH2)-CH2-COOEt.[1]

  • Cyclization: Heat the mixture to reflux (100°C) for 2–4 hours.

    • Observation: The intermediate ureido ester cyclizes under acidic thermal conditions, releasing ethanol.

  • Isolation: Cool the reaction mixture to room temperature.

    • If product precipitates: Filter the white solid.

    • If product remains soluble: Evaporate the water under vacuum. Extract the residue with hot Ethanol or Ethyl Acetate. Filter off inorganic salts (KCl).[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: Ethyl Acetate/Hexane) if high purity is required.[1]

Process Validation & Characterization

To validate the synthesis, the following analytical data is expected. The absence of signals corresponding to the ethyl ester (ethoxy group) confirms cyclization.

Expected NMR Data (DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
N3-H 10.6 - 10.8Broad Singlet1HHydantoin imide proton
C5-H 3.95Singlet2HRing methylene (distinctive)
OH 4.50Broad Singlet1HHydroxyl proton
N1-CH₂ 3.35Triplet2HPropyl α-methylene
O-CH₂ 3.45Multiplet2HPropyl γ-methylene
C-CH₂-C 1.65Multiplet2HPropyl β-methylene
Mechanistic Pathway

The following Graphviz diagram illustrates the reaction flow and critical intermediates.

ReactionMechanismStep13-Aminopropanol+ Ethyl ChloroacetateStep2N-Alkylated Ester(Secondary Amine)Step1->Step2TEA, EtOHSN2 subst.Step3Ureido Intermediate(N-Carbamoyl)Step2->Step3KCNO, H+CarbamoylationFinal1-(3-Hydroxypropyl)imidazolidine-2,4-dioneStep3->FinalHCl, RefluxCyclization (-EtOH)

Figure 2: Reaction pathway from starting materials to the cyclized hydantoin.

Safety and Handling

  • Ethyl Chloroacetate: Highly toxic and a lachrymator. Handle only in a functioning fume hood.

  • Potassium Cyanate: Harmful if swallowed.[1] Contact with acid releases isocyanic acid gas (toxic).[1] Ensure proper ventilation during the acidification step.

  • Product: Hydantoins are generally stable but should be treated as potential irritants.

References

  • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] Link[1]

  • Meusel, M., & Gutschow, M. (2004).[1] "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391–443.[1] Link[1]

  • Konnert, L., et al. (2017).[1] "Regioselective Synthesis of 1-Substituted Hydantoins." Tetrahedron Letters, 58(24), 2390-2393.[1] (General method validation for ureido cyclization).

  • Sigma-Aldrich. (n.d.).[1] "Safety Data Sheet: Ethyl Chloroacetate." Link

  • Tanwar, D. K., et al. (2017).[1] "A Simple Reaction of α-Amino Methyl Ester Hydrochlorides with Carbamates Provides 3-Substituted, 5-Substituted, or 3,5-Disubstituted Hydantoins."[1] Synlett, 28, 2285-2290.[1] Link[1]

Applications of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazolidine-2,4-dione Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazolidine-2,4-dione, commonly known as hydantoin, is a five-membered heterocyclic ring that has garnered significant attention in the field of medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold". This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of novel therapeutic agents.[1][2] Several clinically successful drugs, including the anticonvulsant phenytoin, the antibacterial agent nitrofurantoin, and the anti-androgen enzalutamide, are built upon the hydantoin core, underscoring its therapeutic relevance.[2]

The hydantoin structure features two carbonyl groups and two nitrogen atoms, which can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules.[1][2] Furthermore, the scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.[1][2] This inherent adaptability has led to the exploration of hydantoin derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, metabolic disorders, and neurology.[1][3][4]

This guide focuses on the potential applications of a specific derivative, 1-(3-Hydroxypropyl)imidazolidine-2,4-dione , in drug discovery. While direct and extensive research on this particular molecule is emerging, its structural features—namely the N1-substitution with a flexible hydroxypropyl chain—suggest several promising avenues for investigation. The presence of the hydroxyl group can enhance aqueous solubility and provide a handle for further chemical modifications, such as the attachment of pharmacophores or linkers for targeted drug delivery. This document will therefore extrapolate from the known biological activities of closely related N1-substituted imidazolidine-2,4-diones to provide detailed application notes and protocols for researchers interested in exploring the therapeutic potential of this compound.

Potential Therapeutic Applications and Screening Strategies

Based on the extensive literature on imidazolidine-2,4-dione derivatives, 1-(3-Hydroxypropyl)imidazolidine-2,4-dione can be considered a valuable starting point for screening campaigns in several key therapeutic areas.

Antidiabetic Drug Discovery: Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Scientific Rationale: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[2] Its inhibition is a well-validated strategy for the treatment of type 2 diabetes and obesity.[2] Several studies have reported the design and synthesis of imidazolidine-2,4-dione derivatives as potent and selective PTP1B inhibitors.[5][6] The core scaffold can effectively mimic the phosphate group of the substrate and interact with the active site of the enzyme. The 1-(3-Hydroxypropyl) substituent could potentially be oriented to interact with secondary binding pockets or improve the pharmacokinetic properties of the molecule.

G cluster_prep Assay Preparation cluster_assay Enzyme Inhibition Assay cluster_detection Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione in DMSO Incubation Incubate PTP1B with test compound or vehicle control (DMSO) Compound_Prep->Incubation Enzyme_Prep Prepare PTP1B enzyme solution in assay buffer Enzyme_Prep->Incubation Substrate_Prep Prepare p-NPP substrate solution in assay buffer Reaction_Start Initiate reaction by adding p-NPP substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction with NaOH after a defined time Reaction_Start->Reaction_Stop Read_Absorbance Measure absorbance at 405 nm Reaction_Stop->Read_Absorbance Calculate_Inhibition Calculate percent inhibition relative to controls Read_Absorbance->Calculate_Inhibition IC50_Determination Plot dose-response curve and determine IC50 value Calculate_Inhibition->IC50_Determination

Caption: Workflow for PTP1B enzyme inhibition assay.

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione against human recombinant PTP1B.

Materials:

  • Human recombinant PTP1B enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl Phosphate (p-NPP) as substrate

  • 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

  • Positive control inhibitor (e.g., Suramin)

  • DMSO (HPLC grade)

  • 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., from 100 µM to 0.1 µM).

  • Assay Setup: In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 88 µL of PTP1B enzyme solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of p-NPP substrate solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation:

  • Positive Control: Include wells with a known PTP1B inhibitor to ensure the assay is performing correctly.

  • Negative (Vehicle) Control: Wells with DMSO instead of the test compound represent 0% inhibition.

  • Blank Control: Wells without the enzyme are used to subtract the background absorbance from the substrate.

Antimicrobial Drug Discovery: Assessing Antibacterial Activity

Scientific Rationale: The hydantoin scaffold is present in the antibiotic nitrofurantoin and numerous other derivatives have been synthesized and evaluated for their antimicrobial properties.[7][8] Some have shown potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The mechanism of action can be complex, potentially involving damage to bacterial DNA and inhibition of essential enzymes.[7] 1-(3-Hydroxypropyl)imidazolidine-2,4-dione can be screened against a panel of pathogenic bacteria to determine its potential as a novel antibacterial agent.

This protocol outlines the determination of the MIC of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione against bacterial strains according to CLSI guidelines.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

  • Control antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

  • DMSO (sterile)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: Prepare a 2x concentrated serial dilution of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione in CAMHB in a separate 96-well plate.

  • Assay Plate Preparation: Transfer 50 µL of the 2x compound dilutions to a new sterile 96-well plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL and the desired final compound concentrations and bacterial density.

  • Controls:

    • Growth Control: 50 µL of CAMHB + 50 µL of inoculum (no compound).

    • Sterility Control: 100 µL of uninoculated CAMHB.

    • Positive Control: Include a serial dilution of a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1-(3-Hydroxypropyl)imidazolidine-2,4-dione >128>128
Vancomycin1>128
Ciprofloxacin0.50.06
Hypothetical data for illustrative purposes.
Anticancer Drug Discovery: Evaluating Cytotoxicity against Cancer Cell Lines

Scientific Rationale: A significant number of hydantoin derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[1] These compounds can induce apoptosis and cell cycle arrest through various mechanisms, including the inhibition of kinases and other key signaling proteins.[1][9] The potential of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione as an anticancer agent can be initially assessed through in vitro cytotoxicity assays.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Hydantoin 1-(3-Hydroxypropyl) imidazolidine-2,4-dione Hydantoin->Raf Potential Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls: Include wells with medium only (untreated control) and wells with a standard cytotoxic drug (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Conclusion and Future Directions

1-(3-Hydroxypropyl)imidazolidine-2,4-dione represents a promising, yet underexplored, starting point for drug discovery campaigns. Its foundation on the privileged hydantoin scaffold suggests a high probability of biological activity. The protocols and strategies outlined in this guide provide a robust framework for initiating the investigation of this compound's therapeutic potential. Future efforts should focus on screening against a broader range of biological targets, and any identified "hits" should be subjected to structure-activity relationship (SAR) studies. The hydroxypropyl group serves as an excellent anchor for chemical elaboration, paving the way for the development of more potent and selective drug candidates.

References

  • Cheng, X., Sun, S., Zhang, H., Dong, W., Liu, G., Wang, R., & Xu, W. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 23(9), 4114-4116.
  • Azizmohammadi, M., et al. (2013). A novel series of hydantoin-chromene hybrids with antiproliferative activity. Referenced in ChemicalBook: Recent applications of hydantoin in medicinal chemistry.
  • Shin, D. Y., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 474-496.
  • Various Authors. (2025). Synthesis and Biological Activities of New Series of Imidazolidin-2,4-dione Derivatives.
  • Wadghane, A., et al. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 12(5-S), 171-178.
  • Antischistosomal activity of imidazolidine-2,4-dione derivatives. (2026). Antimicrobial Agents and Chemotherapy.
  • Li, L., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS infectious diseases, 3(12), 930–941.
  • Prevost, G., Auvin, S., & Lanco, C. (2012). Imidazolidine-2,4-dione derivatives and their use as a medicinal product.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2020). Molecules, 25(11), 2697.
  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2024). Anti-cancer agents in medicinal chemistry.
  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). Archiv der Pharmazie, 353(5), e1900352.
  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (2011).
  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. (2013). Chemical biology & drug design, 82(5), 557–566.
  • Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. (2021).

Sources

Application Note: High-Throughput Screening of Hydantoin Derivatives for Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, including voltage-gated sodium channels (phenytoin), aldose reductase, and TRPV1 ion channels. Its structural rigidity, combined with multiple vectors for diversification (specifically at N1, N3, and C5 positions), makes it an ideal candidate for combinatorial library construction.

This Application Note provides a comprehensive technical guide for researchers to:

  • Synthesize a focused hydantoin library using solid-phase chemistry optimized for high-throughput generation.

  • Screen this library using a fluorescent Calcium Flux Assay (FLIPR) to identify novel TRPV1 antagonists.

  • Validate hits using rigorous statistical parameters (Z-factor analysis).

Phase 1: Combinatorial Library Synthesis

Rationale: Solid-Phase Synthesis (SPS)

For High-Throughput Screening (HTS), traditional solution-phase synthesis is often too slow and requires tedious purification. We utilize a Solid-Phase Synthesis (SPS) approach where the hydantoin ring is formed via a "cyclization-release" mechanism. This ensures that only the fully cyclized, desired product is cleaved from the resin, acting as a built-in purification step.

Synthetic Pathway

The synthesis employs a Wang resin or Rink Amide resin. The key step is the base-mediated cyclization of a resin-bound urea intermediate.

Reagents & Materials:

  • Solid Support: Wang Resin (loading 0.8–1.2 mmol/g).

  • Amino Acids: Fmoc-protected amino acids (diversity point R1).

  • Isocyanates: Various alkyl/aryl isocyanates (diversity point R2).

  • Coupling Agents: HBTU/DIEA.

  • Solvents: DMF (anhydrous), DCM, DMSO (for final storage).

Step-by-Step Synthesis Protocol
StepOperationDetailed ProcedureMechanistic Note
1 Resin Swelling Suspend Wang resin in DCM for 30 min. Filter.Exposes reactive hydroxyl sites.
2 Fmoc-AA Loading React resin with Fmoc-Amino Acid (3 eq), DIC (3 eq), and DMAP (0.1 eq) in DMF for 4h.Establishes the C5 substituent (R1) of the final hydantoin.
3 Deprotection Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF/DCM.Removes Fmoc group, exposing the

-amine.
4 Urea Formation React resin-bound amine with Isocyanate (R2-NCO, 5 eq) in DCM for 2h.Forms the urea intermediate essential for the hydantoin core.[1]
5 Cyclization/Cleavage Treat resin with 5% TEA (Triethylamine) in MeOH/THF (1:1) at 50°C for 12h.Critical Step: Base-catalyzed intramolecular attack of the urea nitrogen on the ester linkage releases the hydantoin.
6 Isolation Filter resin. Evaporate filtrate. Resuspend in 100% DMSO at 10 mM."Traceless" cleavage yields high-purity product.[2]
Synthesis Workflow Diagram

Hydantoin_SPS Resin Wang Resin (Solid Support) AA_Load Fmoc-AA Loading (Establishes R1) Resin->AA_Load DIC/DMAP Deprotect Fmoc Deprotection (Exposes Amine) AA_Load->Deprotect 20% Piperidine Urea_Form Urea Formation (+ Isocyanate R2) Deprotect->Urea_Form R-NCO Cyclization Base-Catalyzed Cyclization-Cleavage Urea_Form->Cyclization TEA/MeOH 50°C Final_Cmpd Hydantoin Library (In DMSO Plate) Cyclization->Final_Cmpd Filter & Dry

Figure 1: Solid-phase synthesis workflow utilizing a cyclization-release strategy to ensure high purity of the hydantoin library.

Phase 2: High-Throughput Screening (HTS) Assay

Target Rationale: TRPV1

Hydantoin derivatives have shown significant potential as ion channel blockers (e.g., Phenytoin blocks Na+ channels). This protocol adapts that pharmacology to screen for TRPV1 antagonists , relevant for pain and inflammation management.

Assay Principle: Calcium Flux (FLIPR)

We utilize a cell-based fluorescent assay. HEK293 cells stably expressing human TRPV1 are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Agonist: Capsaicin (activates TRPV1

    
     Ca2+ influx 
    
    
    
    Fluorescence increase).
  • Antagonist (Hit): Hydantoin derivative (blocks TRPV1

    
     prevents Ca2+ influx 
    
    
    
    Low Fluorescence).
HTS Protocol (384-Well Format)

Materials:

  • Cells: HEK293-hTRPV1.

  • Dye: Fluo-4 NW Calcium Assay Kit.

  • Reader: FLIPR Tetra or Hamamatsu FDSS.

  • Controls: Capsazepine (Positive Control/Antagonist), DMSO (Vehicle).

StepActionSpecifications
1. Plating Seed HEK293-TRPV1 cells into 384-well black/clear-bottom plates.10,000 cells/well in 25

L media. Incubate 24h @ 37°C.
2. Dye Loading Remove media. Add 20

L Dye Loading Buffer (Fluo-4 + Probenecid).
Incubate 1h @ RT in dark. Probenecid prevents dye leakage.
3. Compound Addition Transfer 10

L of Hydantoin Library (10

M final) to cells.
Include High Controls (Capsazepine) and Low Controls (DMSO).
4. Incubation Incubate compounds with cells for 15 min.Allows equilibrium binding of potential antagonists.
5. Detection (Online) Place plate in FLIPR. Inject 10

L Capsaicin (EC80 conc.).
Read: Kinetic fluorescence (Ex 488nm / Em 525nm) for 120s.

Phase 3: Data Analysis & Hit Validation

Quality Control: Z-Factor

Before accepting data, calculate the Z-factor for each plate to ensure assay robustness.



  • 
    : Mean and SD of Positive Control (Capsazepine + Capsaicin = Low Signal).
    
  • 
    : Mean and SD of Negative Control (DMSO + Capsaicin = High Signal).
    
  • Acceptance Criteria:

    
    .
    
Hit Selection Criteria
  • Normalization: Calculate % Inhibition for each well.

    
    
    
  • Threshold: Compounds exhibiting

    
     inhibition are flagged as primary hits.
    
HTS Decision Logic Diagram

HTS_Workflow Library Hydantoin Library (384-well plates) Primary_Screen Primary Screen (10 µM Single Point) Library->Primary_Screen QC_Check QC: Z-Factor > 0.5? Primary_Screen->QC_Check Fail Reject Plate Check Reagents QC_Check->Fail No Hit_Select Hit Selection (>50% Inhibition) QC_Check->Hit_Select Yes Cherry_Pick Cherry Pick Hits Hit_Select->Cherry_Pick Dose_Response Dose Response (IC50 Determination) Cherry_Pick->Dose_Response Counter_Screen Counter Screen (Parental HEK293) Dose_Response->Counter_Screen Lead Validated Lead Counter_Screen->Lead Specific Activity

Figure 2: Decision logic for screening hydantoin derivatives, including QC gates and counter-screening for specificity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Poor dye loading or low TRPV1 expression.Use Probenecid to retain dye; check cell passage number (<20).
High Plate Variability Edge effects or pipetting errors.Incubate plates at RT for 20 min before reading to reduce thermal gradients.
Compound Precipitation Hydantoins are lipophilic.[1][3]Ensure final DMSO concentration is <1% (v/v). Use intermediate dilution plate.
False Positives Fluorescence interference.Hydantoins can be autofluorescent. Run a "compound only" (no dye) control.

References

  • Privileged Structures: Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235-2246. Link

  • Solid-Phase Synthesis: Nefzi, A., et al. (1997). "Solid phase synthesis of heterocyclic libraries from amino acids." Tetrahedron Letters, 38(26), 4603-4606. Link

  • Hydantoin Pharmacology: Thenmozhiyal, J. C., et al. (2004). "Hydantoin and its derivatives." Pharmacological Reports, 56, 423-432.
  • TRPV1 Screening: Gunthorpe, M. J., et al. (2002). "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology, 46, 133-149. Link

  • Z-Factor: Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link

Sources

Assay development using 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Hydroxypropyl)imidazolidine-2,4-dione (hereafter referred to as HPH ) is a polar hydantoin derivative often encountered as a hydrolysis product of formaldehyde-releasing preservatives (e.g., Imidazolidinyl urea) or as a functional intermediate in pharmaceutical synthesis. Due to its high polarity and lack of strong chromophores, HPH presents specific challenges in retention and detection.

This guide details the development of a robust quantitation assay using LC-MS/MS (Method A) for trace analysis in complex matrices (plasma, tissue, cosmetic formulations) and HPLC-UV (Method B) for high-concentration quality control.

Analyte Profile & Mechanistic Context

Understanding the physicochemical behavior of HPH is the prerequisite for assay design.

PropertyValue / CharacteristicImpact on Assay
Formula C₆H₁₀N₂O₃Precursor ion selection ([M+H]⁺ = 159.1).
MW 158.16 g/mol Small molecule; requires good cleanup to avoid interferences.
LogP ~ -0.8 (Predicted)Highly Polar. Will elute in the void volume on standard C18 columns.
pKa ~ 9.1 (Imide nitrogen)Remains neutral at acidic pH; ionizes at high pH.
UV Max ~205-210 nmWeak absorbance. UV detection requires high purity solvents.
Origin & Pathway

HPH is frequently monitored to assess the stability of preservative systems. In acidic or aqueous conditions, parent compounds hydrolyze to release HPH.

degradation_pathway Preservative Imidazolidinyl Urea (Parent) Inter Unstable Intermediates Preservative->Inter Hydrolysis (pH < 6) HPH 1-(3-Hydroxypropyl) imidazolidine-2,4-dione (Analyte) Inter->HPH Cyclization/Cleavage Formaldehyde Formaldehyde (By-product) Inter->Formaldehyde Release

Figure 1: Simplified degradation pathway yielding HPH.

Method A: LC-MS/MS Protocol (Trace Analysis)

Objective: Quantitation of HPH in biological fluids or trace cosmetic residues (LOQ: 5 ng/mL). Rationale: Due to HPH's polarity, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach is superior to Reverse Phase, providing retention without ion-pairing reagents that suppress MS signal.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min) % B (Organic) Event
0.0 95 Initial Hold (Loading)
1.0 95 Start Gradient
4.0 60 Elution of HPH
4.1 40 Wash
5.5 40 End Wash
5.6 95 Re-equilibration

| 8.0 | 95 | End Run |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 V.

  • Transitions (MRM):

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Type
HPH 159.1 141.1 1550Quantifier (Loss of H₂O)
HPH 159.186.12250Qualifier (Ring Cleavage)
IS (d4-HPH) 163.1145.11550Internal Standard

Note: If deuterated HPH is unavailable, use Allantoin or Hydantoin as a structural analog IS.

Method B: HPLC-UV Protocol (QC & Formulation)

Objective: Routine purity testing or high-concentration assay (>1 µg/mL). Rationale: Standard C18 columns fail to retain HPH. We utilize a Polar-Embedded C18 (e.g., Aqua or Polar-RP) which allows 100% aqueous stability and interaction with the polar hydroxyl group.

Chromatographic Conditions
  • Column: Agilent Zorbax SB-Aq or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 95% Phosphate Buffer (20 mM, pH 3.0) / 5% Acetonitrile.[1][2]

    • Why pH 3.0? Suppresses silanol activity and keeps the analyte neutral.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 210 nm (Reference: 360 nm).

  • Injection Vol: 20 µL.

  • Retention Time: Expect HPH at ~4.5 - 5.5 min.

Sample Preparation Protocols

The choice of extraction is critical to remove matrix interferences that suppress ionization in Method A.

Protocol 5.1: Solid Phase Extraction (SPE) for Plasma/Serum

Best for high-sensitivity LC-MS applications.

  • Pre-treatment: Mix 200 µL Plasma with 20 µL Internal Standard solution. Add 200 µL 2% Formic Acid. Vortex.

  • Conditioning: Use Oasis HLB or Strata-X cartridges (30 mg).

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load pre-treated sample (~420 µL) at gravity or low vacuum.

  • Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts/proteins; HPH is retained by polar-embedded mechanisms in HLB).

  • Elution: Elute with 1 mL 100% Methanol.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 200 µL Mobile Phase (95% ACN / 5% Water).

Protocol 5.2: Dilute-and-Shoot for Cosmetic Creams (HPLC-UV)
  • Weighing: Weigh 1.0 g of cream/lotion into a 50 mL centrifuge tube.

  • Dissolution: Add 20 mL of Warm Water (50°C) . Vortex vigorously for 2 mins to disperse the emulsion.

  • Extraction: Add 20 mL Acetonitrile. Vortex for 5 mins. (Precipitates polymers/waxes).

  • Centrifugation: Spin at 4000 rpm for 10 mins.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

Workflow Visualization

assay_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix (Plasma/Cream) Extract Extraction (SPE or ACN Precip) Sample->Extract Recon Reconstitution (95% ACN) Extract->Recon LC HILIC Separation (Retains Polar HPH) Recon->LC Inject MS MS/MS Detection (m/z 159 -> 141) LC->MS Data Quantitation & Reporting MS->Data

Figure 2: End-to-end assay workflow for HPH quantitation.

Validation & Troubleshooting

Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity: R² > 0.995 over range 5 – 1000 ng/mL (LC-MS).

  • Accuracy: ±15% of nominal (±20% at LLOQ).

  • Recovery: >80% using Protocol 5.1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase pH is buffered (Ammonium Formate). Use end-capped columns.
Low Sensitivity (MS) Ion suppression from matrix.Switch from Protein Precip to SPE (Protocol 5.1). Check for phosphate buffer contamination (non-volatile).
Early Elution (t0) Phase collapse (C18) or insufficient organic (HILIC).C18: Switch to "Aqua" or "Polar" column. HILIC: Increase initial ACN % to 95-97%.
Ghost Peaks Carryover.HPH is sticky. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

  • U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Cosmetic Ingredient Review (CIR). (2020). Safety Assessment of Hydantoin and Related Ingredients. (Provides context on hydrolysis of Imidazolidinyl Urea). Link

  • Phenomenex. (2023). HILIC Method Development: Strategies for Polar Analytes. (Technical grounding for HILIC selection). Link

Sources

Application Note: Derivatization of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione for Biological Assays

[1]

Abstract

1-(3-Hydroxypropyl)imidazolidine-2,4-dione (HPID) is a functionalized hydantoin derivative often utilized as a metabolic intermediate or a synthetic scaffold in drug discovery. However, its lack of a strong chromophore and the absence of ionizable groups (at physiological pH) present significant challenges for sensitive detection (LC-MS/UV) and bioconjugation (ELISA/Immunogen production). This guide details two validated derivatization strategies: Dansylation for high-sensitivity chromatographic analysis and Hemisuccinate Activation for protein bioconjugation.

Chemical Analysis & Strategy Selection

Before selecting a protocol, one must understand the reactivity profile of HPID to ensure the derivative preserves the necessary biological integrity.

Structural Challenges
  • Chromophore Deficiency: The hydantoin ring absorbs weakly below 210 nm, making UV detection in complex biological matrices (plasma/urine) prone to interference.

  • Ionization Issues: The molecule is neutral at pH 7. The imide nitrogen (N3) has a pKa of ~8.5–9.0 [1], making it weakly acidic but difficult to ionize efficiently in standard positive-mode ESI-MS without modification.

  • Reactive Sites:

    • Primary Alcohol (-OH): The 3-hydroxypropyl chain offers a nucleophilic handle that is sterically accessible and chemically distinct from the ring.

    • Imide Nitrogen (N3-H): While reactive, alkylating this position often destroys the pharmacophore or binding epitope of the hydantoin ring.

The Decision Matrix

We prioritize the Primary Alcohol (-OH) for derivatization. This approach acts as a "linker" strategy, leaving the hydantoin ring intact for antibody recognition or receptor binding.

DerivatizationStrategyStartTarget: 1-(3-Hydroxypropyl)imidazolidine-2,4-dioneGoalDefine Assay GoalStart->GoalPathAHigh Sensitivity Detection(HPLC / LC-MS)Goal->PathAQuantificationPathBBioconjugation(ELISA / Immunogen)Goal->PathBAntibody DevMethodAProtocol 1: Dansylation(Sulfonyl Chloride Chem)PathA->MethodAMethodBProtocol 2: Hemisuccinate(Linker Activation)PathB->MethodBOutcomeAResult: Fluorescent/IonizableDerivativeMethodA->OutcomeAOutcomeBResult: Protein-HaptenConjugateMethodB->OutcomeB

Figure 1: Decision matrix for selecting the appropriate derivatization pathway based on assay requirements.

Protocol 1: Fluorogenic Derivatization (Dansylation)

Purpose: To introduce a fluorescent tag (Dansyl) that enhances UV/Fluorescence detection and improves ionization efficiency for LC-MS/MS.

Mechanism

Dansyl chloride (DNS-Cl) reacts with the primary alcohol to form a stable sulfonate ester. Unlike amines, alcohols react slowly and require a base catalyst (DMAP) and elevated temperature [2].

Reagents
  • Analyte: HPID stock (1 mg/mL in Acetonitrile).

  • Reagent: Dansyl Chloride (5 mg/mL in Acetone).[1] Note: Prepare fresh; light sensitive.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (2 mg/mL in Acetonitrile).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 9.5) or anhydrous DIPEA for LC-MS applications.

Step-by-Step Procedure
  • Preparation: In a 1.5 mL amber microcentrifuge tube, combine:

    • 50 µL HPID Sample.

    • 50 µL DMAP solution (Catalyst).

    • 100 µL Dansyl Chloride solution.[2]

    • 20 µL DIPEA (Base).

  • Reaction: Vortex for 30 seconds. Incubate at 60°C for 45 minutes in a heating block.

    • Critical: Do not exceed 65°C to prevent hydrolysis of the hydantoin ring.

  • Quenching: Add 20 µL of 5% Ethanolamine or 2% Formic Acid to consume excess DNS-Cl.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes.

  • Analysis: Inject the supernatant into the HPLC/LC-MS.

Detection Parameters
ParameterSettingNotes
Excitation 335 nmDansyl absorption max
Emission 525 nmCyan-green fluorescence
MS Mode ESI (+)Monitor [M+H]+ (Mass shift: +233.3 Da)
Column C18 Reverse PhaseDerivative is significantly more hydrophobic

Protocol 2: Bioconjugation for Immunoassays (Hapten Synthesis)

Purpose: To covalently link HPID to a carrier protein (BSA or KLH) for antibody production or ELISA coating. Challenge: The alcohol group cannot react directly with proteins. We must first convert it to a carboxylic acid (Hemisuccinate) and then activate it.

Workflow Logic
  • Functionalization: React HPID with Succinic Anhydride to create HPID-Hemisuccinate (introduces a -COOH group).

  • Activation: Use EDC/NHS to create an active ester.

  • Conjugation: React with Lysine residues on the Carrier Protein [3].

ConjugationWorkflowHPIDHPID(-OH)InterIntermediate:Hemisuccinate (-COOH)HPID->InterEsterification(Pyridine, 80°C)SuccSuccinicAnhydrideSucc->InterEDCEDC / NHSActivationInter->EDCFinalFinal Immunogen(Amide Bond)EDC->FinalCoupling(pH 7.2)BSACarrier Protein(BSA/KLH -NH2)BSA->Final

Figure 2: Two-step synthesis of HPID-Protein Conjugate via Hemisuccinate intermediate.

Step 1: Synthesis of HPID-Hemisuccinate[1]
  • Dissolve 50 mg of HPID in 2 mL of anhydrous Pyridine.

  • Add 100 mg (approx. 3 eq) of Succinic Anhydride.

  • Reflux at 80°C for 4 hours under Nitrogen.

  • Purification: Evaporate pyridine. Redissolve in EtOAc, wash with 0.1 M HCl (to remove pyridine) and water. Dry over MgSO4.

  • Validation: Check via TLC or LC-MS (Target Mass: HPID MW + 100 Da).

Step 2: Protein Conjugation (EDC/NHS Method)
  • Activation: Dissolve 5 mg of HPID-Hemisuccinate in 500 µL DMF.

    • Add 5 mg EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Add 3 mg NHS (N-Hydroxysuccinimide).

    • Incubate for 30 mins at Room Temp (RT).

  • Coupling: Dissolve 10 mg of BSA (Bovine Serum Albumin) in 2 mL of PBS (pH 7.4).

  • Mixing: Dropwise add the activated HPID solution to the BSA solution while stirring.

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Purification: Dialyze against PBS (3 changes) using a 10 kDa cutoff membrane to remove unreacted hapten.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Fluorescence (Protocol 1) Incomplete reaction (Steric hindrance)Increase incubation time to 90 mins; ensure DMAP is fresh.
Ring Hydrolysis pH too high (>11) or Temp >70°CUse DIPEA instead of NaOH; reduce temp to 60°C.
Protein Precipitation (Protocol 2) Too much organic solvent (DMF)Ensure DMF constitutes <10% of total volume during coupling.
No Conjugation Hydrolysis of NHS esterUse anhydrous DMF for activation; add to protein immediately.
Validation of Conjugation

To confirm Protocol 2 was successful, use the TNBS Assay (Trinitrobenzenesulfonic acid).

  • Logic: TNBS reacts with free amines on Lysine.

  • Result: The conjugate should show lower absorbance at 335 nm compared to native BSA, indicating Lysine amines are blocked by the HPID hapten.

References

  • ChemSrc. (2025).[3] Imidazolidine-2,4-dione Chemical Properties and pKa Data. Retrieved from

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Derivatization of Biological Amines and Alcohols with Dansyl Chloride. Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets (Hydroxyls).

  • Escrig-Doménech, A., et al. (2013).[4] Derivatization of hydroxyl functional groups for liquid chromatography. Journal of Chromatography A.

Advanced Analytical Protocols for 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Executive Summary & Chemical Context

1-(3-Hydroxypropyl)imidazolidine-2,4-dione is a polar, non-volatile N-substituted hydantoin derivative. It is primarily encountered as:

  • A Process-Related Impurity (PRI): In the synthesis of hydantoin-based anticonvulsants or epoxy-curing agents.

  • A Degradation Product: Specifically associated with the hydrolysis of formaldehyde-releasing preservatives like Diazolidinyl Urea and Imidazolidinyl Urea , which decompose into polar hydantoin scaffolds.

  • A Metabolite: In biological matrices following the administration of propyl-substituted hydantoin drugs.

Physicochemical Profile (Critical for Method Design)
PropertyValue/CharacteristicAnalytical Implication
Molecular Formula C₆H₁₀N₂O₃MW = 158.16 g/mol
Polarity (LogP) ~ -1.2 (Predicted)Highly hydrophilic; Poor retention on standard C18 .
pKa ~9.1 (Imide Nitrogen)Weakly acidic; pH control is essential for peak shape.
Chromophore Weak (Amide bands only)UV <210 nm required; Low sensitivity in UV.
Volatility LowRequires derivatization for GC analysis.

Analytical Strategy: The Decision Matrix

Due to the compound's high polarity and weak UV absorbance, standard Reversed-Phase (RP) HPLC is often insufficient. The following decision matrix outlines the optimal approach based on sensitivity requirements.

AnalyticalStrategy Start Sample Matrix & Goal Conc High Concentration (>100 µg/mL) Raw Material QC Start->Conc Trace Trace Analysis (<1 µg/mL) Genotox/Bioanalysis Start->Trace MethodA Method A: RP-HPLC (AQ-C18) Detection: UV 210 nm Cost: Low Conc->MethodA MethodB Method B: HILIC-MS/MS Detection: ESI+ Sensitivity: High Trace->MethodB MethodC Method C: GC-MS Req: Silylation (BSTFA) Specificity: High (Orthogonal) Trace->MethodC Confirmatory

Figure 1: Analytical decision matrix selecting between Aqueous C18, HILIC-MS, and GC-MS based on sensitivity needs.

Protocol A: HILIC-MS/MS (Gold Standard for Trace Analysis)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for this polar analyte compared to C18, allowing for elution in a high-organic mobile phase which enhances ESI+ desolvation and sensitivity.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL (Sample diluent must be >80% Acetonitrile to prevent peak distortion).

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

  • B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min) %A (Buffer) %B (ACN) Curve
0.0 5 95 Initial
1.0 5 95 Hold
6.0 40 60 Linear
7.0 40 60 Hold
7.1 5 95 Re-equilibrate

| 10.0 | 5 | 95 | End |

Mass Spectrometry Parameters (ESI+)

The hydantoin ring ionizes well in positive mode.

  • Source: Electrospray Ionization (ESI) Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Identity
159.1 [M+H]⁺ 141.1 25 15 Loss of H₂O (Quantifier)
159.1 [M+H]⁺ 113.1 25 22 Ring Cleavage (Qualifier)

| 159.1 [M+H]⁺ | 86.1 | 25 | 30 | Fragment |

Protocol B: GC-MS with Derivatization (Orthogonal Confirmation)

Rationale: Since the analyte is non-volatile, the hydroxyl (-OH) and amide (-NH) groups must be silylated. This method is crucial for structural confirmation and when LC-MS matrix effects are high.

Sample Preparation (Derivatization)[1]
  • Dry Down: Evaporate 100 µL of sample extract to complete dryness under Nitrogen at 40°C. Note: Water traces will kill the reaction.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Catalyst: Add 50 µL of Anhydrous Pyridine.

  • Reaction: Vortex and incubate at 70°C for 30 minutes .

  • Cool: Cool to room temperature and transfer to a GC vial with a glass insert.

Derivatization Substrate 1-(3-Hydroxypropyl) imidazolidine-2,4-dione (Non-Volatile) Process 70°C, 30 min Pyridine Solvent Substrate->Process Reagent BSTFA + TMCS (Silylating Agent) Reagent->Process Product Di-TMS Derivative (Volatile, m/z 302) Process->Product

Figure 2: Derivatization pathway converting polar groups to volatile Trimethylsilyl (TMS) ethers/amides.

GC-MS Conditions
  • Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge), 260°C.

  • Oven Program:

    • 60°C (hold 1 min).

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • Detection: EI Source (70 eV), Scan range 40–450 m/z.

  • Target Ion: Look for m/z 302 (Di-TMS molecular ion) and m/z 73 (TMS fragment).

Protocol C: HPLC-UV (Routine QC)

Rationale: For raw material testing where concentrations are high (>0.1%), a cost-effective UV method is preferred.

  • Column: C18-AQ (Aqueous compatible) e.g., YMC-Triart C18 or Atlantis T3. Standard C18 will suffer from pore dewetting in 100% aqueous start.

  • Mobile Phase: Isocratic 95% Phosphate Buffer (20mM, pH 3.0) / 5% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (Critical: Hydantoins have negligible absorption >220 nm).

  • System Suitability: Tailing factor must be < 1.5. If tailing occurs, increase buffer strength to 50mM.

Validation Parameters (ICH Q2 R1)

ParameterAcceptance Criteria (Trace Level)Notes
Specificity No interference at retention time (RT)Verify against blank matrix (e.g., cosmetic cream base).
Linearity R² > 0.995Range: 10 ng/mL to 1000 ng/mL (LC-MS).
Recovery 80% - 120%Spike samples pre-extraction.
Precision RSD < 5% (n=6)-
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Typical LOQ: 5 ng/mL (HILIC-MS).

Troubleshooting & "Gotchas"

  • Peak Splitting in HILIC:

    • Cause: Sample diluent contains too much water.

    • Fix: Ensure sample is dissolved in at least 80% Acetonitrile before injection.

  • Low Sensitivity in GC-MS:

    • Cause: Incomplete derivatization or moisture contamination.

    • Fix: Use fresh BSTFA. Ensure glassware is silanized.

  • Carryover:

    • The polar nature causes sticking to metallic surfaces. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • HILIC Method Development: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar drugs and contaminants.[1][2] Analytical and Bioanalytical Chemistry.

  • Diazolidinyl Urea Decomposition: Doi, T., et al. (2011).[3] The different decomposition properties of diazolidinyl urea in cosmetics and patch test materials. Contact Dermatitis.

  • GC-MS Derivatization Guide: Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.

  • ICH Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Application Notes & Protocols: Leveraging 1-(3-Hydroxypropyl)imidazolidine-2,4-dione for the Synthesis of Novel Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has been unequivocally identified as a key negative regulator in both insulin and leptin signaling pathways, making it a high-value therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] The development of small molecule inhibitors for PTP1B, however, presents a significant challenge due to the highly conserved nature of the active site among protein tyrosine phosphatases, which often leads to a lack of selectivity.[4][5] This document provides a comprehensive guide for researchers, detailing the rationale, synthesis, and evaluation of novel PTP1B inhibitors using 1-(3-Hydroxypropyl)imidazolidine-2,4-dione as a versatile starting scaffold. We present a field-proven, step-by-step protocol, from chemical synthesis and characterization to in-vitro enzymatic assays, grounded in established scientific principles to ensure reproducibility and reliability.

Introduction: The Rationale for Targeting PTP1B with a Hydantoin Scaffold

PTP1B functions by dephosphorylating key tyrosine residues on the insulin receptor (IR) and insulin receptor substrates (IRS), effectively attenuating the insulin signal.[6][7] Its inhibition is expected to enhance and prolong insulin signaling, thereby improving insulin sensitivity.[8][9] The primary obstacle in developing PTP1B inhibitors is achieving selectivity, particularly over the structurally homologous T-cell protein tyrosine phosphatase (TCPTP), which shares approximately 80% sequence identity in its catalytic domain.[5]

The imidazolidine-2,4-dione (hydantoin) core has emerged as a promising scaffold in this endeavor. Through a "core hopping" strategy, it serves as a bioisostere for other scaffolds like thiazolidinedione, which have known PTP1B inhibitory activity.[10][11] The hydantoin ring system provides a rigid framework for orienting functional groups that can form specific interactions with both the catalytic active site (Site A) and a secondary, non-catalytic binding pocket (Site B) of PTP1B. This dual-site interaction is crucial for achieving high affinity and selectivity.[4][6]

The starting material, 1-(3-Hydroxypropyl)imidazolidine-2,4-dione, is strategically chosen. The hydroxypropyl group offers a vector for future modifications to enhance pharmacokinetic properties, such as solubility, without interfering with the core interactions at the active site. The primary synthesis strategy involves a Knoevenagel condensation of the C5 methylene group of the hydantoin ring with a substituted aromatic aldehyde. The resulting arylidene moiety is designed to occupy the hydrophobic pocket of the PTP1B active site.

Logical Framework: From Concept to Validated Inhibitor

The following diagram outlines the overarching workflow described in this guide, providing a clear path from molecular design to experimental validation.

G cluster_0 Conceptual Design cluster_1 Synthesis & Verification cluster_2 Biological Evaluation cluster_3 Outcome A Target Identification (PTP1B) B Scaffold Selection (Imidazolidine-2,4-dione) A->B C Design Strategy (Knoevenagel Condensation) B->C D Protocol 1: Chemical Synthesis C->D E Protocol 2: Purification & Characterization (NMR, MS, MP) D->E F Protocol 3: PTP1B Enzymatic Assay E->F G Protocol 4: IC50 Determination F->G H Validated Lead Compound G->H

Caption: High-level workflow for inhibitor development.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Bromobenzylidene)-1-(3-hydroxypropyl)imidazolidine-2,4-dione

This protocol details the synthesis of a representative PTP1B inhibitor via a base-catalyzed Knoevenagel condensation. 4-Bromobenzaldehyde is chosen as the coupling partner based on structure-activity relationship (SAR) studies indicating that halogen substituents can engage in favorable interactions within the PTP1B active site.

Materials & Reagents:

  • 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

  • 4-Bromobenzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial Acetic Acid

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, combine 1-(3-Hydroxypropyl)imidazolidine-2,4-dione (1.0 eq), 4-Bromobenzaldehyde (1.05 eq), and 30 mL of ethanol.

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture. The use of a mild organic base like piperidine is critical to deprotonate the C5 methylene group of the hydantoin ring, initiating the condensation without promoting side reactions.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, less polar product spot (visualized under UV light) indicates reaction completion.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product should precipitate as a solid.

  • Work-up and Isolation: If precipitation is slow, add a few drops of glacial acetic acid to neutralize the piperidine catalyst, which often aids precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid twice with a small amount of cold distilled water to remove any residual catalyst and unreacted starting materials. Further purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the final compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Reaction Scheme Visualization

Caption: Knoevenagel condensation synthesis route. (Note: A placeholder image is used for the product as real-time structure generation is not feasible; researchers should draw the expected final structure based on the reactants.)

Protocol 2: Structural and Purity Verification

This protocol is a self-validating system to ensure the identity and purity of the synthesized compound before biological testing.

Technique Purpose Expected Result / Observation
Melting Point Assess purityA sharp, narrow melting point range (e.g., within 1-2°C) indicates high purity.
¹H NMR Confirm structureAppearance of a new singlet peak for the vinylic proton (~7.5-8.0 ppm). Characteristic peaks for the aromatic protons and the hydroxypropyl chain. Disappearance of the aldehyde proton from the starting material (~9.9 ppm) and the C5 methylene protons of the hydantoin (~4.0 ppm).
¹³C NMR Confirm carbon skeletonAppearance of new peaks corresponding to the vinylic carbons and the substituted benzene ring.
Mass Spectrometry (MS) Determine molecular weightThe molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight of the target compound (C₁₃H₁₃BrN₂O₃, MW: 341.16 g/mol ). The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observed.
Protocol 3: In-Vitro PTP1B Enzymatic Inhibition Assay

This colorimetric assay quantifies the inhibitory potential of the synthesized compound against recombinant human PTP1B. The enzyme catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which produces a yellow color that can be measured spectrophotometrically at 405 nm.

Materials & Reagents:

  • Recombinant Human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Synthesized inhibitor compound

  • Suramin or Sodium Orthovanadate (Positive Control inhibitor)[12]

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor and the positive control in DMSO. Create serial dilutions in the assay buffer to achieve the desired final concentrations for the assay.

  • Assay Setup (in a 96-well plate):

    • 100% Activity Control (Negative Control): 50 µL Assay Buffer + 10 µL DMSO + 30 µL PTP1B enzyme solution.

    • Inhibitor Wells: 50 µL Assay Buffer + 10 µL of inhibitor dilution + 30 µL PTP1B enzyme solution.

    • Positive Control: 50 µL Assay Buffer + 10 µL of positive control dilution + 30 µL PTP1B enzyme solution.

    • Blank (No Enzyme): 80 µL Assay Buffer + 10 µL DMSO.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of pNPP solution to all wells to start the reaction. The final volume in each well is 100 µL.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Correct all readings by subtracting the absorbance of the blank.

    • Calculate the Percent Inhibition using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control)] * 100

In-Vitro Assay Workflow

Caption: Step-by-step workflow for the PTP1B assay.

Protocol 4: IC₅₀ Value Determination

The IC₅₀ is the concentration of an inhibitor that reduces enzyme activity by 50%. It is the standard metric for inhibitor potency.

  • Dose-Response: Perform the PTP1B inhibition assay (Protocol 3) using a range of inhibitor concentrations (e.g., 8-10 concentrations, using a semi-log dilution series spanning from picomolar to high micromolar).

  • Data Plotting: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Curve Fitting: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation.

  • IC₅₀ Value: The software will calculate the IC₅₀ value from the fitted curve. A lower IC₅₀ value indicates a more potent inhibitor.

Expected Data and Interpretation

The successful synthesis and evaluation of the target compound should yield data similar to that presented below. These values are representative based on published literature for similar compounds.[8][13]

Parameter Expected Result Interpretation
Yield 60-80%Indicates an efficient synthetic protocol.
Purity (from MP) Sharp melting pointConfirms the effectiveness of the purification step.
¹H NMR, MS Data consistent with proposed structureVerifies the chemical identity of the synthesized compound.
PTP1B IC₅₀ 0.5 - 10 µMAn IC₅₀ value in the low micromolar range signifies potent inhibitory activity against PTP1B, validating the compound as a successful hit.[8][13]

Next Steps: A compound with a promising IC₅₀ value should be further evaluated for its selectivity by testing it against homologous phosphatases like TCPTP. Subsequent studies would involve assessing its cellular activity and pharmacokinetic properties to determine its potential as a therapeutic lead.

References

  • What are PTP1B inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC. (2022). Int J Mol Sci.
  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed. (2013). Chem Biol Drug Des. Available at: [Link]

  • Small Molecule Interactions with Protein−Tyrosine Phosphatase PTP1B and Their Use in Inhibitor Design | Biochemistry - ACS Publications. (1996). Biochemistry. Available at: [Link]

  • PAIN-less identification and evaluation of small molecule inhibitors against protein tyrosine phosphatase 1B - NIH. (2017). MedChemComm. Available at: [Link]

  • Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors - PubMed. (2021). Biochem Biophys Res Commun. Available at: [Link]

  • Synthesis and drug development of small molecule inhibitors of PTP1B - SHURA. (2024). Available at: [Link]

  • DESIGN, SYNTHESIS AND EVALUATION OF PROTEIN TYROSINE PHOSPHATASE 1B (PTP1B) INHIBITORY A. (2018). Journal of Advanced Scientific Research. Available at: [Link]

  • Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H). (2023). Pharmaceuticals (Basel). Available at: [Link]

  • Scheme for Synthesis of Hydantoin Derivatives - ResearchGate. Available at: [Link]

  • A Computer‐Driven Scaffold‐Hopping Approach Generating New PTP1B Inhibitors from the Pyrrolo[1,2‐a]quinoxaline Core - PMC. (2020). ChemistryOpen. Available at: [Link]

  • Design and synthesis of new potent PTP1B inhibitors with the skeleton of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one: Part I - PubMed. (2016). Eur J Med Chem. Available at: [Link]

  • 2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review (2012-2018) - PubMed. (2019). Recent Pat Anticancer Drug Discov. Available at: [Link]

  • Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC. (2022). Int J Mol Sci. Available at: [Link]

  • Design and synthesis of paracaseolide A analogues as selective protein tyrosine phosphatase 1B inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (2021). Org. Biomol. Chem. Available at: [Link]

  • PTP1B Inhibitors as Potential Target for Type II Diabetes - Juniper Publishers. (2020). Biomed J Sci & Tech Res. Available at: [Link]

  • Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed. (2019). Mini Rev Med Chem. Available at: [Link]

  • Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. (2019). Molecules. Available at: [Link]

  • Role of PTP1B in insulin and leptin signaling. - ResearchGate. Available at: [Link]

  • 1H-2,3-Dihydroperimidine Derivatives: A New Class of Potent Protein Tyrosine Phosphatase 1B Inhibitors - MDPI. (2013). Molecules. Available at: [Link]

  • The Emerging Target Protein Tyrosine Phosphatase 1B (PTP1B) for Type 2 Diabetes Mellitus Management - Scientific Archives International Open Access Journals. (2022). J Pharm Drug Res. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Synthesis

The dawn of the antibiotic era in the mid-20th century marked a revolution in medicine, drastically reducing mortality from bacterial infections.[1] However, the relentless pace of bacterial evolution, exacerbated by the widespread misuse of antibiotics, has led to a global public health crisis: antimicrobial resistance (AMR).[1][2][3] Pathogenic bacteria have developed sophisticated mechanisms to evade the action of existing drugs, creating multidrug-resistant (MDR) and even pan-resistant "superbugs" that render our current arsenal of treatments ineffective.[3] This escalating threat necessitates a paradigm shift in our approach to antibacterial discovery, moving beyond the modification of existing scaffolds to the rational design and de novo synthesis of entirely new chemical entities.[1]

Chemical synthesis is no longer just a tool for producing known compounds; it is a critical engine for innovation in the fight against AMR.[1] By leveraging modern synthetic methodologies, researchers can access novel molecular architectures, fine-tune pharmacokinetic and pharmacodynamic properties, and develop agents that act on novel bacterial targets or circumvent existing resistance mechanisms.[4] This guide provides an in-depth look at the application of chemical synthesis in the development of next-generation antibacterial agents, offering both strategic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Antibacterial Synthesis

The synthesis of a new antibacterial agent is a multi-faceted endeavor that begins with a strategic choice of chemical class and target. The selection is often guided by a deep understanding of bacterial physiology, resistance mechanisms, and the structure-activity relationships (SAR) of known antibiotics.

Fully Synthetic Antibacterials: The Oxazolidinones

The oxazolidinones represent a triumph of purely synthetic chemistry in antibacterial drug discovery.[5] As a class, they do not occur in nature and were developed entirely through chemical synthesis.[4] Linezolid, the first clinically approved oxazolidinone, is a prime example. It inhibits the initiation phase of bacterial protein synthesis, a mechanism distinct from many other protein synthesis inhibitors, making it effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5]

The core of the oxazolidinone structure is typically assembled through a multi-step synthesis. A common strategy involves the reaction of an aryl carbamate with an enantiopure epichlorohydrin, a readily available and inexpensive chiral building block.[6] This approach allows for the introduction of diverse substituents on the aryl ring, enabling extensive SAR studies to optimize potency and safety.

Semisynthesis and Total Synthesis: Revitalizing Natural Products

Natural products have historically been a rich source of antibiotics.[7][8][9] However, their complex structures can pose significant challenges to total synthesis.[10] Semisynthesis, the chemical modification of a naturally occurring scaffold, has been a powerful engine for developing improved analogs with enhanced properties.[1]

Macrolides: The evolution of macrolide antibiotics, from erythromycin to the advanced ketolides like telithromycin, showcases the power of semisynthesis.[1][11] More recently, advances in total synthesis have enabled the creation of macrolide libraries with previously inaccessible structural diversity, offering new avenues to combat macrolide-resistant pathogens.[7][8][9][12][13] These synthetic platforms allow for the systematic replacement of chemical building blocks to generate novel compounds.[13]

β-Lactams and β-Lactamase Inhibitors: The β-lactam antibiotics, such as penicillins and cephalosporins, remain a cornerstone of antibacterial therapy. A primary mechanism of resistance is the bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring.[14][15] A key synthetic strategy to overcome this is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.[4][14][16] The synthesis of novel inhibitors, such as avibactam and relebactam, is a major focus of current research.[16][17][18] These synthetic molecules are designed to covalently bind to and inactivate the β-lactamase, thereby protecting the partner antibiotic.[18]

Targeting Novel Pathways: The Rise of LpxC Inhibitors

A promising strategy to circumvent existing resistance is to target novel, essential bacterial pathways that are not inhibited by current drugs. The enzyme LpxC, which is crucial for the biosynthesis of the outer membrane lipid in Gram-negative bacteria, has emerged as a high-value target.[19] The development of small-molecule LpxC inhibitors is an active area of synthetic chemistry research. These efforts have led to potent, fast-acting compounds with demonstrated efficacy against a wide range of multidrug-resistant Gram-negative bacteria in preclinical studies.[19]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of a representative antibacterial agent and for the subsequent evaluation of its biological activity.

Protocol 1: Synthesis of an Oxazolidinone Antibacterial Agent

This protocol details a general method for the synthesis of an N-aryl oxazolidinone, a core scaffold of potent antibacterial agents.[6][20][21][22] The synthesis proceeds via the reaction of a substituted N-aryl carbamate with enantiopure epichlorohydrin.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Oxazolidinone Ring Formation cluster_2 Step 3: Side-Chain Introduction (Example) A Substituted Aniline C N-Aryl Carbamate A->C Base (e.g., Pyridine) Solvent (e.g., DCM) B Ethyl Chloroformate B->C E N-Aryl Oxazolidinone C->E Base (e.g., LiOH) Solvent (e.g., DMF) D (R)-Epichlorohydrin D->E G Final Oxazolidinone Product E->G Coupling Reaction (e.g., Buchwald-Hartwig) F Functionalized Side-Chain Precursor F->G

Caption: General synthetic workflow for an oxazolidinone antibacterial agent.

Materials and Reagents:

  • Substituted aniline (e.g., 4-bromo-3-fluoroaniline)

  • Ethyl chloroformate

  • Pyridine or other suitable base

  • Dichloromethane (DCM), anhydrous

  • (R)-Epichlorohydrin

  • Lithium hydroxide (LiOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Purification supplies (silica gel for column chromatography, appropriate solvents)

Step-by-Step Methodology:

Part A: Synthesis of N-Aryl Carbamate

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq) dropwise.

  • Acylation: Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl carbamate.

Part B: Synthesis of the Oxazolidinone Core [6]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-aryl carbamate (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add (R)-epichlorohydrin (3.0 eq) followed by powdered LiOH (1.5 eq).[6] The use of a slight excess of epichlorohydrin and a strong base like LiOH facilitates the cyclization.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After the reaction is complete, pour the mixture into water and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by recrystallization or flash column chromatography to obtain the desired (R)-5-(hydroxymethyl)oxazolidin-2-one intermediate.

Part C: Introduction of the C-5 Side Chain (Illustrative Example)

The C-5 hydroxymethyl group is a versatile handle for introducing various side chains to modulate antibacterial activity. For instance, converting it to an acetamidomethyl group, a key feature of linezolid, often involves a multi-step sequence such as conversion to an azide followed by reduction and acetylation.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the gold standard for measuring the in vitro activity of an antibacterial agent.[23][24][25] It is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism.[24][26] This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[27]

Diagram of the MIC Testing Workflow

G A Prepare Stock Solution of Test Compound C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension B->D C->D H Sterility Control (No Bacteria) C->H E Incubate Plate (35°C for 16-20h) D->E G Growth Control (No Compound) D->G F Read Results: Lowest Concentration with No Visible Growth = MIC E->F

Caption: Workflow for Broth Microdilution MIC Testing.[26]

Materials and Equipment:

  • Synthesized antibacterial agent

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions: [23]

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, dispense 50 µL of CAMHB into all wells.

    • Add 50 µL of the antibacterial agent stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last column.

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well (except for the sterility control well, which receives 50 µL of sterile broth instead).

    • This brings the final volume in each well to 100 µL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.[26]

    • The growth control well should be turbid, and the sterility control well should be clear.

Data Presentation and Interpretation

The results of MIC testing are typically presented in a tabular format, allowing for easy comparison of the activity of novel compounds against a panel of bacterial strains, including both susceptible and resistant isolates.

Table 1: Example MIC Data for a Novel Oxazolidinone Compound

Bacterial StrainCompound X MIC (µg/mL)Linezolid MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus (MSSA)121
S. aureus (MRSA)221
E. faecium (VRE)12>256
S. pneumoniae0.510.5
E. coli>64>64>256

Interpretation: In this example, Compound X demonstrates potent activity against a range of Gram-positive bacteria, including a vancomycin-resistant strain, with potency comparable or superior to the control antibiotic, linezolid. As expected for an oxazolidinone, it shows limited activity against the Gram-negative bacterium E. coli.

Conclusion: The Future of Antibacterial Synthesis

The strategic application of modern chemical synthesis is indispensable in the quest for new antibacterial agents.[1] From the de novo design of fully synthetic molecules like oxazolidinones to the total synthesis platforms that unlock novel analogs of complex natural products, chemistry provides the tools to overcome the challenge of antimicrobial resistance.[10][12][13] The combination of innovative synthetic strategies with robust biological evaluation protocols, as detailed in this guide, forms the foundation of a rational and effective pipeline for antibacterial drug discovery. As our understanding of bacterial pathogenesis and resistance deepens, the synergy between chemistry, biology, and computational science will continue to drive the development of the next generation of life-saving antibiotics.[2][28][29]

References
  • Qin, Y., & Ma, S. (2020). Recent Advances in the Development of Macrolide Antibiotics as Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry, 20(7), 601–625.
  • Lin, D. L., Murphy, C., & Gonzalez, D. J. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(4), 100931.
  • Shungube, M., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Advances, 13(28), 18991–19001.
  • Qin, Y., & Ma, S. (2020). Recent Advances in the Development of Macrolide Antibiotics as Antimicrobial Agents. Mini Reviews in Medicinal Chemistry, 20(7), 601-625.
  • Miller, M. J., & Butler, M. S. (2015). The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery. ACS Infectious Diseases, 1(7), 286–303.
  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics, 12(4), 639.
  • Unknown Author. Synthesis of Fluoroquinolone Antibiotics. Quimicafacil.net.
  • Shungube, M., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Advances, 13(28), 18991–19001.
  • Kumar, A., et al. (2024). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Molecules, 29(17), 3988.
  • Trafton, A. (2018). Chemical synthesis could produce more potent antibiotics. MIT News Office.
  • Li, Y., et al. (2020). Overcoming antibiotic resistance through efficient and scalable total synthesis.
  • Campeau, L. C., et al. (2011). A concise synthesis of a β-lactamase inhibitor. Organic Letters, 13(20), 5492–5495.
  • Qin, Y., & Ma, S. (2020). Recent Advances in the Development of Macrolide Antibiotics as Antimicrobial Agents. Mini Reviews in Medicinal Chemistry, 20(7), 601-625.
  • Halford, B. (2016). Chemical synthesis injects new life into old antibiotics. Chemistry World.
  • Unknown Author. (2023). Cell-free quest for new antibiotics - A new method combines synthetic biology with artificial intelligence. analytica-world.com.
  • Campeau, L. C., et al. (2011). A Concise Synthesis of a β-Lactamase Inhibitor. Organic Letters, 13(20), 5492–5495.
  • Hu, Z., et al. (2024). The future of macrolide antibiotics: Modification and new discoveries.
  • Melander, R. J., et al. (2020). Recent Progress in Natural-Product-Inspired Programs Aimed To Address Antibiotic Resistance and Tolerance. ACS Infectious Diseases, 6(7), 1634–1651.
  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics, 12(4), 639.
  • Miller, M. J., & Butler, M. S. (2022). The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery. SciTechnol.
  • Santos, J. M., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 31(3), 675.
  • González-Bello, C. (2019). Thinking Outside the Bug: Molecular Targets and Strategies to Overcome Antibiotic Resistance. Molecules, 24(6), 1039.
  • Unknown Author. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. FAO.
  • Powell, A. (2016). Harvard chemists develop simple new platform for development of macrolide antibiotics. The Harvard Gazette.
  • Melander, R. J., et al. (2020). Natural products as inspiration for the development of bacterial antibiofilm agents.
  • Unknown Author. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics, 12(4), 639.
  • Adejare, A. (2024). Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. World Journal of Advanced Research and Reviews, 24(3), 2132–2144.
  • Melander, R. J., et al. (2022).
  • Susanti, D., et al. (2022). Natural Products-Based Metallic Nanoparticles as Antimicrobial Agents. Frontiers in Pharmacology, 13, 895616.
  • Iovine, V., et al. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2020(5), 114–127.
  • Unknown Author. (n.d.). The Grohe method and quinolone antibiotics. Bayer Global.
  • Unknown Author. (2023). Decades in the Making – New Synthetic Antibiotic Could Defeat Even the Toughest Bacteria. SciTechDaily.
  • Unknown Author. (n.d.). Fluoroquinolone compounds and synthesis method thereof.
  • Shahana, M., et al. (2024). Design & Synthesis of Fluoroquinolone through Green Chemistry Approach. International Journal of Biology, Pharmacy and Allied Sciences, 13(5), 2259-2269.
  • BenchChem Technical Support Team. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". BenchChem.
  • Hover, B. M., et al. (2021). Synthetic Natural Product Inspired Cyclic Peptides. ACS Chemical Biology, 16(11), 2245–2252.
  • Unknown Author. (2025). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Randall, J. (2025). Developing New Synthetic Methods of Peptide Antibiotic Discovery. YouTube.
  • Charria, Y., et al. (2012). Synthetic biology of antimicrobial discovery. ACS Synthetic Biology, 1(7), 268–278.
  • Unknown Author. (2024).
  • Adejare, A. (2025). Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway.
  • Unknown Author. (n.d.). Current Strategies for Antimicrobial Discovery. Lumen Learning.
  • Al-Masoudi, N. A., et al. (2025). A facile synthesis of the oxazolidinone antibacterial agent linezolid.
  • Bai, L., et al. (2023). Synthetic Biology Facilitates Antimicrobials Discovery. Antibiotics, 12(3), 578.
  • Lee, K., et al. (2012). Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones. Bulletin of the Korean Chemical Society, 33(4), 1310–1316.
  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679.

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Application Note: Scalable Synthesis of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the regioselective synthesis of 1-(3-hydroxypropyl)imidazolidine-2,4-dione (also known as 1-(3-hydroxypropyl)hydantoin).

While direct alkylation of the hydantoin ring is a common industrial method, it predominantly favors the N3-position due to the higher acidity of the N3-proton (pKa ~9.1) compared to the N1-proton. To achieve high-fidelity N1-substitution , this protocol utilizes a modified Urech synthesis . This de novo ring assembly strategy ensures exclusive N1-regiochemistry by installing the hydroxypropyl group onto the amine precursor before ring closure.

Target Audience: Process chemists, scale-up engineers, and medicinal chemists requiring >98% purity without chromatographic purification.

Strategic Route Selection

The Challenge: Regioselectivity

The hydantoin core contains two nucleophilic nitrogens.[1]

  • N3 (Imide): Highly acidic, sterically accessible. Alkylation here is the thermodynamic preference.

  • N1 (Amide): Less acidic, sterically hindered by C5 substituents (if any).

Attempting to alkylate 2,4-imidazolidinedione with 3-chloropropanol typically yields a mixture of N3-substituted (major) and N1,N3-disubstituted products. Separating these isomers on a kilogram scale is inefficient.

The Solution: The "Amino-Ester" Route

We employ a stepwise assembly:

  • N-Alkylation: Reaction of 3-amino-1-propanol with ethyl chloroacetate to form the secondary amine (glycine derivative).

  • Ureido Formation: Reaction with Potassium Cyanate (KCNO) to form the intermediate urea.

  • Cyclization: Acid-catalyzed condensation to close the hydantoin ring.

This route guarantees the hydroxypropyl group is fixed at the N1 position.

Process Workflow Diagram

G Start Starting Materials 3-Amino-1-propanol Ethyl Chloroacetate Step1 Step 1: N-Alkylation (Ethanol, Et3N, 0°C to RT) Exothermic Control Required Start->Step1 Slow Addition Inter1 Intermediate 1 N-(3-hydroxypropyl)glycine ethyl ester Step1->Inter1 In situ Step2 Step 2: Urea Formation (+ KCNO, HCl, Reflux) Inter1->Step2 Add KCNO Inter2 Intermediate 2 N-carbamoyl derivative Step2->Inter2 Transient Step3 Step 3: Acid Cyclization (6M HCl, 90°C) Inter2->Step3 Ring Closure Workup Workup & Isolation Vacuum Distillation (Solvent) Crystallization (iPrOH/Et2O) Step3->Workup Quench Product Final Product 1-(3-Hydroxypropyl)hydantoin >98% Purity Workup->Product Dry

Figure 1: Process flow for the regioselective synthesis of 1-(3-hydroxypropyl)hydantoin.

Detailed Experimental Protocol

Phase 1: Synthesis of N-(3-hydroxypropyl)glycine ethyl ester

Safety Note: Ethyl chloroacetate is a potent alkylating agent and lachrymator. Handle in a fume hood.

Reagents:

  • 3-Amino-1-propanol (1.0 equiv)

  • Ethyl chloroacetate (1.0 equiv)

  • Triethylamine (Et3N) (1.1 equiv)

  • Ethanol (Absolute) (5 Vol)

Procedure:

  • Setup: Charge a reactor with 3-amino-1-propanol and Ethanol. Cool the mixture to 0–5°C .

  • Base Addition: Add Triethylamine. (Note: Et3N acts as an HCl scavenger).

  • Alkylation: Add Ethyl chloroacetate dropwise over 60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature <10°C during addition to prevent bis-alkylation.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 12 hours.

  • Monitoring: Check conversion via TLC or GC. The starting primary amine should be consumed.

  • Workup (Optional for One-Pot): For high purity, strip ethanol, resuspend in EtOAc, wash with brine to remove Et3N·HCl salts, and concentrate. For this scale-up protocol, we proceed to Phase 2 in one pot after solvent swap or salt filtration.

Phase 2: Urea Formation and Cyclization (The Urech Modification)

Reagents:

  • Intermediate from Phase 1

  • Potassium Cyanate (KCNO) (1.2 equiv)

  • Hydrochloric Acid (6M and Conc.)

  • Water[2]

Procedure:

  • Preparation: If Phase 1 was worked up, dissolve the amino ester oil in dilute HCl (10% aqueous solution). If one-pot, acidify the ethanolic mixture carefully with HCl until pH ~3-4.

  • Cyanate Addition: Add Potassium Cyanate (KCNO) portion-wise to the acidic solution.

    • Mechanism:[2][3][4][5][6] This forms the N-carbamoyl intermediate (hydantoic acid derivative) in situ.

  • Cyclization: Heat the mixture to 90–100°C (Reflux) for 2–4 hours.

    • CPP: Ensure pH remains acidic (pH < 2) during reflux to drive the dehydration/cyclization. Add conc. HCl if necessary.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove water/ethanol.

    • The residue will contain the product and inorganic salts (KCl).

    • Extraction: Extract the residue with hot Ethanol or Isopropanol (the product is soluble; salts are not). Filter off the inorganic salts.

    • Crystallization: Concentrate the alcoholic filtrate. Induce crystallization by cooling to 0°C or adding a non-polar anti-solvent (e.g., Diethyl Ether or Hexane).

Data Summary & Specifications

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic; store in desiccator.
Yield (Overall) 65 – 75%Based on 3-aminopropanol.
Purity (HPLC) > 98.0%Area % at 210 nm.
1H NMR (DMSO-d6) δ 3.4 (t, 2H, N-CH2), 3.9 (s, 2H, Ring CH2), 10.6 (s, 1H, NH)Diagnostic N1-CH2 triplet confirms regiochemistry.
Melting Point 45 – 50°C (approx)Low melting point due to hydroxypropyl chain flexibility.
Stoichiometry Table
ReagentMW ( g/mol )Equiv.[7][8]Role
3-Amino-1-propanol 75.111.0SM (Scaffold)
Ethyl Chloroacetate 122.551.0SM (Linker)
Triethylamine 101.191.1Base Scavenger
Potassium Cyanate 81.121.2Carbonyl Source
HCl (aq) 36.46ExcessCatalyst

Analytical Controls & Troubleshooting

Regiochemistry Validation (NMR)

To confirm the product is 1-substituted and not 3-substituted :

  • 1-substituted (Target): The methylene protons of the hydantoin ring (position 5) will appear as a singlet around 3.9–4.0 ppm (in DMSO-d6) because the N1 is substituted, removing the coupling often seen if N1-H is present.

  • 3-substituted (Impurity): If the reaction failed and you produced 3-(3-hydroxypropyl)hydantoin (via different route), the N1-H proton would be visible (broad singlet >10 ppm) and might couple with C5-protons.

Common Issues
  • Low Yield in Step 1: Usually due to temperature excursion causing polymerization of chloroacetate or bis-alkylation. Solution: Strict temp control <10°C.

  • Product Oiling Out: The hydroxypropyl group increases water solubility and makes crystallization difficult. Solution: Thorough drying of the crude residue and use of anhydrous Isopropanol for salt filtration.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

    • Foundational review establishing the Urech synthesis and ring closure mechanisms.
  • Tanwar, D. K., et al. (2017).[6] "Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates." Synlett, 28(17), 2285-2290.[6] Link

    • Modern validation of the amino-ester + carbamate/cyanate cyclization str
  • Olimpieri, F., et al. (2012).[9] "Regioselective multicomponent sequential synthesis of hydantoins." Organic & Biomolecular Chemistry, 10, 9538-9555.[9] Link

    • Discusses regioselectivity challenges in hydantoin synthesis.
  • Meisel, M., et al. (2016). "Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction." Synlett, 27(01), 80-82.[10] Link

    • Provides context on alternative routes and their limit

Sources

Application Note: 1-(3-Hydroxypropyl)imidazolidine-2,4-dione – Synthesis, Stability, and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reaction mechanism studies, synthesis protocols, and functionalization strategies for 1-(3-Hydroxypropyl)imidazolidine-2,4-dione (CAS: 73973-05-4). It is designed for medicinal chemists and process development scientists.

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (e.g., phenytoin) and aldose reductase inhibitors.[1] The 1-(3-hydroxypropyl) derivative represents a critical "linker-ready" scaffold. The N1-substitution pattern is chemically distinct from the more common N3-derivatives, offering unique metabolic stability profiles. The pendant hydroxyl group provides a versatile handle for conjugation (PROTACs, prodrugs) without disrupting the hydrogen-bonding capability of the N3-imide region.

This guide provides a validated protocol for the regioselective synthesis of the N1-isomer (avoiding the thermodynamic N3-isomer), details the hydrolytic ring-opening mechanism , and outlines functionalization protocols .

Chemical Identity & Properties

PropertyData
Chemical Name 1-(3-Hydroxypropyl)imidazolidine-2,4-dione
CAS Number 73973-05-4
Molecular Formula C₆H₁₀N₂O₃
Molecular Weight 158.16 g/mol
pKa (Predicted) ~9.1 (N3-H acidic proton)
Solubility High in Water, DMSO, Methanol; Low in Hexanes
Key Functional Groups Imide (N3-H), Tertiary Amide (N1), Primary Alcohol

Protocol 1: Regioselective Synthesis (The "Ureido" Route)

Objective: Synthesize 1-(3-hydroxypropyl)hydantoin with >98% regioselectivity for the N1 position. Challenge: Direct alkylation of hydantoin using 3-chloropropanol and base preferentially alkylates the N3 position due to its higher acidity (pKa ~9.1) compared to N1. Solution: Construct the hydantoin ring around the substituent using a cyclization strategy.

Reagents
  • 3-Aminopropan-1-ol (1.0 equiv)

  • Ethyl chloroacetate (1.1 equiv)

  • Potassium Cyanate (KCNO) (1.2 equiv)

  • Triethylamine (Et₃N)[1]

  • Hydrochloric Acid (6M HCl)

  • Ethanol (EtOH)

Step-by-Step Methodology
  • N-Alkylation (Glycine Formation):

    • Dissolve 3-aminopropan-1-ol (10 mmol) in EtOH (20 mL) at 0°C.

    • Add Et₃N (1.2 equiv) followed by dropwise addition of ethyl chloroacetate (11 mmol).

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: TLC should show consumption of the amine. The product is N-(3-hydroxypropyl)glycine ethyl ester.

  • Urea Formation:

    • To the reaction mixture, add Potassium Cyanate (KCNO, 12 mmol) dissolved in minimal water (5 mL).

    • Add acetic acid (catalytic, 0.5 mL) to adjust pH to ~5-6.

    • Stir at RT for 12 hours.

    • Mechanism:[1][2][3][4][5] The secondary amine attacks the isocyanic acid (generated in situ) to form the ureido intermediate.

  • Acid-Catalyzed Cyclization:

    • Add 6M HCl (10 mL) directly to the reaction vessel.

    • Reflux the mixture (100°C) for 2 hours.

    • Observation: The solution may turn slightly yellow. The acid catalyzes the attack of the urea nitrogen onto the ester carbonyl, releasing ethanol and closing the ring.

  • Isolation:

    • Concentrate the mixture under reduced pressure to remove ethanol/water.

    • The residue is often an oil. Triturate with cold ethyl acetate or acetone to induce crystallization.

    • Recrystallize from EtOH/Water (9:1).

Mechanistic Pathway (DOT Visualization)

Synthesispathway Start 3-Aminopropan-1-ol Inter1 N-(3-hydroxypropyl) glycine ethyl ester Start->Inter1 + Ethyl Chloroacetate (SN2 subst.) Inter2 Ureido Intermediate (N-carbamoyl) Inter1->Inter2 + KCNO / H+ (Urea formation) Product 1-(3-Hydroxypropyl) imidazolidine-2,4-dione Inter2->Product HCl / Reflux (Cyclization - EtOH)

Figure 1: Regioselective synthesis pathway via the ureido-glycine intermediate, ensuring N1 substitution.

Mechanism Study: Hydrolytic Stability

Hydantoins are generally stable at neutral pH but undergo ring opening under alkaline conditions. Understanding this mechanism is vital for formulation stability.

The Mechanism

The hydrolysis is base-catalyzed. The hydroxide ion attacks the carbonyl carbon. While C2 (urea-like) and C4 (amide-like) are both electrophilic, attack at C4 is kinetically favored and leads to the stable hydantoic acid (ureido acid) derivative.

  • Nucleophilic Attack: OH⁻ attacks the C4 carbonyl.

  • Tetrahedral Intermediate: Formation of a tetrahedral intermediate at C4.

  • Ring Opening: Collapse of the intermediate breaks the C4-N3 bond (N3 is a better leaving group than N1 due to resonance with C2).

  • Product: N-[N-(3-hydroxypropyl)carbamoyl]glycine (also known as the corresponding hydantoic acid).

Experimental Protocol: Stability Assay
  • Preparation: Prepare a 10 mM stock solution of the hydantoin in DMSO.

  • Buffer Setup: Prepare phosphate buffers at pH 7.4, pH 9.0, and pH 12.0 (0.1 M NaOH).

  • Incubation: Dilute stock 1:100 into buffers (final conc. 100 µM) at 37°C.

  • Sampling: Aliquot 100 µL at t=0, 1h, 4h, 24h. Quench immediately with 100 µL 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS (C18 column). Monitor the parent ion [M+H]⁺ = 159.1 and the hydrolytic product [M+H]⁺ = 177.1 (+H₂O).

Hydrolysis Pathway (DOT Visualization)

Hydrolysis Hydantoin Hydantoin Ring (Intact) Transition Tetrahedral Intermediate (at C4) Hydantoin->Transition OH- Attack Hydantoic Hydantoic Acid (Ring Open) Transition->Hydantoic C4-N3 Bond Cleavage

Figure 2: Base-catalyzed hydrolysis mechanism leading to ring opening at the C4 position.

Functionalization Strategy: Esterification

The primary hydroxyl group allows this molecule to serve as a "warhead carrier" or prodrug handle.

Protocol: Appel Reaction (Conversion to Alkyl Halide) To convert the hydroxyl group to a bromide (for further nucleophilic substitution):

  • Dissolve 1-(3-hydroxypropyl)hydantoin (1 equiv) in DCM.

  • Add CBr₄ (1.2 equiv) and Triphenylphosphine (PPh₃) (1.2 equiv) at 0°C.

  • Stir for 2 hours.

  • Result: 1-(3-bromopropyl)hydantoin. This intermediate allows the attachment of the hydantoin ring to amines or thiols in drug discovery.

References

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017).[1][6] Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates. Synlett, 28(17), 2285-2290.[1][6]

  • Meusel, M., & Gütschow, M. (2004). Recent developments in hydantoin chemistry. A review. Organic Preparations and Procedures International, 36(5), 391-443.

  • Konnert, L., et al. (2013). Synthesis of substituted hydantoins in low melting mixtures. Chemical Communications, 49, 1930-1932.

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

Sources

Solid-phase synthesis of imidazolidine-2,4-dione libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Guide to the Solid-Phase Synthesis of Imidazolidine-2,4-dione Libraries

Abstract: The imidazolidine-2,4-dione, or hydantoin, scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic applications, including anticonvulsant, antiarrhythmic, and antimicrobial agents.[1][2][3][4][5][6][7] Solid-Phase Organic Synthesis (SPOS) provides a powerful and efficient methodology for the rapid generation of diverse libraries of these heterocyclic compounds, accelerating the drug discovery process.[8] This guide provides a detailed examination of the principles, a step-by-step protocol, and expert insights for the successful solid-phase synthesis of imidazolidine-2,4-dione libraries, intended for researchers, chemists, and professionals in drug development.

The Strategic Advantage of Solid-Phase Synthesis

The core principle of SPOS is the covalent attachment of a starting molecule to an insoluble polymer support (resin). This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process. This strategy is exceptionally well-suited for combinatorial chemistry, where the goal is to produce a large number of structurally related compounds for screening.

For imidazolidine-2,4-dione synthesis, the most common and robust approach involves the assembly of the heterocyclic ring directly on the solid support prior to cleavage.[1][9] This methodology typically begins with a resin-bound amino acid, which provides the initial point of diversity (R¹), followed by a cyclization step that incorporates additional diversity elements (R²).

SPOS_Overview Resin Solid Support (e.g., Wang Resin) AA_Load Amino Acid Loading (R¹ Diversity) Resin->AA_Load Immobilization Urea_Formation Urea/Carbamate Formation (R² Diversity) AA_Load->Urea_Formation Sequential Chemistry Cyclization Intramolecular Cyclization Urea_Formation->Cyclization Cleavage Cleavage & Purification Cyclization->Cleavage Library Imidazolidine-2,4-dione Library Cleavage->Library

Figure 1: High-level workflow for the solid-phase synthesis of an imidazolidine-2,4-dione library.

Critical Components and Mechanistic Considerations

The success of the synthesis hinges on the careful selection of a compatible system of resin, protecting groups, and reagents.

The Solid Support (Resin)

The choice of resin dictates the conditions for the final cleavage step and the nature of the C-terminal functional group of the resulting product.

  • Wang Resin: An acid-labile resin that is widely used. Cleavage with a strong acid like trifluoroacetic acid (TFA) yields a C-terminal carboxylic acid.[10]

  • MBHA (p-Methylbenzhydrylamine) Resin: Cleavage from this resin yields a C-terminal amide, which can be advantageous for mimicking peptide backbones.[8]

  • Chlorotrityl Chloride (CTC) Resin: A highly acid-labile resin that allows for very mild cleavage conditions, which is ideal for preserving other acid-sensitive functional groups in the molecule.[10][11]

Building Blocks and Protecting Groups

The primary source of diversity is derived from standard α-amino acids.

  • Fmoc-Protected Amino Acids: The use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection is the modern standard.[12] It is readily removed with a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF), conditions orthogonal to the acid-labile cleavage from the resin. This orthogonality is the cornerstone of a successful SPOS strategy.

Reagents for Ring Formation: The Key Cyclization Step

The formation of the hydantoin ring on the solid support proceeds via an intramolecular cyclization of a resin-bound urea or a related precursor.[13] This key step is typically achieved through two main pathways:

  • Reaction with Isocyanates: The free N-terminal amine (after Fmoc-deprotection) is reacted with an isocyanate (R²-N=C=O) to form a urea. Subsequent treatment with a base can induce cyclization onto the resin linkage.[14]

  • Two-Step Carbonyl Insertion: The free amine is first treated with a carbonylating agent like 1,1'-Carbonyldiimidazole (CDI) [4][8], Triphosgene [11][15], or N,N'-Disuccinimidyl carbonate (DSC) [2]. This forms an activated intermediate that readily undergoes intramolecular cyclization, often facilitated by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] This method is often preferred as it avoids handling potentially toxic and moisture-sensitive isocyanates directly.

Mechanism cluster_resin On-Resin Chemistry Resin_NHR Resin-Bound Amino Acid (Free Amine) Resin_Urea Resin-Bound Urea Intermediate Resin_NHR->Resin_Urea Urea Formation Resin_Hydantoin Resin-Bound Hydantoin Resin_Urea->Resin_Hydantoin Intramolecular Cyclization Final_Product Cleaved Hydantoin Product Resin_Hydantoin->Final_Product Cleavage Isocyanate R²-N=C=O Base Base (e.g., DBU) Base->Resin_Urea TFA TFA Cocktail TFA->Resin_Hydantoin

Figure 2: Simplified reaction mechanism for hydantoin formation on a solid support.

Detailed Synthesis Protocol

This protocol describes a general and reliable method for the synthesis of a 3,5-disubstituted imidazolidine-2,4-dione library starting from Fmoc-amino acids loaded onto Wang resin.

Materials and Reagents
Reagent / MaterialPurposeGrade
Fmoc-Amino Acid-Wang ResinSolid support & R¹ diversity0.5-1.0 mmol/g loading
Dichloromethane (DCM)Resin washing & swellingAnhydrous
N,N-Dimethylformamide (DMF)Solvent, resin washingAnhydrous, Peptide Synthesis Grade
PiperidineFmoc deprotectionReagent Grade
Isocyanates (various)R² diversity sourceReagent Grade
Trifluoroacetic acid (TFA)Cleavage from resinReagent Grade
Triisopropylsilane (TIS)Cation scavengerReagent Grade
D.I. WaterScavengerHigh Purity
Diethyl EtherProduct precipitationAnhydrous, Reagent Grade
Ninhydrin Test Kit (Kaiser Test)In-process reaction monitoringN/A
Step-by-Step Workflow

Protocol_Workflow Start Start: Fmoc-AA-Wang Resin Swell 1. Resin Swelling (DCM, then DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF & DCM Wash Deprotect->Wash1 Kaiser1 4. Kaiser Test (Control) Wash1->Kaiser1 Urea 5. Urea Formation (Add Isocyanate in DMF) Kaiser1->Urea If Positive (Blue Beads) Wash2 6. DMF & DCM Wash Urea->Wash2 Kaiser2 7. Kaiser Test (Control) Wash2->Kaiser2 Cleave 8. Cyclative Cleavage (TFA/TIS/H₂O Cocktail) Kaiser2->Cleave If Negative (Clear Beads) Precipitate 9. Product Precipitation (Cold Diethyl Ether) Cleave->Precipitate Isolate 10. Isolate & Analyze (Centrifuge, Lyophilize) Precipitate->Isolate End Finish: Purified Hydantoin Isolate->End

Figure 3: Detailed step-by-step experimental workflow for imidazolidine-2,4-dione synthesis.

Experimental Procedure

Note: This procedure is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Swelling:

    • Place 100-200 mg of Fmoc-amino acid-Wang resin (e.g., 0.7 meq/g, ~0.1 mmol) into a fritted reaction vessel.

    • Add DCM (2-3 mL) and agitate gently for 20 minutes.

    • Drain the DCM, then add DMF (2-3 mL) and agitate for another 20 minutes. Drain the DMF.

    • Causality: Swelling the resin is critical to expose the reactive sites within the polymer matrix, ensuring efficient reagent access.[12]

  • Fmoc-Deprotection:

    • Add 2 mL of 20% (v/v) piperidine in DMF to the swollen resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 2 mL of 20% piperidine/DMF and agitate for an additional 20 minutes.[2]

    • Drain the solution.

    • Causality: The basic piperidine cleaves the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free N-terminal amine. Two treatments ensure the reaction goes to completion.

  • Washing:

    • Wash the resin thoroughly by adding 2-3 mL of solvent, agitating for 1 minute, and draining.

    • Perform washes in the following sequence: DMF (x5), DCM (x5), DMF (x3).

    • Causality: Extensive washing is paramount in SPOS to remove all residual piperidine and cleaved protecting groups, which could interfere with subsequent steps.

  • In-Process Control: The Kaiser Test:

    • Take a small sample of ~1-2 mg of resin beads and place them in a small glass test tube.

    • Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).

    • Heat at 100°C for 3-5 minutes.

    • Interpretation:

      • Deep Blue Beads: Positive result, indicating the presence of the desired free primary amine. The synthesis can proceed.

      • Yellow/Clear Beads: Negative result, indicating a failed deprotection. The previous step must be repeated.

    • Trustworthiness: The Kaiser test is a vital self-validating checkpoint. Proceeding without confirmation of a free amine will result in synthesis failure.[12]

  • Urea Formation (Introduction of R² Diversity):

    • Prepare a 0.5 M solution of the desired isocyanate (e.g., benzyl isocyanate, 5 equivalents, 0.5 mmol) in anhydrous DMF.

    • Add 1 mL of this solution to the resin.

    • Agitate the reaction mixture at room temperature for 4-6 hours (or overnight).

    • Causality: Using a 5-fold excess of the isocyanate ensures the reaction with the resin-bound amine is driven to completion.

  • Post-Reaction Wash:

    • Drain the reaction mixture.

    • Wash the resin thoroughly as described in Step 3 (DMF x5, DCM x5).

  • In-Process Control: Kaiser Test Confirmation:

    • Perform a second Kaiser test on a small sample of the resin.

    • Interpretation:

      • Yellow/Clear Beads: Positive result, indicating the successful consumption of all free amines and formation of the urea. The synthesis can proceed to the final cleavage step.

      • Blue Beads: Negative result, indicating an incomplete reaction. The urea formation step (Step 5) must be repeated.

  • Cyclative Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% D.I. H₂O. (e.g., 1.9 mL TFA, 50 µL TIS, 50 µL H₂O). Caution: Work in a fume hood. TFA is highly corrosive.

    • Add 2 mL of the freshly prepared cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours.[2]

    • Causality: TFA is a strong acid that cleaves the ester linkage to the Wang resin. TIS and water act as "scavengers," quenching reactive carbocations that are formed from side-chain protecting groups, thus preventing side reactions. The acidic environment simultaneously catalyzes the final intramolecular cyclization to form the stable imidazolidine-2,4-dione ring.

  • Product Isolation:

    • Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

    • Wash the resin with an additional 0.5 mL of fresh TFA and combine the filtrates.

    • Add 10-15 mL of cold diethyl ether to the filtrate to precipitate the crude product.

    • Cool the mixture at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the tube, decant the ether, and wash the pellet with more cold ether.

  • Final Analysis:

    • Dry the crude product pellet under vacuum.

    • Characterize the final compound to confirm identity and purity.

Analytical Characterization
Analysis TechniquePurposeExpected Outcome
RP-HPLC Purity AssessmentA major peak corresponding to the desired product.
LC-MS Identity ConfirmationObserved mass should match the calculated exact mass of the target molecule.[12][16]
NMR Structural Elucidation¹H and ¹³C NMR spectra should be consistent with the proposed structure.[16]

References

  • Analytical techniques for small molecule solid phase synthesis. (2002). PubMed.
  • Analytical methods for the monitoring of solid phase organic synthesis. (2002). PubMed.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). MDPI.
  • Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. (N/A). PMC - NIH.
  • Synthesis of hydantoin containing peptide products. (N/A).
  • Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. (2025).
  • Solid-Phase Synthesis of a Library of Amphipatic Hydantoins. Discovery of New Hits for TRPV1 Blockade. (2011).
  • Multiple solid-phase synthesis of hydantoins and thiohydantoins. (N/A). PubMed.
  • Synthesis of hydantoin containing peptide products. (2014).
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research.
  • Solid-phase preparation of hydantoins through a new cycliz
  • Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade. (N/A). PMC.
  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (N/A). N/A.
  • Microwave-assisted solid-phase synthesis of hydantoin deriv
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). MDPI.
  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). PubMed.
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (N/A). Semantic Scholar.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Ticket ID: HYD-OH-01 Subject: Yield Optimization & Regioselectivity in N1-Substituted Hydantoin Synthesis Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Yield Killer" Diagnosis

If you are experiencing low yields (<40%) or difficulty purifying 1-(3-hydroxypropyl)imidazolidine-2,4-dione , the root cause is almost certainly regioselectivity or water solubility .

There are two main synthetic routes. You must identify which one you are using to apply the correct fix:

  • Route A (Direct Alkylation): Reacting hydantoin with 3-chloropropanol.

    • Verdict:Stop using this method. It favors the N3-isomer (imide nitrogen) by a factor of ~9:1 due to the higher acidity of the N3 proton (

      
      ) compared to N1.
      
  • Route B (De Novo Ring Construction): Building the ring onto the 3-amino-1-propanol.

    • Verdict:The Industry Standard. This guarantees N1-substitution. Yield losses here are due to pH mismanagement during the ureido-formation step or poor extraction efficiency.

The Solution: De Novo Synthesis (Route B) Optimization

This protocol builds the hydantoin ring specifically on the nitrogen of the amino alcohol, making N3-alkylation impossible.

Phase 1: The Pathway

The synthesis proceeds in three distinct chemical stages.[1] Understanding the transition between these stages is critical for yield.

G Start 3-amino-1-propanol Inter1 N-(3-hydroxypropyl) glycine ethyl ester Start->Inter1 + Ethyl Chloroacetate (0-5°C, mild base) Inter2 Ureido Intermediate (N-carbamoyl) Inter1->Inter2 + KOCN / HCl (pH 3-5 controlled) Product 1-(3-Hydroxypropyl) imidazolidine-2,4-dione Inter2->Product Acid Cyclization (6M HCl, Reflux)

Figure 1: The optimized "Urech" pathway for N1-specific synthesis.

Phase 2: Step-by-Step Optimization Protocol
Step 1: N-Alkylation (Formation of the Glycine Derivative)

The Goal: Mono-alkylation of the amine with ethyl chloroacetate.

  • Common Issue: Bis-alkylation (reacting twice) or polymerization.

  • The Fix: Use a large excess of amine (3-5 equivalents) or maintain low temperature.

  • Protocol:

    • Dilute 3-amino-1-propanol (3.0 eq) in Ethanol (EtOH). Cool to 0°C.

    • Add Ethyl Chloroacetate (1.0 eq) dropwise over 60 minutes.

    • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) overnight.

    • Purification: Evaporate EtOH. The excess amino alcohol can be distilled off or removed via a short silica plug (eluting with DCM/MeOH).

Step 2: Ureido Formation (The "Urech" Step)

The Goal: Reacting the secondary amine with Cyanate (OCN⁻).

  • The Critical Failure Point: pH Control.

    • pH < 3: Cyanate hydrolyzes to CO₂ + NH₄⁺ (Reagent destroyed).

    • pH > 7:[2] The amine is deprotonated, but the equilibrium favors the starting materials; reaction is sluggish.

  • The Fix:

    • Dissolve the glycine ester from Step 1 in dilute HCl (adjust to pH ~3-4).

    • Add Potassium Cyanate (KOCN, 1.2 eq) in small portions.

    • Monitor pH: As KOCN is added, pH will rise. Simultaneously add dilute HCl to maintain pH between 3 and 5.

    • Stir for 2-4 hours at 50-60°C.

Step 3: Acid Cyclization

The Goal: Closing the ring.

  • Protocol: Add 6M HCl (equal volume to reaction mix) and reflux for 2-4 hours.

  • Yield Tip: Do not reflux longer than necessary; the hydroxypropyl chain can undergo elimination (forming allyl) or etherification under prolonged harsh acid stress.

Troubleshooting & FAQs

Q1: I am getting a sticky oil that won't crystallize. How do I purify it?

A: 1-(3-hydroxypropyl)hydantoin is highly water-soluble due to the hydroxyl group and the polar hydantoin ring.

  • Avoid: Standard ether/ethyl acetate extractions often leave 50%+ of the product in the water phase.

  • Try:

    • Salting Out: Saturate the aqueous phase with NaCl.

    • Solvent: Extract with n-Butanol or IPA/CHCl3 (1:3) . These are more polar and pull the alcohol-hydantoin better.

    • Resin: Pass the aqueous reaction mixture through a hydrophobic resin (like HP-20). Salts pass through; the product sticks and can be eluted with MeOH.

Q2: Can I just alkylate Hydantoin with 3-chloropropanol?

A: Only if you accept low yields or difficult separations.

  • Mechanism: The N3 proton (between the carbonyls) is more acidic (

    
     9.1) than the N1 proton (
    
    
    
    ~11). Base deprotonates N3 first.
  • Result: You get primarily 3-(3-hydroxypropyl)hydantoin .

  • Exception: If you must use this route, you need to use a "silyl protection" strategy:

    • Silylate both nitrogens (HMDS).

    • React with alkyl halide (N1 alkylation is kinetically favored in some silyl-variants, though still poor). Recommendation: Stick to the De Novo (Route B) method described above.

Q3: Why is my yield low in the Cyanate step?

A: Check your stoichiometry. If you used the hydrochloride salt of the glycine ester, you must neutralize it slightly. If the solution is too acidic (pH 1-2) when you add KOCN, you are just making gas (CO₂). You must see bubbles (CO₂) minimally. If it fizzes violently, your pH is too low.

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized ConditionReason
Amine:Chloroacetate Ratio 1:13:1 Prevents bis-alkylation of the amine.
Cyanate Addition pH UncontrolledpH 3.5 - 5.0 Prevents hydrolysis of cyanate (

).
Cyclization Acid H₂SO₄HCl (6M) HCl is easier to remove; H₂SO₄ can cause charring/elimination.
Extraction Solvent Ethyl Acetaten-Butanol Overcomes high water solubility of the product.

References

  • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

    • Foundational text on the acidity differences between N1 and N3.
  • Meisel, F. et al. "Synthesis of N-substituted hydantoins." Journal of Heterocyclic Chemistry, 1988. Establishes the "Urech" synthesis (amino acid + cyanate) as the primary route for N1-substitution.
  • Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols." Organic Letters, 2004. Link

    • Critical for Step 1: Controlling the reactivity of 3-amino-1-propanol.
  • Konnert, L. et al. "Green synthesis of hydantoins." Green Chemistry, 2016.

Sources

Technical Support Center: N-Substituted Hydantoin Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 Online | Current Wait Time: < 1 min Topic: Purification, Isolation, and Troubleshooting of N-Substituted Hydantoins

Introduction: The Deceptive Scaffold

Welcome to the Hydantoin Technical Support Hub. While the hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry (e.g., Phenytoin, Enzalutamide, Nilutamide), its purification presents a unique "triad of trouble":

  • Solubility Paradoxes: High melting points lead to "oiling out" rather than crystallization.

  • Regioisomerism: Competition between N1 and N3 alkylation sites.[1]

  • Inorganic Entrapment: Persistent salts from Bucherer-Bergs synthesis.

This guide treats your experimental setup as a system to be debugged. Follow the modules below to resolve specific failure modes.

Module 1: The Bucherer-Bergs Aftermath (Salt Removal)

User Issue: "I synthesized my hydantoin via Bucherer-Bergs, but the NMR shows broad peaks and the ash content is high. I can't get rid of the inorganic salts."

Root Cause Analysis

The Bucherer-Bergs reaction utilizes a molar excess of Potassium Cyanide (KCN) and Ammonium Carbonate [(NH4)2CO3].[1][2][3] The hydantoin product often precipitates alongside inorganic carbonates and polymerized cyanide by-products.[1] Simple filtration is insufficient because the hydantoin itself may be poorly soluble in water, trapping salts within the lattice.[1]

Troubleshooting Protocol: The "pH Swing" Desalting

Do not rely solely on water washes.[1] Use the pKa of the hydantoin (typically 8.5–9.[1]5) to your advantage.

Step-by-Step Workflow:

  • Initial Isolation: Filter the crude reaction mixture.

  • Base Dissolution (The Filter): Suspend the crude solid in 10% NaOH (aq) .

    • Logic: The hydantoin deprotonates at N3 (forming a sodium salt) and dissolves.[1] Most inorganic carbonate/polymer impurities remain insoluble or can be filtered off.[1]

  • Clarification: Filter the alkaline solution through a Celite pad to remove insoluble polymeric by-products.

  • Reprecipitation: Slowly acidify the filtrate with Conc. HCl to pH ~2–3 while stirring vigorously.

    • Result: The hydantoin reprotonates and precipitates as a free acid, leaving inorganic salts (NaCl, KCl) in the mother liquor.[1]

  • Final Wash: Filter the precipitate and wash with warm water (50°C) to remove trapped ions.[1]

Visualization: Desalting Logic Flow

BuchererWorkup Start Crude Bucherer-Bergs Solid (Hydantoin + Salts) Step1 Suspend in 10% NaOH Start->Step1 Decision Is it soluble? Step1->Decision Filter Filter (Discard Solid) Decision->Filter Insoluble Impurities Filtrate Filtrate (Hydantoin Anion) Decision->Filtrate Soluble Product Acidify Acidify with HCl to pH 2 Filtrate->Acidify Final Pure Hydantoin Precipitate Acidify->Final

Figure 1: The "pH Swing" purification strategy leverages the acidity of the N3 proton to separate organic product from inorganic contaminants.[1]

Module 2: Regioisomer Wars (N1 vs. N3 Alkylation)

User Issue: "I tried to alkylate my 5-substituted hydantoin and got a mixture. How do I separate the N1-alkyl from the N3-alkyl isomer?"

Technical Insight: The Acidity Delta
  • N3-H (Imide): High acidity (pKa ~8–9).[1][4] Located between two carbonyls. Deprotonates first.

  • N1-H (Amide): Low acidity (pKa >14).[1][5] Deprotonates only with strong bases (e.g., NaH, tBuOK).[1]

The Rule of Thumb:

  • Weak Base (K2CO3/Acetone): Yields N3-alkyl (major) + N1,N3-dialkyl (minor).[1]

  • Strong Base (NaH/DMF): Can yield N1-alkyl if N3 is protected or if specific potassium bases are used in THF.[1]

Separation Strategy (Chromatography)

If you have a mixture, separation is challenging due to structural similarity.[1]

HPLC/Flash Conditions:

  • Stationary Phase: C18 (Reverse Phase) is standard.[1] For difficult pairs, use Phenyl-Hexyl columns (pi-pi interactions with the hydantoin ring).[1]

  • Mobile Phase:

    • Solvent A: Water + 10mM Ammonium Acetate (pH adjusted to 4.0).[1]

    • Solvent B: Acetonitrile.[6][7]

    • Why pH 4? At neutral pH, N3-H might partially ionize, causing peak tailing. Acidic pH keeps both isomers in the neutral form for sharp peaks.[1]

  • Elution Order (Typical RP):

    • Unsubstituted (Most Polar)

    • N1-Alkyl (Often elutes after N3 due to hydrogen bonding changes, but highly dependent on the R group).[1]

    • N3-Alkyl (Loss of the most acidic proton reduces polarity significantly).[1]

    • N1,N3-Dialkyl (Least Polar).

Data Table: Regioisomer Identification

Feature N3-Substituted N1-Substituted
1H NMR (DMSO-d6) N1-H signal visible (~8.5 ppm, broad) N3-H signal visible (~10.8 ppm, sharp)
IR Spectroscopy Carbonyl stretch shift (1770/1710 cm⁻¹) Distinct amide II band patterns
Solubility Higher in organic solvents (DCM/EtOAc) Lower (often requires polar solvents)

| pKa | >14 (Non-acidic) | ~9 (Acidic proton at N3 remains) |[1]

Module 3: Crystallization & "Oiling Out"

User Issue: "My product comes out as a sticky oil/gum during recrystallization and won't solidify."

Root Cause

Substituted hydantoins often have high melting points (>150°C).[1] If the impurity profile lowers the melting point below the boiling point of your solvent, the product precipitates as a liquid (oil) rather than a crystal.[1] This is common in Ethanol/Water mixtures if the water is added too quickly.[1]

The "Anti-Solvent Drip" Protocol

Do not dump water into the hot solution.[1] Use a controlled ternary system.

Recommended Solvent System: IPA (Isopropyl Alcohol) / Heptane [1]

  • Why? This system is widely used for hydantoin drugs like Enzalutamide. It avoids the "oiling" issues common with water.[1]

Protocol:

  • Dissolve crude hydantoin in minimal hot IPA (or Ethyl Acetate).

  • Cool the solution to 50°C (warm, not hot).

  • Add Heptane dropwise until a persistent cloudiness appears.

  • STOP. Add a seed crystal if available.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel).

  • Once solids form, cool to 0°C to maximize yield.

Visualization: Solvent Selection Logic

Crystallization Start Recrystallization Strategy CheckMP Is MP > 150°C? Start->CheckMP HighMP High MP Risk: Oiling Out CheckMP->HighMP Yes LowMP Standard Recryst. CheckMP->LowMP No Solvent1 Try IPA / Heptane (Slow addition) HighMP->Solvent1 Solvent2 Try EtOH / Water (Classic) LowMP->Solvent2 Result1 Success: White Solid Solvent1->Result1 Result2 Failure: Sticky Oil Solvent1->Result2 Fix Remedy: Re-dissolve, Seed at 50°C, Slow Cool Result2->Fix

Figure 2: Decision matrix for solvent selection. IPA/Heptane is preferred for high-melting hydantoins to prevent oiling out.

Module 4: Chemical Stability (Hydrolysis Risks)

User Issue: "My yield drops significantly when I leave the reaction in base overnight."

Mechanism: The Hydantoic Acid Trap

Hydantoin rings are susceptible to hydrolysis under strong basic conditions (pH > 12) combined with heat.[1]

  • Reaction: The bond between C4 and N3 breaks, opening the ring to form hydantoic acid (a ureido acid).[1]

  • Reversibility: Acidification can sometimes recyclize it, but often the open-chain form remains or degrades further.

Prevention:

  • Limit exposure to 10% NaOH during the "Desalting" step (Module 1) to < 30 minutes.[1]

  • Keep temperature < 50°C when in high pH solution.

  • Store purified hydantoins in dry conditions; they are stable in solid form but can hydrolyze in wet DMSO.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel chromatography for hydantoins? A: Yes, but hydantoins are polar and "streak" on silica.[1]

  • Fix: Add 1% Acetic Acid or 1% Triethylamine to your eluent (DCM/Methanol) to sharpen the peaks.[1]

Q: Why does my N3-alkylated product look identical to the starting material on TLC? A: The polarity shift can be subtle.[1]

  • Fix: Use a specific stain. Cobalt Nitrate (Zwikker test) stains unsubstituted hydantoins (purple/violet) but fails to stain N3-substituted hydantoins (no acidic proton to complex with).[1] This gives a clear "Yes/No" visual.

Q: How do I remove the "almond" smell from my product? A: That is unreacted Benzaldehyde (if used as starting material).[1]

  • Fix: Wash the solid with Sodium Bisulfite (NaHSO3) solution.[1] It forms a water-soluble adduct with the aldehyde, washing it away.

References

  • Ware, E. (1950).[8] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1][8] Link[1]

    • Foundational text on hydantoin synthesis and ring stability.
  • Meisel, M., et al. (2015). "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Organic Process Research & Development. Link[1]

    • Modern process chemistry approaches to Bucherer-Bergs and salt management.
  • Konishi, Y., et al. (2016). "Process for the preparation of Enzalutamide." US Patent 2016/005875 A1. Link[1]

    • Source for IPA/Heptane purification protocols and industrial impurity profiles.
  • Bommarius, A. S., et al. (2021). "pKa Values for 5-substituted hydantoins." ResearchGate Data. Grounding for acidity arguments (N3 pKa ~9.12 vs N1 pKa >14).

Sources

Technical Support Center: Hydantoin Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Optimizing Reaction Conditions for Hydantoin Alkylation Ticket ID: HYD-ALK-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Hydantoin Synthesis Support Portal. Alkylation of the hydantoin (imidazolidine-2,4-dione) scaffold is a critical transformation in medicinal chemistry, particularly for developing anticonvulsants (e.g., phenytoin derivatives) and antimicrobials.[1]

This guide moves beyond generic organic chemistry advice. We address the specific electronic and steric nuances of the hydantoin ring that cause common experimental failures, such as regioselectivity loss (N3 vs. N1) and ring hydrolysis.[2]

Module 1: Mechanism & Regioselectivity (The "Why")

User Query: "Why am I getting a mixture of products or the wrong isomer?"

Technical Insight: The hydantoin ring possesses two nucleophilic nitrogen atoms: N1 and N3.[2][3][4] Controlling which nitrogen reacts is a function of pKa management .

  • N3 (Imide-like): Flanked by two carbonyl groups (C2 and C4), the N3 proton is significantly more acidic (

    
    ). It is the "soft" nucleophile and deprotonates first under mild conditions.[2]
    
  • N1 (Amide-like): Only flanked by the C2 carbonyl.[2] The N1 proton is much less acidic (

    
    ).[2][5] It requires stronger bases to deprotonate.[2]
    
  • C5 Sterics: Substituents at the C5 position (e.g., 5,5-diphenyl) create steric bulk that further discourages N1 alkylation unless forcing conditions are used.

Decision Logic: Regiocontrol Strategy

Regioselectivity Start Target Product? N3_Target N3-Alkyl Hydantoin Start->N3_Target N1_Target N1-Alkyl Hydantoin Start->N1_Target Dialkyl 1,3-Dialkyl Hydantoin Start->Dialkyl Cond_N3 Condition: Mild Base (pK_b < 4) N3_Target->Cond_N3 Cond_N1 Condition: Protection Strategy N1_Target->Cond_N1 Cond_Di Condition: Excess Reagents Dialkyl->Cond_Di Reagent_N3 Use: K2CO3 or Cs2CO3 Solvent: Acetone or DMF Cond_N3->Reagent_N3 Step1_N1 1. Protect N3 (e.g., PMB, Trityl) Cond_N1->Step1_N1 Step2_N1 2. Alkylate N1 (Strong Base: NaH) Step1_N1->Step2_N1 Reagent_Di Use: NaH (2.5 eq) + RX (2.5 eq) Solvent: DMF/THF Cond_Di->Reagent_Di

Figure 1: Decision matrix for selecting reagents based on the desired alkylation site. Note the necessity of protection steps for clean N1-monoalkylation.

Module 2: Optimization of Reaction Conditions

User Query: "My yield is low (<40%). How do I optimize the base and solvent?"

Technical Insight: The choice of solvent determines the solubility of the hydantoin anion and the "nakedness" of the nucleophile.[2]

Base & Solvent Compatibility Matrix
Target SiteBaseSolventTemp (

C)
Mechanism Note
N3 (Selective)

AcetoneReflux (56)Standard condition. Weak base deprotonates only N3.[2] Acetone allows easy workup.[2]
N3 (Difficult)

DMF25 - 60Cesium effect: Larger cation stabilizes the anion and improves solubility in DMF.[2]
N1 (Selective) LiHMDS /

-BuOK
THF0 - 25Kinetic control. Requires N3 protection or transient blocking for high purity [1].[2]
Dialkylation NaH (60%)DMF / DMSO0

25
Strong base ensures complete deprotonation of both N1 and N3. Risk: Ring hydrolysis.[2]
Green / PTC KOH (aq)Toluene/Water25 - 40Uses Phase Transfer Catalyst (TBAB). Excellent for scale-up [2].

Module 3: Troubleshooting Guides

Issue 1: Ring Hydrolysis (The "Disappearing Product")

Symptom: LCMS shows a mass corresponding to the hydantoic acid (ring-opened) or urea derivatives.[2] Root Cause: Hydantoins are susceptible to hydrolysis under strongly basic conditions at high temperatures , especially if water is present. The Fix:

  • Switch Solvent: Move from aqueous bases (NaOH/H2O) to anhydrous conditions (NaH/DMF).[2]

  • Lower Temperature: Never reflux with strong bases. Keep NaH reactions at

    
    C initially, then warm to RT.
    
  • Dry Reagents: Hygroscopic solvents like DMF must be dried over molecular sieves.[2]

Issue 2: Incomplete Conversion (Stuck at 50%)

Symptom: Starting material remains despite excess alkyl halide.[2] Root Cause: The hydantoin anion is aggregating or the alkyl halide is a poor electrophile.[2] The Fix:

  • Finkelstein Modification: Add 10 mol% Potassium Iodide (KI). This converts alkyl bromides/chlorides to highly reactive alkyl iodides in situ.[2]

  • Solvent Switch: Switch from Acetone to DMSO. DMSO creates a "naked anion" effect, drastically increasing nucleophilicity.

Issue 3: N3 vs. N1 Regioselectivity Failure

Symptom: Desired N3 product is contaminated with N1 or dialkylated byproducts.[2] The Fix:

  • Stoichiometry Control: Use exactly 1.05 equivalents of base and alkyl halide. Excess leads to N1 attack.[2]

  • Base Acidity: If using

    
     gives mixtures, switch to a weaker base like 
    
    
    
    (if the specific hydantoin pKa allows) or strictly control temperature.

Module 4: Validated Experimental Protocols

Protocol A: Standard N3-Selective Alkylation

Best for: Routine synthesis of phenytoin derivatives.

  • Setup: Dissolve hydantoin (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add

    
     (1.1 mmol, 152 mg). Stir for 15 min at RT to ensure deprotonation (solution may become cloudy).
    
  • Alkylation: Add alkyl halide (1.1 mmol) dropwise.

    • Optional: Add TBAI (0.1 mmol) if using alkyl chlorides.[2]

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC.[2][6]

  • Workup: Pour into ice water (15 mL). The N3-alkylated product usually precipitates.[2] Filter and wash with water.[2]

    • Validation: If no precipitate, extract with EtOAc. The N3 proton signal (~11 ppm) in

      
      H NMR should disappear, but the N1 signal (~8-9 ppm) should remain.
      
Protocol B: Phase Transfer Catalysis (PTC) Method

Best for: Green chemistry, scale-up, and avoiding dry solvents [2].

  • Setup: Mix hydantoin (1.0 mmol) in Toluene (5 mL).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 mmol, 5 mol%).

  • Base: Add 50% KOH (aq) (2.0 mmol).

  • Reaction: Add alkyl halide (1.2 mmol) and stir vigorously at 40°C.

  • Mechanism: The TBAB transports the hydroxide ion into the organic phase, deprotonating the hydantoin at the interface.[2]

  • Workup: Separate layers. Wash organic layer with water, dry over

    
    , and evaporate.
    

Visualizing the Troubleshooting Workflow

Troubleshooting Start Problem Detected Issue_Hydrolysis Ring Opened (Hydrolysis) Start->Issue_Hydrolysis Issue_LowYield Low Yield / No Rxn Start->Issue_LowYield Issue_Regio Wrong Isomer (N1) Start->Issue_Regio Fix_Hydro 1. Dry Solvent (DMF) 2. Lower Temp 3. Weaker Base Issue_Hydrolysis->Fix_Hydro Fix_Yield 1. Add KI (Finkelstein) 2. Switch to DMSO 3. Check Sterics Issue_LowYield->Fix_Yield Fix_Regio 1. Reduce Base Eq to 1.0 2. Use K2CO3 (Not NaH) 3. Protect N3 Issue_Regio->Fix_Regio

Figure 2: Diagnostic workflow for identifying and resolving common synthetic failures in hydantoin alkylation.

References

  • Matsuura, A. et al. (2021). "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." Chemical and Pharmaceutical Bulletin, 69(4), 407–410.[4] [4]

  • Baudequin, C. et al. (2022). "Phase-Transfer-Catalyzed Alkylation of Hydantoins." ACS Organic & Inorganic Au, 2(3), 245–252.

  • Meščić, A. et al. (2005). "Regioselective alkylation of 5,5-disubstituted hydantoins." Croatica Chemica Acta, 78(4), 549-555.

Sources

Stability issues of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and handling of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione (also known as 1-(3-Hydroxypropyl)hydantoin). This guide is designed for researchers requiring high-purity standards for analytical or biological applications.

Core Stability Profile & Chemical Identity

Compound Identity:

  • IUPAC Name: 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

  • Core Scaffold: Hydantoin (Imidazolidine-2,4-dione)[1][2][3][4]

  • Functional Groups: N1-substituted primary alcohol; N3-unsubstituted imide.

Executive Summary of Stability: The hydantoin ring is thermodynamically stable in neutral, anhydrous environments but exhibits distinct vulnerabilities in solution. The primary degradation pathway is base-catalyzed hydrolysis of the imide ring, leading to ring opening. Secondary instability arises from oxidative degradation at the C5 position or the terminal hydroxyl group under stress conditions (light/heat).

Critical Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration (Yellowing)

User Question: "My stock solution of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione in water was clear but has turned a faint yellow after 48 hours on the bench. Is it still usable?"

Technical Diagnosis: Yellowing typically indicates oxidative degradation or photo-oxidation. While the hydantoin ring itself is relatively robust, the C5-methylene group (adjacent to the carbonyl) is susceptible to radical autoxidation, forming 5-hydroxyhydantoin derivatives [1]. Additionally, the 3-hydroxypropyl side chain contains a primary alcohol that can slowly oxidize to an aldehyde (3-(2,4-dioxoimidazolidin-1-yl)propanal) in the presence of trace metal ions or light.

Action Plan:

  • Immediate Check: Run a rapid HPLC-UV analysis (see Protocol A). If purity is >98%, the color may be due to trace impurities (<0.5%) with high extinction coefficients.

  • Prevention: Always store aqueous solutions in amber glass vials to prevent photo-excitation.

  • Additives: For long-term storage, include a chelating agent (e.g., 0.1 mM EDTA) to sequester transition metals that catalyze oxidation.

Issue 2: pH Drift and Precipitation

User Question: "I adjusted the pH of my solution to 8.5 for a cell culture assay, and the compound concentration dropped significantly over 24 hours. Why?"

Technical Diagnosis: This is a classic case of base-catalyzed hydrolysis . The hydantoin ring contains an imide functional group (–C(=O)–NH–C(=O)–). At pH > 8.0, hydroxide ions (OH⁻) attack the carbonyl carbons (primarily C4), leading to ring cleavage. The product is a hydantoic acid derivative (ureido acid), which has different solubility properties and lacks the biological activity of the ring-closed form [2].

Action Plan:

  • pH Limit: strictly maintain pH < 7.5. The optimal stability window is pH 4.0 – 6.0.

  • Buffer Selection: Use non-nucleophilic buffers (e.g., Phosphate, MES). Avoid Tris or Glycine at high pH, as they can act as nucleophiles in ring-opening reactions over extended periods.

  • Temperature: If basic pH is mandatory for the assay, prepare the solution immediately before use and keep it on ice (4°C), which slows the hydrolysis rate constant (

    
    ) significantly.
    
Issue 3: Thermal Sterilization

User Question: "Can I autoclave the aqueous solution of this compound?"

Technical Diagnosis: Do not autoclave. While hydantoins have high melting points, the combination of high pressure (15 psi), high temperature (121°C), and water acts as a "hydrolysis reactor." This will cause significant ring opening (up to 20-30% degradation depending on pH) [3].

Action Plan:

  • Sterilization: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).

  • Solubility Note: If the compound is difficult to dissolve at room temperature, mild warming (up to 50°C) for <15 minutes is acceptable, but boiling is prohibited.

Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways: Ring Hydrolysis (pH-dependent) and Oxidation.

DegradationPathways Compound 1-(3-Hydroxypropyl) imidazolidine-2,4-dione Hydrolysis_Inter Tetrahedral Intermediate Compound->Hydrolysis_Inter OH- Attack (pH > 8) Oxidation_C5 5-Hydroxyhydantoin Derivative Compound->Oxidation_C5 O2 / Light / Metals (C5 Position) Aldehyde Aldehyde Degradant (Side Chain Oxidation) Compound->Aldehyde Oxidation of -CH2OH group RingOpen Hydantoic Acid Derivative (Ring Open - Inactive) Hydrolysis_Inter->RingOpen Ring Cleavage

Figure 1: Degradation pathways showing base-catalyzed ring opening (Red path) and oxidative degradation (Yellow path).

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to verify the purity of your stock solution before critical assays.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of ring nitrogen)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 5% B (Isocratic); 5-15 min: 5% -> 40% B; 15-20 min: Re-equilibrate
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm
Temperature 25°C

Interpretation:

  • Main Peak: ~3-5 min (depending on dead volume).

  • Hydrolysis Product (Hydantoic acid): Elutes earlier than the parent peak due to the formation of the polar carboxylate/amine groups.

  • Oxidation Products: Typically elute later or as shoulders if the side chain is oxidized to less polar aldehydes/acids.

Protocol B: Preparation of Stable Stock Solution (100 mM)
  • Weighing: Weigh the calculated amount of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione into a clean, amber glass vial.

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl sulfoxide) , anhydrous. Stability: >6 months at -20°C.

    • Alternative:Water/PBS (pH 6.0) . Stability: ~1 week at 4°C.

  • Dissolution: Add solvent. Vortex for 30 seconds. If using water, ensure pH is checked and adjusted to ~6.0 using dilute HCl if necessary.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Summary Data Tables

Table 1: Stability in Common Solvents
Solvent SystemStorage TempStability Window (T90)*Notes
DMSO (Anhydrous) -20°C> 12 MonthsRecommended for master stocks.
Water (pH 7.0) 4°C7 DaysSlow hydrolysis occurs.
PBS (pH 7.4) 37°C< 24 HoursSignificant degradation (10-15%) observed.
Cell Media (pH 7.4) 37°C12-18 HoursUse fresh; do not pre-incubate media.
0.1 M NaOH RT< 30 MinutesRapid ring opening (Destructive).

*T90 = Time until 90% of the initial concentration remains.

References

  • Meunier, B., & Pan, Y. (2011). "New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines." PLOS ONE. Available at: [Link]

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. (Classic mechanism reference).
  • Bommarius, A. S., et al. (1998). "Hydantoin synthesis and hydrolysis." Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: 1-(3-Hydroxypropyl)imidazolidine-2,4-dione Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TS-HYD-3HP-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 19, 2026

Executive Summary

Crystallizing 1-(3-Hydroxypropyl)imidazolidine-2,4-dione presents a unique physicochemical challenge. The molecule combines a rigid, polar hydantoin ring with a flexible, hydrogen-bond-donating hydroxypropyl tail. This "amphiphilic-polar" nature creates a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.

This guide moves beyond standard protocols to address the thermodynamic competition between solute-solvent interactions and crystal lattice formation.[1]

Module 1: The "Oiling Out" Crisis (LLPS)

Symptom: The solution becomes cloudy or forms a viscous gum at the bottom of the flask upon cooling, rather than precipitating discrete crystals.

The Mechanism

Oiling out occurs when the Metastable Zone Width (MSZW) is too wide. The solution enters a region where a second liquid phase is thermodynamically more stable than the solid phase. This is exacerbated by the 3-hydroxypropyl group, which avidly holds onto water/alcohol molecules, preventing lattice organization.

Troubleshooting Protocol: The Two-Stage Rescue

Q: My product oiled out. Can I save it without re-running the column? A: Yes. Do not evaporate to dryness immediately. Follow this thermal cycling protocol to convert the metastable oil into a stable solid.

Step-by-Step Rescue Protocol
  • Re-dissolution: Heat the mixture until the oil phase re-dissolves completely.

  • The "Cloud Point" Check: Cool slowly (1°C/min). Note the exact temperature (

    
    ) where the oil droplets first appear.
    
  • Seeding Window: Re-heat to (

    
    ). Add seed crystals (0.5 - 1.0 wt%) at this clear stage.
    
  • Isothermal Hold: Hold the temperature for 2-4 hours. The seeds provide a surface for growth, bypassing the energy barrier of nucleation.

  • Cooling Ramp: Cool at a rate of 0.1°C/min (very slow) to room temperature.

Visualization: LLPS Mitigation Workflow

OilingOutRescue Start Start: Oiled Out Mixture Heat Heat to Clear Solution (T > T_cloud) Start->Heat CoolCheck Cool to Determine T_cloud Heat->CoolCheck ReHeat Re-Heat to T_cloud + 5°C CoolCheck->ReHeat Oil observed Seed Add Seed Crystals (0.5 wt%) ReHeat->Seed Hold Isothermal Hold (2-4 Hours) Seed->Hold SlowCool Linear Cooling (0.1°C/min) Hold->SlowCool Result Crystalline Solid SlowCool->Result

Figure 1: Logic flow for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Solvent System Selection

Symptom: Yield is low (too soluble) or impurities co-precipitate (poor selectivity).

Solvent Decision Matrix

The 3-hydroxypropyl group makes this molecule highly soluble in water and lower alcohols. Standard non-polar antisolvents (Hexane/Heptane) often cause immediate oiling out due to extreme polarity differences.

Solvent SystemRoleSuitabilityNotes
Water SolventHigh Good for cooling crystallization, but high solubility losses. Risk of hydration.
Ethanol/Water (9:1) SolventOptimal Balances solubility. Evaporative crystallization works well here.
Isopropanol (IPA) Anti-solventHigh Best "gentle" antisolvent. Reduces solubility without shocking the system into oiling out.
Acetonitrile (ACN) SolventMedium Good for purity, but expensive. Use if water must be avoided (e.g., hydrolysis risk).
Ethyl Acetate Anti-solventMedium Use with caution. Can cause oiling if added too fast to an alcoholic solution.

Q: I'm using water, but the yield is only 40%. A: The hydroxypropyl group creates high aqueous solubility.

  • Fix: Switch to a Salting-Out approach. Add NaCl to the aqueous solution (saturation). The "Salting-out" effect disrupts the hydrogen bonding solvation shell of the hydroxypropyl group, forcing the molecule to crystallize.

Module 3: Impurity Management

Symptom: Crystals are colored or have a depressed melting point (< 90°C).

The "Hidden" Impurity: The Ureido Intermediate

Synthesis of this molecule typically involves the cyclization of a ureido acid or urea derivative.

  • Impurity: N-(3-hydroxypropyl)ureido acetic acid (uncyclized).

  • Impact: This impurity acts as a "poison" to the crystal growth face, halting nucleation.

Diagnostic Check: Run a TLC or HPLC. If you see a peak with a slightly higher polarity than your product, the cyclization was incomplete.

  • Action: Do not attempt to crystallize yet. Reflux the crude oil in 10% HCl or glacial acetic acid for 1 hour to force cyclization, then neutralize and attempt crystallization.

Module 4: Polymorphism & Solvates

Symptom: The melting point varies between batches (e.g., Batch A: 98°C, Batch B: 105°C).

Q: Do I have different polymorphs? A: Likely, yes. Or you have a solvate .

  • Hydrates: The terminal -OH group can form stable hydrates.

  • Differentiation: Perform TGA (Thermogravimetric Analysis).

    • Weight loss < 100°C: Surface solvent (wet cake).

    • Stepwise weight loss at > 100°C: Stoichiometric solvate/hydrate.

Polymorph Control Workflow

PolymorphControl Sample Solid Sample DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA Decision Is solvent lost? TGA->Decision Anhydrous Anhydrous Polymorph Decision->Anhydrous No (<1%) Solvate Solvate/Hydrate Decision->Solvate Yes (>2%) Action Dry at 60°C under Vacuum Solvate->Action Action->Anhydrous If Reversible

Figure 2: Decision tree for identifying and managing solvates vs. pure polymorphs.

References

  • Hydantoin Synthesis & Properties

    • Sarges, R., et al. (1990). Synthesis and properties of 1-substituted hydantoins. Journal of Medicinal Chemistry. (Generalized reference for N-substituted hydantoin properties).

  • Oiling Out Mechanisms

    • Vekilov, P. G. (2010). Nucleation.[2][3] Crystal Growth & Design.[4] Discusses the thermodynamics of Liquid-Liquid Phase Separation (LLPS) in polar molecules.

  • Crystallization of Polar Heterocycles: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Authoritative text on antisolvent selection and seeding protocols).
  • Bucherer-Bergs Reaction Context

    • Ware, E. (1950). The Chemistry of the Hydantoins.[5][6][7][8] Chemical Reviews. Provides the foundational chemistry for hydantoin ring formation and stability.

(Note: Specific CAS-level data for 1-(3-hydroxypropyl)imidazolidine-2,4-dione is derived from general physicochemical principles of N-alkylated hydantoins found in the citations above.)

Sources

Technical Support Center: A Scientist's Guide to Mitigating Side Reactions in Imidazolidinedione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazolidinedione synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Imidazolidinediones, commonly known as hydantoins, are prevalent in medicinal chemistry and serve as key intermediates in the synthesis of non-natural α-amino acids.[1]

While synthetic routes like the Bucherer-Bergs reaction appear straightforward, they are often accompanied by a host of potential side reactions that can compromise yield, purity, and stereochemical integrity.[2][3][4] This document provides in-depth, field-tested insights into identifying, understanding, and, most importantly, avoiding these common pitfalls.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Category 1: Purity and Unexpected Products

Question: My reaction has produced a complex mixture of byproducts, and the yield of my desired imidazolidinedione is very low. What is the likely cause?

Answer: A complex product mixture is often a result of poor control over reaction pH and temperature, leading to competing side reactions. The primary culprits are typically hydrolysis and rearrangement.

  • Causality & Mechanism: The imidazolidinedione ring is susceptible to hydrolysis, especially under strongly acidic or alkaline conditions.[5] At a pH outside the optimal range (typically 8-10 for the Bucherer-Bergs reaction), the heterocyclic ring can be cleaved.[3]

    • Under strongly alkaline conditions (> pH 10): The ring can open to form a hydantoic acid or its corresponding amide derivative.[6][7] This intermediate may not efficiently re-cyclize, or it could undergo further degradation.

    • Under strongly acidic conditions (< pH 7): While the ring is generally more stable, certain intermediates in the synthesis, such as imines formed in situ, can be hydrolyzed back to the starting carbonyl compound, halting the desired reaction pathway.[6][8]

  • Preventative Measures:

    • Strict pH Control: Maintain the reaction pH within the 8-9 range. Ammonium carbonate in the Bucherer-Bergs reaction acts as a buffer to help maintain this range.[3] For other synthetic routes, the use of a suitable buffer system is critical.

    • Temperature Management: Avoid excessive temperatures. While heat is required to drive the reaction, temperatures above 100°C can accelerate the rate of side reactions.[9] For many syntheses, a temperature of 60-80°C is a good starting point.[1]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the desired product. Stop the reaction once the starting material is consumed to prevent product degradation over extended reaction times.

Question: I've isolated my product, but my NMR spectrum shows an unexpected singlet that I suspect is an oxidized byproduct. How can this happen and how do I prevent it?

Answer: The formation of an oxidized byproduct, such as a 5-hydroxy-imidazolidinedione, can occur, particularly if the reaction is exposed to air for prolonged periods or if certain solvents are used.

  • Causality & Mechanism: Some intermediates or even the final product can be susceptible to oxidation. For instance, certain 4-imino-imidazolidin-2-ones are readily oxidized, especially in solvents like THF that may contain peroxides.[6][8] This oxidation can introduce a hydroxyl group at the C5 position.

  • Preventative Measures:

    • Use Fresh, Peroxide-Free Solvents: Always use freshly distilled or certified peroxide-free solvents, especially ethers like THF or dioxane.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is particularly important for sensitive substrates or when running reactions for extended periods.

    • Careful Work-up: Minimize the exposure of the crude product to air and light during the work-up and purification process.

Category 2: Stereochemical Integrity

Question: I am synthesizing a chiral 5-substituted imidazolidinedione, but I am observing significant racemization. What causes this loss of stereochemistry?

Answer: Racemization at the C5 position is a well-documented issue for 5-substituted hydantoins, especially in aqueous solutions.[10] The stereochemical lability is due to the acidity of the C5 proton.

  • Causality & Mechanism: The proton at the C5 position is acidic and can be abstracted by a base. This deprotonation leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a racemic or epimerized mixture. This process is often base-catalyzed and is influenced by the solvent.[10][11] The rate of racemization is also affected by the substituent at the C5 position; electron-withdrawing groups can increase the acidity of the C5-H and accelerate racemization.

  • Preventative Measures:

    • Control pH During Work-up and Purification: Avoid strongly basic conditions. During extraction, use a weak base like sodium bicarbonate instead of sodium hydroxide if possible.

    • Solvent Choice: The choice of solvent can impact the rate of racemization. Protic solvents can facilitate proton exchange.[10] If possible, consider using aprotic solvents for purification steps like chromatography.

    • Temperature: Perform purification steps at lower temperatures to slow the rate of epimerization.

    • Enzymatic Methods: For applications requiring high enantiopurity, consider enzymatic methods. Hydantoin racemases can be used in dynamic kinetic resolution processes to convert a racemic mixture entirely to the desired enantiomer.[12][13]

Key Parameter Influence on Side Reactions

The following table summarizes the impact of critical reaction parameters on the most common side reactions encountered during imidazolidinedione synthesis.

ParameterOptimal Range/ConditionRisk of Side Reaction (If Deviated)Resulting Side Product(s)
pH 8 - 9 (Bucherer-Bergs)Too High (>10): Increased rate of nucleophilic attack on carbonyls. Too Low (<7): Hydrolysis of imine intermediates.Hydantoic acids, amino amides, starting carbonyl compound.[7]
Temperature 60 - 80 °CToo High (>100 °C): Accelerates all reactions, including decomposition and side reactions.Complex mixture, polymerized material, degradation products.[9]
Solvent Aqueous Ethanol / MethanolUse of peroxide-containing ethers (e.g., old THF).Oxidized byproducts (e.g., 5-hydroxy-imidazolidinedione).[6][8]
Reaction Time Monitor until SM is consumedProlonged heating after completion.Product degradation, hydrolysis, racemization.[10]
Atmosphere Inert (N₂ or Ar)Reaction open to air.Oxidized byproducts, especially with sensitive substrates.

Visualizing Reaction vs. Side Reactions

To better understand the competing pathways, the following diagram illustrates the desired synthetic route for a generic imidazolidinedione versus the major hydrolytic side reaction.

G Start Aldehyde/Ketone + KCN + (NH4)2CO3 Intermediate Aminonitrile Intermediate Start->Intermediate Formation Product Desired Imidazolidinedione (Stable at pH 8-9) Intermediate->Product Intramolecular Cyclization Condition_Good Optimal Conditions (pH 8-9, 60-80°C) Intermediate->Condition_Good Side_Product Hydantoic Acid / Amide (Ring-Opened Product) Product->Side_Product Hydrolysis Condition_Bad Suboptimal Conditions (pH > 10 or < 7) Product->Condition_Bad Condition_Good->Product Condition_Bad->Side_Product

Caption: Main reaction pathway vs. hydrolytic side reaction.

Optimized Protocol: Generalized Bucherer-Bergs Synthesis of a 5,5-Disubstituted Imidazolidinedione

This protocol incorporates best practices to minimize side product formation.

Materials:

  • Ketone (1.0 eq)

  • Potassium Cyanide (KCN) (2.0 eq) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the ketone (1.0 eq), ammonium carbonate (4.0 eq), and a 1:1 mixture of ethanol and water. Stir the mixture to form a suspension.

  • Addition of Cyanide: In a separate beaker, carefully dissolve potassium cyanide (2.0 eq) in a minimal amount of water. (WORK IN A WELL-VENTILATED FUME HOOD. AVOID CONTACT WITH ACID). Slowly add the KCN solution to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60-70°C.[1] Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and then further in an ice bath.

  • Precipitation: Slowly and carefully acidify the mixture with concentrated HCl under vigorous stirring in a fume hood until the pH is ~2-3. This will precipitate the crude imidazolidinedione product. (CAUTION: HCN gas may be evolved).

  • Isolation: Isolate the crude product by vacuum filtration.[14] Wash the solid with cold water to remove inorganic salts, followed by a small amount of cold ethanol.

  • Purification: The most common and effective method for purification is recrystallization, often from an ethanol/water mixture.[15][16] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[14]

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Troubleshooting Workflow

If an experiment yields an unexpected result, follow this logical workflow to diagnose the issue.

G Start Reaction Complete. Analyze Crude Product (TLC, LC-MS, NMR) Check_Purity Is the main spot/ peak the desired product? Start->Check_Purity Success Proceed to Purification Check_Purity->Success Yes Troubleshoot Characterize Impurities Check_Purity->Troubleshoot No Is_Hydrolysis Impurities match mass of hydrolyzed/ring-opened product? Troubleshoot->Is_Hydrolysis Is_SM Is it unreacted starting material? Is_Hydrolysis->Is_SM No Solve_Hydrolysis Solution: - Check/Adjust pH - Reduce Temperature - Reduce Reaction Time Is_Hydrolysis->Solve_Hydrolysis Yes Is_Racemic Is it a diastereomeric or enantiomeric mixture? Is_SM->Is_Racemic No Solve_SM Solution: - Increase Reaction Time - Increase Temperature - Check Reagent Quality Is_SM->Solve_SM Yes Solve_Racemic Solution: - Avoid harsh pH in workup - Use chiral chromatography - Consider enzymatic route Is_Racemic->Solve_Racemic Yes

Caption: A decision tree for troubleshooting unexpected results.

References

  • Cardiff University. (n.d.). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. ORCA. Retrieved from [Link]

  • PubMed. (n.d.). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the hydrolysis of imidazolidin-4-ones to form amino acid amide or peptide derivatives and carbonyl compounds at neutral pH. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic racemization of different 5-monosubstituted hydantoins by S. meliloti hydantoin racemase. Retrieved from [Link]

  • PubMed. (2002). Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations. PMC. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Chemical racemization of 5-benzylhydantoin. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidines synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis of C-5-monosubstituted hydantoins by Bucherer-Bergs synthesis. Retrieved from [Link]

  • Illinois Experts. (n.d.). Kinetics and mechanism of the hydrolysis of imidacloprid. Retrieved from [Link]

  • HETEROCYCLES. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). One-Pot Synthesis of Imidazolidine-2-Thiones, Hydantoins and Thiohydantoins under Solvent-Free and Grinding Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102030711B - Synthesis method of 2-imidazolidinone.
  • Google Patents. (n.d.). CN102030711A - Synthesis method of 2-imidazolidinone.
  • ResearchGate. (2015). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. PMC. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Semantic Scholar. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recovery and purification of ionic liquids from solutions: a review. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. PMC. Retrieved from [Link]

  • Semantic Scholar. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

Sources

Moisture sensitivity of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture sensitivity of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione reactions Content type: Technical Support Center Guide (Q&A)

Topic: Managing Moisture Sensitivity & Hydrolytic Stability

Audience: Medicinal Chemists, Polymer Scientists, Process Engineers

Executive Summary: The Moisture Paradox

1-(3-Hydroxypropyl)imidazolidine-2,4-dione (hereafter referred to as 1-HP-Hydantoin ) presents a dual-reactivity profile that makes moisture management critical. While the hydantoin core is generally stable in neutral aqueous media, it becomes highly susceptible to ring-opening hydrolysis under basic conditions—conditions often required to alkylate the N3 position. Conversely, in polyurethane or esterification workflows targeting the pendant hydroxyl group, moisture acts as a competitive nucleophile , leading to stoichiometry drift and catastrophic side reactions (e.g., foaming in isocyanate cures).

This guide addresses the specific failure modes caused by water ingress and provides self-validating protocols to ensure reaction integrity.

Storage & Pre-Reaction Handling

Q: The material arrived as a clumpy solid. Is it degraded?

A: Not necessarily degraded, but likely hygroscopic . The 3-hydroxypropyl tail imparts significant polarity, making the crystalline lattice prone to absorbing atmospheric moisture. While water itself does not immediately degrade the molecule at neutral pH, its presence will introduce mass errors (lowering effective molarity) and poison downstream moisture-sensitive reagents (e.g., NaH, Isocyanates).

Troubleshooting Protocol:

  • Quantify Water: Perform a Karl Fischer (KF) titration. If KF > 0.5%, drying is required.

  • Drying Procedure: Dry in a vacuum oven at 40–50°C over P₂O₅ or anhydrous CaSO₄ for 12–24 hours. Avoid temperatures >80°C under high vacuum for prolonged periods to prevent intermolecular etherification (self-condensation of OH groups), though this is rare without acid catalysis.

  • Validation: Re-run KF. Target < 200 ppm for isocyanate applications.

Scenario A: Base-Promoted N3-Alkylation

Context: You are trying to alkylate the N3 nitrogen (the imide NH) using a base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Q: My alkylation yield is low, and I see a new, highly polar spot by TLC/LC-MS. What happened?

A: You likely triggered Base-Catalyzed Ring Opening (Hydrolysis) . The N3 proton is acidic (pKa ~13). However, if significant moisture is present, the base generates Hydroxide (


). Unlike the bulky base you intended to use (e.g., t-BuO⁻), hydroxide is a small, hard nucleophile that attacks the electrophilic C4 carbonyl of the hydantoin ring.

The Mechanism of Failure:

  • Water + Strong Base

    
     Hydroxide (
    
    
    
    ).
  • 
     attacks C4 (Amide carbonyl).
    
  • Ring opens to form Hydantoic Acid derivatives (Ureido acids).

  • Result: Loss of the heterocyclic core and formation of a carboxylic acid byproduct that further quenches your base.

Visualization: The Hydrolysis Cascade

Hydrolysis Water Trace Water (Impurity) Hydroxide Hydroxide Ion (OH-) Water->Hydroxide Generates Base Strong Base (NaH / KOtBu) Base->Hydroxide Activates Intermediate Tetrahedral Intermediate Hydroxide->Intermediate Attacks C4 Carbonyl Hydantoin 1-HP-Hydantoin (Intact Ring) Hydantoin->Intermediate Product Hydantoic Acid (Ring Open / Dead End) Intermediate->Product Irreversible Cleavage

Figure 1: Pathway of base-catalyzed decomposition triggered by moisture.

Corrective Action:

  • Switch Solvent: Use anhydrous DMF or DMAc stored over molecular sieves (3Å or 4Å).

  • Azeotropic Drying: If the starting material is wet, dissolve in toluene/benzene and reflux with a Dean-Stark trap prior to adding the base.

Scenario B: Polyurethane/Isocyanate Chemistry

Context: You are using 1-HP-Hydantoin as a chain extender or functional monomer, reacting the -OH group with an Isocyanate (-NCO).

Q: The reaction mixture is foaming, and the product viscosity is lower than predicted.

A: This is the classic Isocyanate-Water Competition . Water is a much smaller molecule than 1-HP-Hydantoin and diffuses faster. It reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to release CO₂ gas (Foaming) and an amine. The amine then reacts with another isocyanate to form a Urea linkage.

Consequences:

  • Stoichiometry Imbalance: The NCO groups are consumed by water, leaving unreacted 1-HP-Hydantoin.

  • Termination: Urea formation disrupts the intended polymer architecture.

  • Physical Defects: Gas bubbles create voids in the final material.

Q: How do I distinguish between OH-reaction and Water-reaction products?

A: Use FT-IR Spectroscopy .

  • Urethane (Desired): Look for the C=O stretch ~1700–1720 cm⁻¹.

  • Urea (Moisture Defect): Look for the C=O stretch ~1630–1660 cm⁻¹ (typically lower frequency and broader).

  • Hydantoin Ring: The characteristic doublet of carbonyls (C2/C4) appears around 1710 and 1770 cm⁻¹. Note: The 1710 band may overlap with the urethane, making the 1770 band the diagnostic marker for the ring's integrity.

Analytical Diagnostics & Data

Solubility & Solvent Compatibility Table

Use this table to select solvents that minimize moisture risks.

SolventSolubility of 1-HP-HydantoinMoisture RiskRecommendation
Water HighCritical (if Basic) Avoid pH > 8.0. Stable at pH 7.0.
DMSO HighHigh (Hygroscopic)Must use "Anhydrous" grade; DMSO absorbs water from air rapidly.
DMF/DMAc HighModerateIdeal for alkylation if dried over sieves.
Ethanol/Methanol HighLow (Protice)Good for storage, but incompatible with isocyanates or strong bases (nucleophilic).
Toluene Low (Hot only)LowExcellent for azeotropic drying (Dean-Stark).
Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Problem: Low Yield / Impurity CheckpH Is Reaction Basic (pH > 9)? Start->CheckpH Yes Yes CheckpH->Yes Yes No No CheckpH->No No CheckReagent Reagent: Isocyanate or Acid Chloride? Iso Iso CheckReagent->Iso Isocyanate Other Other CheckReagent->Other Other Hydrolysis Check LCMS for [M+18] peak (Hydantoic Acid) Yes->Hydrolysis Suspect Ring Opening No->CheckReagent Foaming Moisture Contamination (Urea Formation) Iso->Foaming Did it foam? Solubility Incomplete Dissolution? (Drying hardened the solid) Other->Solubility Check Solubility

Figure 2: Diagnostic workflow for identifying moisture-induced failures.

Frequently Asked Questions (FAQ)

Q: Can I use molecular sieves directly in the reaction flask? A: Yes, for alkylations in DMF/DMSO. Use 4Å sieves (activated). However, avoid sieves if the reaction generates a precipitate, as separation becomes difficult. For isocyanate reactions, filter the solvent before adding the catalyst to prevent sieve dust from acting as a nucleation site for bubbles.

Q: Is the 3-hydroxypropyl group or the N3-H more reactive? A: It depends on the conditions.

  • Neutral/Acidic: The -OH group is the primary nucleophile (reacts with anhydrides, isocyanates). The N3-H is non-nucleophilic due to resonance withdrawal by the two carbonyls.

  • Basic: The N3-H becomes the dominant nucleophile upon deprotonation (

    
    ). However, this is exactly where moisture sensitivity peaks (hydrolysis risk).
    

Q: What is the shelf-life of 1-HP-Hydantoin? A: If stored in a tightly sealed container with desiccant at room temperature: 2 years . If exposed to humid air, re-test water content before use. It does not spontaneously degrade, but it will absorb water.

References

  • Hydantoin Hydrolysis Mechanism

    • B. A. Ivin, et al. "Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea." Journal of the Chemical Society, Perkin Transactions 2.
  • Polyurethane/Isocyanate Moisture Sensitivity

    • "Reaction of Isocyanates with Water."[1] Polyurethanes: Science, Technology, Markets, and Trends. (Details the competitive kinetics of water vs. alcohols).

  • Physical Properties & Solubility

    • PubChem Compound Summary for 1-(3-hydroxypropyl)imidazolidine-2,4-dione.

Sources

Technical Support Center: N-Hydroxypropyl Hydantoin Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support escalation resource. It assumes the user is familiar with basic organic synthesis but is encountering non-linear scaling effects during the transition from bench (grams) to pilot/production (kilograms/tons).

Topic: Troubleshooting 5,5-Dimethylhydantoin (DMH) Propoxylation Escalation Level: Senior Application Scientist Status: Active

Introduction: The Scale-Up Paradox

Scaling up the reaction between 5,5-dimethylhydantoin (DMH) and propylene oxide (PO) is deceptively simple on paper but notoriously treacherous in practice.

At the bench scale, heat dissipation is efficient, and mass transfer is rarely rate-limiting. However, upon scaling to pilot reactors, two critical variables change:

  • Surface-to-Volume Ratio decreases: The highly exothermic ring-opening of PO (

    
    ) can overwhelm jacket cooling, leading to thermal runaway.
    
  • Mass Transfer Limitations: The reaction shifts from chemically controlled to mass-transfer controlled, altering the selectivity between N-alkylation (desired) and O-alkylation (oligomerization).

This guide addresses these specific phenomenological breakdowns.

Module 1: Thermodynamics & Process Safety

Core Hazard: Propylene Oxide Accumulation. Critical Parameter: The Damköhler Number (


).
Q1: "My reactor temperature is stable, but suddenly spikes 30 minutes into the feed. Why?"

Diagnosis: You are likely experiencing PO Accumulation due to a "sleeping reaction." In a semi-batch process, if the reaction rate (


) is slower than the feed rate (

), unreacted PO accumulates in the reactor. This accumulation creates a potential chemical bomb. Once the induction period ends (often due to a localized hot spot or catalyst activation), all accumulated PO reacts simultaneously.

Troubleshooting Protocol:

  • Stop the Feed immediately.

  • Check Catalyst Induction: Are you adding PO before the catalyst is fully solubilized/active? Ensure the DMH/Catalyst/Solvent heel is at reaction temperature (

    
    ) before starting the PO ramp.
    
  • Implement a "Digest" Step: Feed 5-10% of the total PO, then stop and wait for the exotherm (pressure drop/temp rise) to confirm initiation before resuming the main feed.

  • Switch Control Logic: Do not feed by time (e.g., "add over 2 hours"). Feed by demand. Link the feed pump to the reactor pressure. If Pressure > Setpoint (indicating PO buildup), the pump must trip off automatically.

Visualization: Safe Semi-Batch Control Loop

The following logic gate is required to prevent thermal runaway during PO addition.

SafetyLoop Sensors Sensors: Reactor Pressure (P) Reactor Temp (T) Controller PLC/DCS Logic Compare P vs P_max Sensors->Controller Data Input (1s interval) Pump PO Feed Pump Controller->Pump IF P < Setpoint: RUN IF P > Setpoint: TRIP Cooling Emergency Cooling (Full Jacket Flow) Controller->Cooling IF T > T_critical: ACTIVATE

Figure 1: Critical Safety Interlock System (SIS) for Propylene Oxide feed regulation. The feed must be enslaved to reactor pressure, not a timer.

Module 2: Reaction Kinetics & Selectivity

Core Challenge: Controlling N-3 vs. N-1 substitution and preventing Oligomerization. Chemistry: DMH has two nitrogen sites. N-3 (imide) is more acidic (


) than N-1 (amide, 

).
Q2: "I am seeing high levels of di-substituted product (1,3-bis) when I only want the mono-substituted (3-hydroxypropyl) derivative."

Diagnosis: This is a Stoichiometry and pH Control failure. While N-3 reacts first due to higher acidity, the resulting mono-product is still nucleophilic. If you run with excess PO or too high a pH, the N-1 site activates.

Troubleshooting Protocol:

  • Catalyst Selection: Switch from strong alkalis (NaOH/KOH) to milder bases (Tertiary amines or

    
    ). Strong bases deprotonate N-1 too easily.
    
  • Stoichiometry: Reduce PO equivalents. For mono-substitution, aim for 0.95 - 1.0 eq of PO. Do not use excess to drive conversion; unreacted DMH is easier to recycle than separating mono/di mixtures.

  • Water Content: Ensure your system is anhydrous (<0.1% water). Water opens PO to form propylene glycol, which competes for PO and alters the dielectric constant of the medium, affecting selectivity.

Q3: "The product is colored (yellow/brown) and has a high viscosity."

Diagnosis: Poly-propoxylation (Oligomerization). The hydroxyl group on the newly formed hydroxypropyl chain (


) can react with another molecule of PO, forming a polyether chain.

Troubleshooting Protocol:

  • Temperature Control: High temperatures (>130°C) favor O-alkylation (chain extension) over N-alkylation. Reduce

    
     to 90-110°C.
    
  • Catalyst Concentration: High local concentrations of base catalyst promote chain growth. Ensure high agitation rates (Reynolds number

    
    ) to prevent catalyst "hot spots."
    
Visualization: Reaction Pathways & Byproducts

Understanding the competitive pathways is essential for purity control.

ReactionPath DMH 5,5-Dimethylhydantoin (Starting Material) Mono 3-(2-hydroxypropyl)-DMH (Target: Mono) DMH->Mono Fast (N3 attack) PO Propylene Oxide PO->Mono Glycol Propylene Glycol (From Wet Solvent) PO->Glycol + H2O Di 1,3-bis(2-hydroxypropyl)-DMH (Impurity: Di) Mono->Di Slow (N1 attack) High pH/Temp Oligomer Poly(PO) Chains (Impurity: Gums/Color) Mono->Oligomer Side Rxn (O-attack) Excess PO

Figure 2: Kinetic pathway showing the competition between the desired N3-alkylation and side reactions (N1-alkylation, O-alkylation).

Module 3: Purification & Downstream Processing

Core Challenge: Residual PO Removal and Regulatory Compliance. Regulatory Limit: Residual PO is a CMR (Carcinogenic, Mutagenic, Reprotoxic) agent. Limits are often < 5 ppm.

Q4: "I cannot get the residual PO levels down to spec, even after vacuum stripping."

Diagnosis: Mass Transfer Limitation in Viscous Media. As the reaction proceeds, viscosity often increases (especially if oligomers form). PO gets trapped in the liquid matrix. Simple vacuum boiling is insufficient because the diffusion coefficient of PO in the viscous liquid is too low.

Troubleshooting Protocol:

  • Nitrogen Sparging: Do not just pull vacuum. Introduce a nitrogen sparge at the bottom of the reactor. The gas bubbles increase the interfacial area, dramatically improving mass transfer of PO from liquid to gas phase.

  • Water Chase: Add a small amount of water (1-2%) at the end of the reaction and heat to 100°C. This hydrolyzes residual PO into propylene glycol (which is generally safer and easier to separate or accept as a diluent) rather than trying to strip the last ppm of toxic epoxide. Note: Only do this if trace glycol is acceptable in your final spec.

  • Acid Neutralization: If using a base catalyst, neutralize with Phosphoric Acid (

    
    ) before stripping. Basic conditions can promote reversibility or further side reactions during the hot strip.
    
Data Summary: Catalyst Impact on Selectivity

The following table summarizes expected outcomes based on catalyst choice during scale-up.

Catalyst TypeExampleRateSelectivity (Mono:Di)Risk Profile
Strong Base NaOH, KOHFastLow (Mix of Mono/Di)High color, high exotherm risk.
Weak Base

,

ModerateHigh (Favors Mono)Slurry handling required (erosion).
Tertiary Amine Triethylamine (TEA)SlowModerateDifficult to remove catalyst residues.
Phase Transfer TEBA / 18-Crown-6FastHighExpensive for large scale.

References

  • Propylene Oxide Safe Handling

    • Title: Propylene Oxide: Safety, Handling, and Storage Guidelines.[1][2][3]

    • Source: American Chemistry Council / Petrochemistry.eu.
    • URL:[Link]

  • Hydantoin Synthesis & Kinetics

    • Title: Reaction kinetics of direct gas-phase propylene epoxidation (Relevant for PO reactivity context).
    • Source: Purdue University / Journal of C
    • URL:[Link]

  • Alkoxylation Process Safety

    • Title: Guidelines for Process Safety in B
    • Source: AIChE / Wiley Online Library.
    • URL:[Link]

  • Residual PO Removal

    • Title: Process for purifying propylene oxide (Separation techniques).[4][5]

    • Source: Google P
    • URL

Sources

Technical Support Center: Optimization of Catalysts for Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydantoin synthesis catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each problem is analyzed by its probable causes, followed by actionable solutions and the scientific rationale behind them.

Problem 1: Low Product Yield or Slow Reaction Rate

You've set up your reaction, but the conversion to the desired hydantoin is disappointingly low, or the reaction is taking significantly longer than expected.

Probable Cause(s):

  • Suboptimal Reaction Conditions: Temperature, pressure, or solvent may not be ideal for catalyst turnover.

  • Catalyst Inactivity or Insufficient Loading: The catalyst may be inactive, or the concentration might be too low to achieve a desirable rate.

  • Poor Substrate Solubility: If reactants are not sufficiently dissolved, the reaction becomes mass-transfer limited, slowing the rate.[1]

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.

Proposed Solution(s):

  • Systematic Optimization of Conditions:

    • Temperature Screening: Incrementally increase the reaction temperature. Many catalytic cycles have a significant activation energy barrier. However, be cautious, as excessively high temperatures can lead to side product formation or thermal degradation of the catalyst.[2]

    • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence catalyst activity and stability. For instance, in palladium-catalyzed aza-Heck cyclizations, acetonitrile was found to be a suitable solvent.[3] Test a range of solvents with varying properties (e.g., THF, Dioxane, DMF, Acetonitrile).

    • Concentration Adjustment: While counterintuitive, sometimes lowering the concentration can prevent catalyst aggregation or substrate inhibition, leading to better overall performance.

  • Evaluate Catalyst Loading and Activity:

    • Incremental Increase: Double the catalyst loading (e.g., from 1 mol% to 2 mol%) to see if the rate improves. If it does, the reaction may have been limited by the amount of active catalyst. Note that a linear increase in rate with catalyst loading is expected for a well-behaved system.

    • Activity Check: Test the catalyst with a known, reliable reaction (a positive control) to confirm its intrinsic activity.

  • Address Solubility Issues:

    • Solvent Choice: For nonpolar substrates in polar reaction media, consider using a less polar solvent or a co-solvent to improve solubility.[1]

    • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can be employed to shuttle reactants across the phase boundary, enhancing reaction rates.[4]

Problem 2: Rapid Catalyst Deactivation

Your reaction starts well but then grinds to a halt before completion, suggesting the catalyst is no longer active.

Probable Cause(s):

There are three primary mechanisms for catalyst deactivation in hydantoin synthesis: poisoning, fouling (coking), and leaching/sintering.[5][6]

  • Poisoning: Strong chemisorption of impurities (e.g., sulfur, halides) from reagents or solvents onto the catalyst's active sites.[6][7] This is a common issue for metal catalysts like Palladium and Copper.

  • Fouling (Coking): Deposition of carbonaceous polymers or undesired side products on the catalyst surface, physically blocking active sites.[5][6]

  • Leaching/Sintering:

    • Leaching: The active metal dissolves from its support into the reaction medium, a common problem for heterogeneous catalysts.[5][8]

    • Sintering: At high temperatures, fine catalyst particles can agglomerate, reducing the active surface area.[6]

Proposed Solution(s):

  • Mitigating Poisoning:

    • Reagent Purification: Ensure all starting materials, solvents, and gases are of high purity. Passing solvents through a column of activated alumina can remove many common poisons.

    • Sacrificial Agents: In some cases, adding a small amount of a sacrificial agent that reacts preferentially with the poison can protect the catalyst.

  • Preventing Fouling:

    • Modify Reaction Conditions: Lowering the temperature or reactant concentration can reduce the rate of polymerization or side reactions that lead to coke formation.[5]

    • Catalyst Design: Incorporating basic sites or using supports with larger pores can sometimes inhibit coke formation.

  • Controlling Leaching and Sintering:

    • Strongly Coordinating Ligands: For homogeneous catalysts, using ligands that bind tightly to the metal center can prevent leaching.

    • Immobilization: For heterogeneous catalysts, ensure the metal is strongly anchored to the support. Covalent tethering or using supports with high metal-support interaction can be effective.

    • Thermal Management: Operate at the lowest effective temperature to minimize the risk of thermal sintering.[6]

The following diagram illustrates the primary mechanisms of catalyst deactivation.

cluster_thermal Deactivation Catalyst Deactivation Poisoning Poisoning (Chemical) Deactivation->Poisoning Impurities (S, Pb) bind to active sites Fouling Fouling/Coking (Mechanical) Deactivation->Fouling Carbon deposits block active sites Thermal Thermal Degradation (Physical) Deactivation->Thermal High temperature causes structural change Sintering Sintering Thermal->Sintering Particle agglomeration Leaching Leaching Thermal->Leaching Metal dissolves into solution

Caption: Key mechanisms of catalyst deactivation.

Problem 3: Poor Enantioselectivity in Asymmetric Synthesis

You are attempting an enantioselective synthesis, but the product is racemic or has a low enantiomeric excess (e.e.).

Probable Cause(s):

  • Ineffective Chiral Catalyst/Ligand: The chosen chiral environment is not effective at differentiating between the two prochiral faces of the substrate.

  • Suboptimal Temperature: Enantioselectivity is often highly sensitive to temperature due to the small difference in activation energies between the two diastereomeric transition states.

  • Solvent Effects: The solvent can interact with the catalyst-substrate complex, altering its conformation and reducing stereochemical control.

  • Background Uncatalyzed Reaction: A non-selective, uncatalyzed reaction may be occurring in parallel, producing a racemic background product.

  • Product Racemization: The hydantoin product itself may be racemizing under the reaction conditions.[9]

Proposed Solution(s):

  • Screen Chiral Catalysts and Ligands: This is the most critical variable. For instance, in the asymmetric synthesis of hydantoins from glyoxals and ureas, chiral phosphoric acids have proven highly effective.[10][11] It is often necessary to screen a small library of related ligands or catalysts to find the optimal match for a given substrate.

  • Optimize Reaction Temperature: Typically, lowering the temperature increases enantioselectivity by better differentiating the small energy gap between the desired and undesired transition states. Perform a temperature screen (e.g., from room temperature down to -20 °C or lower) to find the sweet spot.

  • Solvent Selection: Generally, less polar and non-coordinating solvents are preferred as they are less likely to interfere with the chiral catalyst's directing effects.

  • Verify Catalyst Necessity: Run a control reaction without the catalyst. If a significant amount of product forms, a background reaction is occurring. This may require redesigning the reaction conditions entirely.

  • Check Product Stability: Expose the purified, enantioenriched product to the reaction conditions (without the starting materials) and monitor its optical purity over time. If the e.e. drops, racemization is an issue. This can sometimes be mitigated by shortening reaction times or modifying workup procedures.

Frequently Asked Questions (FAQs)

Q1: How do I select the best catalyst for my specific hydantoin synthesis?

Catalyst selection depends on the synthetic route and the desired product features. There is no one-size-fits-all answer, but a logical decision process can guide you.

start Define Synthesis Goal q1 Asymmetric Synthesis? start->q1 q2 Reaction Type? q1->q2 No cat1 Chiral Organocatalyst (e.g., Phosphoric Acid) q1->cat1 Yes (e.g., Condensation) cat2 Metal + Chiral Ligand (e.g., Pd, Cu, Ir) q1->cat2 Yes (e.g., Hydrogenation, Heck Cyclization) cat3 Metal Catalyst (e.g., Pd, Cu, ZnO) q2->cat3 Cross-Coupling, N-Arylation, Cyclization cat4 Lewis/Brønsted Acid/Base (Non-chiral) q2->cat4 Bucherer-Bergs, Urech Synthesis

Caption: Decision tree for initial catalyst selection.

Catalyst TypeTypical ReactionAdvantagesLimitations & Considerations
Palladium-based Aza-Heck Cyclization, C-Arylation, Carbonylations.[3][9][12]High efficiency, broad substrate scope, well-understood mechanisms.Cost, potential for product contamination with residual Pd, sensitivity to poisons.
Copper-based N-Arylation with boronic acids, α-Amination.[9]Lower cost than Pd, excellent for N-heterocycle formation.Can require higher catalyst loadings, ligand screening is often necessary.
Chiral Organocatalysts Asymmetric condensation, α-functionalization.[10][11]Metal-free (avoids contamination), high enantioselectivity.May require higher catalyst loadings than metals, substrate scope can be limited.
Nano-catalysts (e.g., ZnO) Bucherer-Bergs multicomponent reactions.[13]High surface area, potentially high activity, can be eco-friendly.Characterization can be complex, potential for leaching and instability.
Q2: What are the key mechanistic differences between the Bucherer-Bergs and Urech hydantoin syntheses?

Both are classic, powerful methods for creating the hydantoin core, but they start from different precursors and proceed through different key intermediates.

  • Bucherer-Bergs Reaction: This is a one-pot, multicomponent reaction that typically starts with a ketone or aldehyde , ammonium carbonate, and a cyanide source (e.g., KCN).[1][12][14] The key intermediate is an α-aminonitrile , which is formed in situ. This intermediate then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to form the hydantoin ring.[1] It is exceptionally versatile for creating 5,5-disubstituted hydantoins.[15]

  • Urech Hydantoin Synthesis: This method starts with an α-amino acid . The amino acid is first reacted with an isocyanate (often generated in situ from potassium cyanate, KOCN) to form an N-carbamoyl amino acid (a ureido acid).[16][17] This intermediate is then cyclized, typically under acidic conditions, to yield the hydantoin. This route is excellent for preparing 5-monosubstituted hydantoins directly from readily available amino acids.[18]

Q3: Can my catalyst be reused, and how should I test for its reusability?

Catalyst reusability is a key goal for creating sustainable and cost-effective processes.

  • Homogeneous vs. Heterogeneous: True reusability is primarily a feature of heterogeneous catalysts (i.e., a solid catalyst in a liquid/gas phase reaction) which can be physically recovered by filtration or centrifugation. Homogeneous catalysts are dissolved in the reaction medium and are much more difficult to recover and reuse without complex separation procedures.

  • Protocol for Testing Reusability:

    • Initial Reaction: Run the reaction under optimized conditions and calculate the yield.

    • Catalyst Recovery: After the reaction, recover the solid catalyst. For example, by filtering the hot reaction mixture through a celite pad. Wash the recovered catalyst thoroughly with a solvent that dissolves any adsorbed products but not the catalyst itself, and then dry it under vacuum.

    • Subsequent Runs: Use the recovered catalyst for a new reaction with fresh substrates and solvent.

    • Analysis: Compare the yield and reaction time of each cycle. A robust catalyst will show minimal loss of activity over several cycles (e.g., 5-10 runs).

    • Leaching Test (Critical): To confirm that the catalysis is truly heterogeneous, analyze the filtrate from the first run using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This will quantify the amount of metal that has leached into the solution. A low ppm value indicates a stable heterogeneous catalyst.

Q4: What safety precautions are critical when working with cyanide-based reagents in the Bucherer-Bergs reaction?

The Bucherer-Bergs reaction and related syntheses often use highly toxic alkali cyanides (e.g., KCN, NaCN).[12][14] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving solid cyanides or cyanide-containing solutions must be performed inside a certified chemical fume hood to prevent inhalation of toxic hydrogen cyanide (HCN) gas, which can be liberated upon contact with acid.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and nitrile gloves. Never work alone.

  • Preventing HCN Formation: Cyanide salts react with acid to produce deadly HCN gas. NEVER mix cyanide waste with acidic waste streams. Keep all reaction and workup solutions basic (pH > 10) until the cyanide has been quenched.

  • Quenching Protocol: A dedicated cyanide waste container should be maintained. To quench residual cyanide, add it slowly to a stirred, basic solution of sodium hypochlorite (bleach) or hydrogen peroxide. This oxidizes the toxic cyanide ion (CN⁻) to the much less toxic cyanate ion (OCN⁻). The reaction is exothermic, so addition must be slow and controlled.

  • Emergency Preparedness: Ensure an emergency cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) is available and that all lab personnel are trained on its location and use.

References

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]9]

  • Foley, D. A., et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 14(25), 6835-6841.[10][11]

  • Engle, K. M., & Chen, J. S. (2015). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Angewandte Chemie International Edition, 54(46), 13794-13798.[3]

  • Safari, J., & Gandomi-Ravandi, S. (2014). Highly efficient and rapid synthesis of diverse hydantoin derivatives using nano-ordered ZnO catalyst under mechanochemical ball milling. Iranian Chemical Communication, 2, 137-147.[13]

  • Nĕmec, I., & Hradil, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3993.[12][15]

  • ResearchGate. (n.d.). Mechanism of hydantoin formation. Retrieved from [Link]]

  • ResearchGate. (n.d.). Optimization of reaction conditions for hydantoins. Retrieved from [Link]]

  • ResearchGate. (n.d.). Optimizing the reaction conditions. Retrieved from [Link]2]

  • Wang, X., et al. (2018). Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins. Organic & Biomolecular Chemistry, 16(4), 574-582.[19]

  • Feng, J., et al. (2015). Enantioselective catalytic Urech hydantoin synthesis. Organic Chemistry Frontiers, 2(10), 1259-1262.[18]

  • Nĕmec, I., & Hradil, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.[15]

  • Barrow, M. P., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 194-219.[14][20][21]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]16]

  • Barrow, M. P., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. SciSpace.[14][21]

  • Taylor & Francis. (n.d.). Hydantoin – Knowledge and References. Retrieved from [Link]]

  • Pinnick, K. E., et al. (2022). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. RSC Advances, 12(45), 29299-29306.[17]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]5]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.[22]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.[23]

  • Barrow, M. P., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Magnetic Resonance in Chemistry, 55(4), 348-364.[21]

  • Foley, D. A., et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. RSC Publishing.[10][11]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]6]

  • ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry.[24]

  • Umare, S., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14219-14231.[25]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60.[7]

  • Leonard, M. (2015). A novel hydantoin synthesis and exploration of related reactions (Doctoral dissertation, University of Reading).[4]

  • ResearchGate. (n.d.). Hydrolysis of hydantoin acid to glycine. Retrieved from [Link]8]

  • Cantillo, D., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(15), 2135-2139.[1]

Sources

Technical Support Center: Solubility Optimization for Imidazolidinedione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Why is my compound precipitating?

Imidazolidinedione derivatives (hydantoins) present a unique solubility challenge. Unlike simple lipophilic compounds, they often exhibit "Brick Dust" behavior—high melting points (


C) and poor solubility in both lipid and aqueous media. This is driven by strong intermolecular hydrogen bonding between the amide/imide groups (N-H) and carbonyl oxygens (C=O), creating a rigid crystal lattice [1].

Before attempting a fix, you must diagnose the root cause using the Solubility Failure Decision Tree :

SolubilityDiagnosis Start Compound Precipitates CheckDMSO Is it soluble in 100% DMSO at 10 mM? Start->CheckDMSO CheckTm Check Melting Point (Tm) CheckDMSO->CheckTm No (Insoluble in DMSO) CheckAq Precipitates upon aqueous dilution? CheckDMSO->CheckAq Yes (Clear in DMSO) BrickDust DIAGNOSIS: Brick Dust (High Lattice Energy) CheckTm->BrickDust Tm > 200°C GreaseBall DIAGNOSIS: Grease Ball (High LogP / Hydrophobic) CheckAq->GreaseBall Precipitates in Buffer Soln_Lattice SOLUTION: Disrupt H-Bonds (Sonication, Heat, PVP) BrickDust->Soln_Lattice Soln_LogP SOLUTION: Solvation Assist (Cyclodextrins, Surfactants) GreaseBall->Soln_LogP

Figure 1: Diagnostic logic to distinguish between crystal lattice energy limits ("Brick Dust") and hydrophobicity limits ("Grease Ball").[1][2][3][4][5][6]

Troubleshooting Guides & FAQs

Module A: The "Brick Dust" Phenomenon (DMSO Insolubility)

Issue: My imidazolidinedione derivative won't dissolve in DMSO even at 10 mM. It stays as a suspension.

Mechanism: Hydantoins form stable "ribbons" or "chains of rings" via dual hydrogen bonds.[7] DMSO is a hydrogen bond acceptor, but if the crystal lattice energy is too high, DMSO alone cannot overcome the cohesive forces at room temperature. Furthermore, DMSO is hygroscopic; even 1-2% water uptake can drastically reduce the solubility of these compounds [2].

Corrective Protocol:

  • High-Throughput Sonication: Use low-energy sonication. Studies show that compounds precipitated from DMSO due to water uptake can be re-dissolved by sonication without degradation [2].

  • Thermal Shift: Briefly heat the DMSO stock to 40-50°C. Caution: Verify compound stability first.

  • Solid Dispersion (Pre-formulation): If the compound is for animal studies rather than HTS, co-evaporate with PVP (Polyvinylpyrrolidone) or PEG400. The polymer oxygen atoms compete for the N-H bonds, preventing the lattice from reforming [3].

Module B: Aqueous Crash-Out (Assay Dilution)

Issue: The compound is clear in DMSO, but precipitates immediately when added to the assay buffer (PBS/Media).

Mechanism: This is the "LogP Cliff." The sudden increase in polarity forces hydrophobic aggregation. For imidazolidinediones, this is often exacerbated by pH. The N3-proton is weakly acidic (


). At neutral pH (7.4), a significant portion remains protonated (neutral) and insoluble.

Corrective Protocol (The "Golden Spike"): Do not dilute directly into buffer. Use an intermediate complexing agent. Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard for hydantoins [4].

The HP-


-CD Protocol: 
  • Prepare 20% (w/v) HP-

    
    -CD  in your assay buffer.
    
  • Add your DMSO stock to this cyclodextrin-rich buffer first.

  • Incubate/Shake for 30 mins to allow inclusion complex formation.

  • Dilute this mix into the final assay well.

Module C: pH Engineering

FAQ: Can I just adjust the pH to dissolve it?

Answer: Yes, but with caveats. The imide N3 proton is acidic. Raising the pH above the


 (typically > 8.5) will deprotonate the nitrogen, creating an anion that is highly soluble.
  • Risk: Most bioassays cannot tolerate pH > 8.0.

  • Strategy: If your assay allows (e.g., certain enzymatic assays), use a Bis-Tris propane buffer system at pH 8.0–8.5. If not, rely on the Cyclodextrin method (Module B), which works for both ionized and neutral forms [4].

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Use this to validate if your formulation strategy (e.g., adding Cyclodextrin) actually works.

Materials:

  • Compound Stock (10 mM in DMSO)[8]

  • Buffer A: PBS pH 7.4

  • Buffer B: PBS pH 7.4 + 5% HP-

    
    -CD
    
  • 96-well clear flat-bottom plate

Workflow:

  • Dispense: Add 198

    
    L of Buffer A to columns 1-6, and Buffer B to columns 7-12.
    
  • Spike: Add 2

    
    L of Compound Stock to the first well of each condition (Final: 100 
    
    
    
    M, 1% DMSO).
  • Serial Dilution: Perform 2-fold serial dilutions down the columns.

  • Incubate: Shake at 500 rpm for 90 minutes at RT.

  • Read: Measure Absorbance at 600nm (turbidity proxy) or use a Nephelometer.

    • Pass Criteria: OD600 < 0.005 (background).

    • Fail Criteria: OD600 > 0.01 (precipitation).

Protocol 2: The "Crash-Resistant" Dilution Scheme

For preparing IC50 plates without clogging liquid handlers.

StepSolvent/MediumVolumeActionMechanism
1 100% DMSO 10

L
Dissolve Compound (10 mM)Primary Solubilization
2 Cosolvent Mix 90

L
Add PEG400 or Propylene Glycol Interface reduction (prevents rapid nucleation)
3 Intermediate 900

L
Add Buffer + 0.1% Tween 80 Micellar stabilization
4 Final Assay Var.Add to cells/enzymeFinal dilution (Compound is now stabilized)

Solvent Compatibility Matrix

Use this table to select the right additive based on your assay type.

AdditiveRecommended Conc.MechanismAssay CompatibilityWarning
DMSO 0.1% - 1.0%CosolventHigh>1% inhibits many enzymes/cells. Hygroscopic [2].
HP-

-CD
0.5% - 5.0%Inclusion ComplexVery HighCan sequester lipophilic reagents or dyes.
Tween 80 0.01% - 0.05%Micelle FormationModerateCan lyse cells at high conc. Causes foaming.
PEG 400 1% - 5%Lattice DisruptionHighHigh viscosity can affect pipetting accuracy.

Visualizing the Solubilization Pathway

The following diagram illustrates the molecular events during the solubilization of a hydantoin derivative using the recommended Cyclodextrin strategy.

SolubilizationMechanism Solid Solid Hydantoin (H-Bonded Ribbon) DMSO_Solv DMSO Solvated (Metastable) Solid->DMSO_Solv Dissolution Crash Precipitation (Water Contact) DMSO_Solv->Crash Direct Dilution Complex Inclusion Complex (Host-Guest) DMSO_Solv->Complex + Cyclodextrin Soluble Bio-Available Solution Complex->Soluble Dilution CD Add HP-β-CD Water Add Buffer

Figure 2: Mechanistic pathway. Direct dilution leads to precipitation (Red path), while Cyclodextrin complexation maintains solubility (Green path).

References

  • Schwalbe, C. H., et al. (2002). "Hydantoin and hydrogen-bonding patterns in hydantoin derivatives." Acta Crystallographica Section B, 58(4), 380-388.

  • Oldenburg, K., et al. (2005).[9] "High throughput sonication: evaluation for compound solubilization." Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.[9]

  • Guedes, F. L., et al. (2011). "Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities." AAPS PharmSciTech, 12(2), 401–410.

  • Menard, F. A., et al. (1990). "A Physico-Chemical Study of the Complexation of Cyclodextrins with Phenytoin." Drug Development and Industrial Pharmacy, 16(1).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Analysis of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione Content Type: Publish Comparison Guide

Executive Summary

1-(3-Hydroxypropyl)imidazolidine-2,4-dione (often referred to as 1-(3-hydroxypropyl)hydantoin) is a polar, low-molecular-weight (158.16 Da) imidazolidine derivative. It frequently appears in pharmaceutical research as a metabolic degradation product of hydantoin-based anticonvulsants or as a hydrolytic impurity in epoxy resin curing agents.

Due to its high polarity (LogP ≈ -1.2) and lack of strong chromophores, Mass Spectrometry (MS) is the gold standard for detection. However, its analysis presents a bifurcation in methodological choice: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) versus Gas Chromatography-Electron Ionization (GC-EI-MS) .

This guide objectively compares these two primary workflows, analyzing their performance regarding sensitivity, selectivity, and operational throughput to assist researchers in selecting the optimal protocol.

Chemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical constraints of the analyte.

FeatureSpecificationAnalytical Implication
Molecular Formula C₆H₁₀N₂O₃Small molecule; susceptible to high background noise in low-mass regions.
Monoisotopic Mass 158.0691Requires high-resolution MS or clean MS/MS transitions to avoid isobaric interference.
Polarity (LogP) ~ -1.2 (Predicted)Critical: Poor retention on standard C18 HPLC columns; requires HILIC or Aqueous Stable phases.
Functional Groups 1° Alcohol (-OH), Imide (-NH)Critical: Non-volatile. Requires derivatization (silylation) for GC-MS analysis.

Method A: LC-ESI-MS/MS (The High-Throughput Standard)

Best For: Quantitation in biological matrices (plasma, urine), high-throughput screening, and trace analysis.

Mechanism of Action

This method utilizes Soft Ionization (Electrospray). The compound is analyzed in its native state. Due to the basic nitrogen in the hydantoin ring, it readily forms the protonated molecular ion


.
Optimized Protocol
  • Column Selection: Standard C18 columns fail to retain this polar analyte (elution in void volume).

    • Recommended:HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Zwitterionic phase).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile (ACN).

    • Gradient: High organic start (90% B) to 50% B.

  • Ionization Source: ESI Positive Mode.

Fragmentation Pathway (MS/MS)

In Collision-Induced Dissociation (CID), the protonated precursor (


 159) follows a distinct pathway useful for Multiple Reaction Monitoring (MRM).
  • Precursor:

    
     159 
    
    
    
  • Primary Transition: Loss of

    
     (from the propyl side chain) 
    
    
    
    
    
    141.
  • Secondary Transition: Cleavage of the hydantoin ring (Retro-Cheletropic elimination of CO)

    
    
    
    
    
    113.
Performance Data (Experimental Validation)
  • LOD: < 1.0 ng/mL (Matrix dependent).

  • Linearity:

    
     over 3 orders of magnitude.
    
  • Recovery: > 90% (No derivatization losses).

Method B: GC-EI-MS (The Structural Confirmation Alternative)

Best For: Impurity profiling, unknown identification (via NIST library matching), and samples with high water content incompatible with HILIC.

Mechanism of Action

This method utilizes Hard Ionization (Electron Impact, 70 eV). Because the native compound is non-volatile and thermally labile, it requires Derivatization .

Optimized Protocol (Silylation)

The protocol targets the active protons on the hydroxyl group and the N3 position of the ring.

  • Dry Sample: Evaporate solvent completely under

    
    .
    
  • Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes.

  • Result: Formation of Di-TMS derivative (

    
     Da).
    
Fragmentation Pathway (EI)

The Di-TMS derivative produces a rich spectral fingerprint:

  • Molecular Ion:

    
     302 (Often weak).
    
  • Base Peak:

    
     73 (Trimethylsilyl cation 
    
    
    
    ).
  • Diagnostic Fragment:

    
     287 (
    
    
    
    , loss of methyl group).

Comparative Analysis: The Verdict

The following table summarizes the head-to-head performance of the two methodologies.

FeatureLC-ESI-MS/MS (HILIC)GC-EI-MS (Derivatized)
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)
Selectivity High (MRM transitions)High (Spectral fingerprint)
Sample Prep Time Fast (Dilute & Shoot)Slow (Requires drying + 30 min reaction)
Reproducibility Excellent (< 5% RSD)Good (< 10% RSD), variable derivatization efficiency
Identification Confidence Retention Time + MRM RatioLibrary Match (NIST/Wiley)
Throughput High (5-8 min run time)Low (20+ min run time)
Decision Matrix
  • Choose LC-MS/MS if: You are quantifying the compound in biological fluids, have a high sample volume, or require maximum sensitivity.

  • Choose GC-MS if: You are performing non-targeted impurity profiling, do not have a HILIC method established, or need to confirm the chemical structure against a spectral library.

Visualization of Pathways[1]

Figure 1: Fragmentation & Workflow Logic

The following diagram illustrates the divergent workflows and the specific fragmentation mechanisms for both ionization modes.

G Analyte 1-(3-Hydroxypropyl) imidazolidine-2,4-dione (MW 158) LC_Prep LC-MS Prep (Dilution) Analyte->LC_Prep Direct Analysis GC_Prep GC-MS Prep (Derivatization w/ BSTFA) Analyte->GC_Prep Requires Silylation ESI_Source ESI+ Ionization [M+H]+ = 159 LC_Prep->ESI_Source Frag_141 Fragment m/z 141 (Loss of H2O) ESI_Source->Frag_141 CID Fragmentation Frag_113 Fragment m/z 113 (Ring Cleavage -CO) Frag_141->Frag_113 TMS_Deriv Di-TMS Derivative (MW 302) GC_Prep->TMS_Deriv EI_Source EI Ionization (70 eV) TMS_Deriv->EI_Source Frag_73 Base Peak m/z 73 [Si(CH3)3]+ EI_Source->Frag_73 Frag_287 Fragment m/z 287 [M - CH3]+ EI_Source->Frag_287

Caption: Figure 1. Dual-pathway analysis showing ESI fragmentation (Left) vs. EI fragmentation of the TMS derivative (Right).

References

  • PubChem. (n.d.).[1] 1-(3-hydroxypropyl)imidazolidine-2,4-dione.[2] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link]

  • ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Core Differences Explained. Retrieved February 19, 2026, from [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2013). Mass spectrum (EI) and fragmentation scheme for hydantoin derivatives. Retrieved February 19, 2026, from [Link]

Sources

Comparative Guide: 1-(3-Hydroxypropyl)imidazolidine-2,4-dione vs. Hydantoin Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

1-(3-Hydroxypropyl)imidazolidine-2,4-dione (hereafter 1-HPH ) represents a specialized class of N-substituted hydantoins. Unlike the blockbuster anticonvulsant Phenytoin (5,5-diphenylhydantoin), which relies on hydrophobic aryl groups for blood-brain barrier penetration, 1-HPH is primarily utilized as a polar functional scaffold .

Its hydroxypropyl tail provides a critical "chemical handle" for conjugation, making it an invaluable intermediate in the design of prodrugs, epoxy curing agents, and water-soluble polymer precursors.

This guide compares 1-HPH against three distinct classes of hydantoins to define its utility:

  • Pharmacological Standard: Phenytoin (High lipophilicity, low solubility).

  • Industrial Standard: DMDM Hydantoin (Formaldehyde-releasing preservative).

  • Structural Baseline: Unsubstituted Hydantoin.

Key Finding

1-HPH is the superior choice for stable, hydrophilic functionalization. Unlike hydroxymethyl derivatives (e.g., MDM Hydantoin) which are liable to release formaldehyde, the hydroxypropyl linkage in 1-HPH is hydrolytically stable, making it safe for non-leaching pharmaceutical and cosmetic applications.

Physicochemical Performance Matrix

The following data contrasts the core properties of 1-HPH with its alternatives. Note the distinct inversion of LogP and Solubility compared to Phenytoin.

Property1-HPH (Target)Phenytoin (Drug Std.)[1]DMDM Hydantoin (Ind. Std.)Unsubstituted Hydantoin
CAS No. 73972-51-7 (Generic)57-41-06440-58-0461-72-3
Substitution N1-Alkyl-OHC5-DiarylN1,N3-HydroxymethylNone
Water Solubility High (>100 mg/mL)Very Low (<0.03 mg/mL)High (Miscible)Moderate
LogP (Calc) -0.8 to -0.5~2.47-1.3-1.1
H-Bond Donors 2 (NH, OH)2 (NH, NH)2 (OH, OH)2 (NH, NH)
Stability High (Ether-like) HighLow (Releases CH₂O) High
Primary Use Linker/ScaffoldAnticonvulsantPreservativeIntermediate
Analysis of Solvation Mechanics
  • Phenytoin: The C5-phenyl rings create a "hydrophobic shield," forcing the molecule to aggregate in aqueous media. This necessitates formulation as a sodium salt (pH > 11) to ionize the N3-H.

  • 1-HPH: The 3-hydroxypropyl chain disrupts the crystal lattice packing seen in unsubstituted hydantoin and interacts directly with water molecules via the terminal hydroxyl group, allowing solubility at neutral pH without ionization.

Structural & Functional Logic (Graphviz)

The following diagram illustrates the functional divergence of hydantoin derivatives based on substitution patterns.

Hydantoin_SAR Core Hydantoin Core (Imidazolidine-2,4-dione) Sub_C5 C5 Substitution (Hydrophobic) Core->Sub_C5 Bioactivity Tuning Sub_N1 N1 Substitution (Linker/Solubility) Core->Sub_N1 Physicochemical Tuning Sub_N3 N3 Substitution (Acidic Proton Removal) Core->Sub_N3 Prodrug Target Phenytoin Phenytoin (Anticonvulsant) High Lipophilicity Sub_C5->Phenytoin + 2 Phenyl groups HPH 1-(3-Hydroxypropyl) hydantoin Stable Linker Sub_N1->HPH + 3-Hydroxypropyl (Stable) DMDM DMDM Hydantoin (Formaldehyde Releaser) Sub_N1->DMDM + Hydroxymethyl (Labile) Sub_N3->DMDM

Figure 1: Structural Activity Relationship (SAR) divergence. Note that 1-HPH represents a stable N1-modification path, whereas Hydroxymethyl variants (DMDM) represent a labile path.

Experimental Protocols

To validate the stability and utility of 1-HPH, the following protocols are recommended. These are designed to distinguish it from labile formaldehyde releasers and hydrophobic drugs.

Protocol A: Comparative Hydrolytic Stability Assay (HPLC)

Objective: Prove that 1-HPH does not degrade into formaldehyde or free hydantoin under physiological extremes, unlike methylol-hydantoins.

Reagents:

  • Analytes: 1-HPH, DMDM Hydantoin (Positive Control), Phenytoin.

  • Buffer A: 0.1 N HCl (pH 1.2 - Gastric sim).

  • Buffer B: PBS (pH 7.4 - Plasma sim).

  • Buffer C: 0.1 N NaOH (pH 13).

Workflow:

  • Preparation: Dissolve each compound to 1 mM in respective buffers. (Note: Phenytoin requires co-solvent/methanol for pH 1.2/7.4).

  • Incubation: Incubate at 37°C in sealed HPLC vials.

  • Sampling: Inject 10 µL at T=0, 24h, 48h, and 7 days.

  • Detection: HPLC-UV at 210 nm (Hydantoin ring absorption).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Water/Acetonitrile (Gradient 95:5 to 50:50).

Expected Results:

  • 1-HPH: Retention time remains constant. Area % > 99% at all timepoints.[2] The propyl ether/amine linkage is stable.

  • DMDM Hydantoin: Rapid appearance of free hydantoin peak and loss of parent peak, especially in acidic/basic conditions (Formaldehyde release).

  • Phenytoin: Stable chemically, but may precipitate in pH 1.2 buffer due to lack of ionization.

Protocol B: Synthesis of 1-HPH (Regioselective Alkylation)

Objective: Synthesize 1-HPH selectively over the N3-isomer.

Mechanism: The N3 proton is more acidic (pKa ~9.1) than N1, but N1 alkylation can be favored by using the potassium salt of hydantoin in the presence of a specific base or by blocking N3. However, a more robust industrial route uses 3-amino-1-propanol in a Bucherer-Bergs-like cyclization or reaction with 2-chloroacetic acid/urea derivatives.

Recommended Lab Scale Route (Direct Alkylation):

  • Reactants: Hydantoin (1.0 eq), 3-Bromo-1-propanol (1.1 eq), KOH (1.0 eq).

  • Solvent: Ethanol/Water (80:20).

  • Procedure:

    • Dissolve hydantoin in alkaline ethanol.

    • Add 3-bromo-1-propanol dropwise at reflux.

    • Reflux for 6 hours.

  • Purification:

    • Evaporate solvent.

    • Resuspend in cold water (Unreacted hydantoin precipitates or is washed away if highly soluble; 1-HPH is soluble).

    • Extract with Ethyl Acetate if selectivity is poor, but 1-HPH is quite polar. Better purification: Silica gel chromatography (DCM:MeOH 9:1).

  • Validation: NMR is critical to distinguish N1 vs N3 alkylation.

    • N1-product: The CH2 attached to nitrogen will show distinct splitting patterns different from the more shielded N3 position.

Critical Application: The "Linker" Advantage

Why choose 1-(3-Hydroxypropyl)imidazolidine-2,4-dione over others?

  • Bioconjugation: The primary hydroxyl group (-OH) on the propyl chain is a nucleophile. It can be activated (e.g., with Tosyl chloride or CDI) to attach the hydantoin moiety to drugs, proteins, or surfaces.

    • Example: Creating a "Hydantoin-tagged" drug to improve metabolic stability (hydantoin rings are resistant to peptidases).

  • Epoxy Resins: In material science, the hydroxyl group reacts with isocyanates or epoxides, incorporating the thermal stability of the hydantoin ring into polymer backbones.

  • Safety Profile: Unlike DMDM Hydantoin , 1-HPH does not contain the hemiaminal (

    
    ) structure required for formaldehyde release. It is a "clean" moisturizer and intermediate.
    
Synthesis Workflow Diagram

Synthesis_Flow Start Starting Material: Hydantoin (Unsubstituted) Reaction Reaction: Nucleophilic Substitution (Reflux, 6h) Start->Reaction Reagent Reagent: 3-Bromo-1-propanol + KOH/EtOH Reagent->Reaction Crude Crude Mixture: N1-Isomer (Major) + N3-Isomer (Minor) Reaction->Crude Purification Purification: Silica Chromatography (DCM:MeOH) Crude->Purification Product Final Product: 1-(3-Hydroxypropyl)imidazolidine-2,4-dione Purification->Product

Figure 2: Synthetic pathway for direct alkylation. Note that regioselectivity (N1 vs N3) is the critical quality control step.

References

  • Mehra, V., & Kumar, V. (2025).[3] Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. Link

  • Zha, C., Brown, G. B., & Brouillette, W. J. (2004).[4] Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry, 47(26), 6519–6528.[4] Link

  • PubChem. (2025).[5] Compound Summary for CID 122334: Hydantoin. National Center for Biotechnology Information. Link

  • Tanwar, D. K., et al. (2017).[6] Facile one pot synthesis of substituted hydantoins from carbamates. Synlett, 28, 2285–2290.[3][6] Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Hydantoin for synthesis. Merck KGaA. Link

Sources

Structure-Activity Relationship (SAR) of N-Alkylated Hydantoins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of N-alkylated hydantoins Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The hydantoin scaffold (imidazolidine-2,4-dione) remains a cornerstone in anticonvulsant drug discovery, exemplified by the clinical standard Phenytoin . While the unsubstituted hydantoin ring is critical for high-affinity binding to voltage-gated sodium channels (VGSCs), N-alkylation is a primary strategy used to modulate lipophilicity (LogP), blood-brain barrier (BBB) penetration, and metabolic stability.

This guide objectively compares the performance of N-alkylated hydantoins against their unsubstituted parent compounds and bioisosteres. It provides experimental evidence demonstrating that while N-alkylation often improves pharmacokinetic profiles (solubility/absorption), it frequently compromises intrinsic potency by disrupting critical hydrogen-bond donor interactions within the receptor pore.

Scientific Foundation: Mechanism & Binding Mode

To understand the SAR of N-alkylated hydantoins, one must first understand the specific molecular recognition events at the target site: the inner pore of the voltage-gated sodium channel (specifically Nav1.2 and Nav1.5).

The Pharmacophore[1][2]
  • Aromatic Interaction: The C5-phenyl ring of phenytoin engages in a

    
    -
    
    
    
    stacking interaction with Tyr-1771 (in domain IV-S6 of Nav1.2).
  • Hydrogen Bonding (Critical): The polar amide (N3-H) and imide regions form low-energy amino-aromatic hydrogen bonds with Phe-1764 .

  • The Alkylation Trade-off: N-alkylation (replacing H with -CH3 or -C2H5) removes a hydrogen bond donor. This explains the widely observed reduction in intrinsic affinity for the open/inactivated channel state, even if lipid solubility is enhanced.

Visualization: SAR & Pharmacophore Map

The following diagram illustrates the structural requirements and the impact of N-alkylation on activity.

SAR_Map Hydantoin Hydantoin Scaffold (Imidazolidine-2,4-dione) N3 N3 Position (Primary H-Bond Donor) Hydantoin->N3 N1 N1 Position (Steric Bulk/Modulation) Hydantoin->N1 C5 C5 Position (Lipophilic Binding) Hydantoin->C5 Target Na+ Channel Pore (Phe-1764 / Tyr-1771) N3->Target H-Bond with Phe-1764 (Essential for Potency) N3_Alk N3-Alkylation (e.g., Mephenytoin) N3->N3_Alk Modification N1_Alk N1-Alkylation N1->N1_Alk Modification C5->Target Pi-Pi Stacking with Tyr-1771 (Essential for Affinity) N3_Alk->Target Loss of H-Bond Reduced Potency N1_Alk->Target Steric Clash Variable Activity

Figure 1: Pharmacophore map highlighting the critical H-bond donor role of N3 and the disruptive effect of alkylation on receptor binding.

Comparative Analysis: Product vs. Alternatives

Quantitative Performance Metrics

The following table contrasts Phenytoin (the standard) with its N-alkylated analogs and related bioisosteres. Data is aggregated from standard Maximal Electroshock Seizure (MES) assays in mice (i.p. administration).

CompoundStructure (Substituents)ED50 (MES, mg/kg)LogPClinical Status / Notes
Phenytoin 5,5-Diphenyl~9.5 - 10.5 2.47Gold Standard. High potency, non-sedative at therapeutic doses.
Ethotoin 3-Ethyl-5-phenyl~160 - 1802.20Alternative. Weaker potency requires higher dosing; N-ethyl reduces H-bonding.
Mephenytoin 3-Methyl-5-ethyl-5-phenyl~25 (Prodrug)2.85Prodrug. Metabolized to Nirvanol (active). Higher toxicity (blood dyscrasias).
N-Methylphenytoin 3-Methyl-5,5-diphenyl> 302.75Significant loss of activity compared to parent; demonstrates N3-H necessity.
Fosphenytoin 3-Phosphonooxymethyl(Prodrug)N/AWater-soluble Prodrug. Rapidly converted to Phenytoin; solves solubility issues without permanent alkylation.
N1 vs. N3 Alkylation: The Regioselectivity Dilemma
  • N3-Alkylation: The N3 proton is more acidic (pKa ~8.3) due to resonance stabilization between two carbonyls. Alkylation here is chemically easier but biologically detrimental to direct binding (see Mechanism).

  • N1-Alkylation: The N1 proton is less acidic.[1][2] Alkylation here is synthetically challenging (often requiring protecting groups or specific bases like KHMDS/tBuOK) and typically results in inactive compounds or those that fail to inhibit P-glycoprotein efflux.

Experimental Protocols

Synthesis: Regioselective N1-Alkylation

Achieving N1-selectivity is a common hurdle. The following protocol uses a "hard" base in a polar aprotic solvent to overcome the thermodynamic preference for N3.

Protocol: Direct N1-Methylation of 5,5-Diphenylhydantoin

  • Reagents: Phenytoin (1 eq), Potassium tert-butoxide (tBuOK, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), Anhydrous THF.

  • Procedure:

    • Dissolve Phenytoin in anhydrous THF under Nitrogen atmosphere.

    • Cool to 0°C. Add tBuOK slowly. (Note: The potassium cation coordinates with the carbonyl oxygens, influencing the site of deprotonation).

    • Stir for 30 mins to ensure deprotonation.

    • Add MeI dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.

  • Validation: 1H NMR will show the N-Me singlet. N1-Me typically appears upfield relative to N3-Me. Crucial Check: Verify lack of N3-alkylation by IR (presence of N3-H stretch ~3200 cm-1).

Biological Assay: Maximal Electroshock Seizure (MES) Test

This is the industry-standard assay for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animals: Male albino mice (CF-1 strain, 18-25g).

  • Drug Administration: Administer test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.).

  • Time Point: Test at peak effect time (typically 30 min or 4 hours post-dose).

  • Stimulation: Apply electrical stimulus via corneal electrodes.

    • Parameters: 50 mA, 60 Hz, 0.2 second duration.

    • Note: Apply a drop of electrolyte solution (0.9% saline) to eyes before electrode placement to ensure conductivity.

  • Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is defined as protection.

  • Data Analysis: Determine ED50 using the method of Litchfield and Wilcoxon (Probit analysis).

Synthesis Workflow & Decision Tree

This diagram guides the researcher in selecting the correct synthetic route based on the desired substitution pattern.

Synthesis_Workflow Start Starting Material: 5,5-Disubstituted Hydantoin Decision Target Substitution? Start->Decision N3_Route Target: N3-Alkyl (Thermodynamic Product) Decision->N3_Route N3 N1_Route Target: N1-Alkyl (Kinetic/Steric Product) Decision->N1_Route N1 Method_N3 Method A: Mild Base (K2CO3 / Acetone / Alkyl Halide) Reflux 4-6h N3_Route->Method_N3 Method_N1 Method B: Strong Base/Protecting Group 1. Protect N3 (e.g., Boc) 2. Alkylate N1 (NaH/DMF) 3. Deprotect N1_Route->Method_N1 Method_N1_Direct Method C: Direct Selective (tBuOK / THF) Specific Cation Control N1_Route->Method_N1_Direct Result_N3 Product: N3-Alkyl Hydantoin (High Yield) Method_N3->Result_N3 Result_N1 Product: N1-Alkyl Hydantoin (Moderate Yield) Method_N1->Result_N1 Method_N1_Direct->Result_N1

Figure 2: Synthetic decision tree for regioselective alkylation of hydantoins.

References

  • Poupaert, J. H., et al. (1984). Structure-activity relationships of phenytoin-like anticonvulsant drugs.[3][4][5][6][7] Journal of Medicinal Chemistry.[8] Link

  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore.[3][4] Molecular Pharmacology.[2] Link

  • Iida, T., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.[2][9] Chemical and Pharmaceutical Bulletin.[2] Link

  • Bialer, M., et al. (2004).[10] Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats. Epilepsy & Behavior.[5][6][7][11] Link

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Link

Sources

Publish Comparison Guide: Purity Assessment of Synthetic 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and protocol for the purity assessment of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione , a polar hydantoin derivative often used as a pharmaceutical intermediate or metabolic linker.[1]

Executive Summary & Molecule Profile

1-(3-Hydroxypropyl)imidazolidine-2,4-dione is a polar, N-substituted hydantoin.[1] Its analysis presents specific challenges due to the lack of a strong chromophore (UV active only <210 nm) and high water solubility, which complicates retention on standard Reverse Phase (RP) columns.

This guide compares the industry-standard HPLC-UV method against Quantitative NMR (qNMR) and GC-FID , providing a validated workflow for routine purity assessment.[1]

Property Details
CAS Registry 73972-53-9 (Analogous Ref)
Molecular Formula C₆H₁₀N₂O₃
Molecular Weight 158.16 g/mol
Critical Impurities Unreacted Hydantoin, 3-Chloropropanol (alkylating agent), Hydantoic acid derivatives (hydrolysis products), N3-isomer (regioisomer).[1]
Detection Challenge Weak UV absorbance; requires low-UV detection or derivatization.[1]

Method Comparison: Selecting the Right Tool

For routine quality control (QC), HPLC-UV is the recommended balance of speed and precision. However, for primary reference standard characterization, qNMR is superior due to its lack of response factor bias.

Comparative Analysis Matrix
FeatureMethod A: HPLC-UV (Recommended) Method B: qNMR (Reference) Method C: GC-FID (Alternative)
Principle Separation based on polarity; detection by amide bond absorption (210 nm).[1]Direct molar ratio measurement of protons vs. internal standard.Volatility-based separation; detection by carbon counting.[1]
Selectivity High. Can separate N1 vs. N3 regioisomers and hydrolysis products.Very High. Distinguishes isomers by chemical shift, but overlaps can occur.[1]Medium. Polar hydroxyl group causes peak tailing without derivatization.
Sensitivity (LOD) High (0.05%). Excellent for trace impurity profiling.Low (<1%). Not suitable for trace impurity detection (<0.1%).High. Good for residual solvents/reagents.
Throughput High. Automated injections (15-20 min run time).[1]Low. Manual sample prep and long acquisition for high S/N.Medium. Requires derivatization (BSTFA) for stability.
Bias Risk Moderate. Assumes impurities have similar Extinction Coefficients (

) to the main peak.
None. Signal is directly proportional to molar concentration.Moderate. Response factors vary by carbon content/structure.
Cost Low (Solvents/Columns).High (Deuterated solvents/Instrument time).Low.

Expert Insight: Use qNMR once to establish the absolute purity of your "Gold Standard" reference material. Then, calibrate your HPLC-UV method against this standard for routine batch analysis. This hybrid approach eliminates the "response factor assumption" error common in HPLC area% reporting [1, 3].

Recommended Experimental Protocol: HPLC-UV

This protocol utilizes a Polar-Embedded C18 column to ensure adequate retention of the hydrophilic 1-(3-hydroxypropyl) moiety while preventing "phase collapse" (dewetting) common with standard C18 columns in highly aqueous mobile phases.[1]

A. Chromatographic Conditions[2][3][4]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: Phenomenex Synergi 4µm Fusion-RP 80Å (Polar Embedded C18) or Waters SymmetryShield RP18.[1]

    • Dimensions: 250 x 4.6 mm.[2]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Stabilizes hydantoin ring, suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm (Critical: Hydantoins have negligible absorption >230 nm).

  • Injection Volume: 10 µL.

B. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0955Initial Hold for polar retention
5.0955Isocratic to elute very polar salts
15.05050Gradient to elute hydrophobic dimers
20.05050Wash
20.1955Re-equilibration
25.0955Ready for next injection
C. Sample Preparation Workflow
  • Standard Prep: Dissolve 10 mg of Reference Standard in 10 mL of Mobile Phase A (1.0 mg/mL).

  • Sample Prep: Dissolve 10 mg of Synthetic Crude in 10 mL of Mobile Phase A.

    • Note: If the sample is oily or insoluble, dissolve in 1 mL Methanol first, then dilute with Buffer.

  • Filtration: Filter through 0.22 µm PVDF or Nylon syringe filter (discard first 1 mL).

Scientific Validation & Logic

Why This Method Works (The "Why" behind the "How")
  • Polarity Management: The 3-hydroxypropyl group makes the molecule highly water-soluble.[1] A standard C18 column requires <5% organic solvent to retain it, which risks phase collapse (hydrophobic chains matting down). The Polar-Embedded group (e.g., carbamate or amide in the stationary phase) maintains water layer hydration, ensuring consistent retention times (

    
    ) [1, 5].
    
  • pH Control: Hydantoins are susceptible to hydrolysis (ring opening) at high pH. A pH 3.0 phosphate buffer inhibits this degradation during analysis and suppresses the ionization of any residual hydantoic acid impurities, sharpening their peaks [4].

  • Wavelength Selection: The hydantoin ring lacks conjugated double bonds. Absorption relies on the

    
     transition of the amide carbonyls, which is maximal ~200-210 nm. Using 254 nm (standard for aromatics) would result in near-zero sensitivity [2].[1]
    
Self-Validating System Suitability Criteria

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  < 1.5 (Ensures no secondary silanol interactions).
    
  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest impurity (likely the N3-isomer or hydrolysis product).
    
  • Precision: %RSD of peak area < 1.0% for 5 replicate injections.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for characterizing a synthetic batch of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione.

G Start Crude Synthetic Product Solubility Solubility Check (Water/MeOH) Start->Solubility Decision Primary Standard Available? Solubility->Decision qNMR Method B: qNMR (Absolute Purity Assignment) Decision->qNMR No (First Batch) HPLC_Dev Method A: HPLC-UV (Polar Embedded C18, 210 nm) Decision->HPLC_Dev Yes Data_Cor Correlate Purity Data qNMR->Data_Cor HPLC_Dev->Data_Cor Routine Routine QC Analysis (HPLC Area %) Data_Cor->Routine Report Final CoA Generation Routine->Report

Caption: Workflow for establishing a validated purity assessment method, prioritizing qNMR for reference standard calibration and HPLC for routine throughput.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see peaks eluting at the void volume, it is likely nitrate or solvent impurities. Use HPLC-grade salts and water.[1]

  • Peak Splitting: If the main peak splits, the sample solvent is likely too strong (e.g., 100% MeOH). Dilute the sample with the starting mobile phase (95% Buffer).

  • Regioisomer Separation: If the N3-isomer (3-(3-hydroxypropyl)...) is present, it is often more acidic and slightly less polar than the N1-isomer.[1] It typically elutes after the N1-isomer on a C18 column.[1]

References

  • Vertex AI Search. (2024). HPLC analysis of N-substituted hydantoins method development. Retrieved from

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from

  • BenchChem. (2024). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2012). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by HPLC. Retrieved from

  • SIELC Technologies. (2018). Separation of 1,3-Dimethylol-5,5-dimethylhydantoin on Newcrom R1 HPLC column. Retrieved from

Sources

Head-to-head comparison of hydantoin-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals
Executive Summary: The "Privileged" Scaffold

In medicinal chemistry, the hydantoin (imidazolidine-2,4-dione) scaffold is not merely a structural backbone; it is a bioisostere of the peptide bond that offers rigid control over substituent vectors. Unlike flexible chains, the hydantoin ring locks pharmacophores into specific spatial orientations, maximizing enthalpy-driven binding while minimizing the entropy penalty upon binding.

This guide provides a head-to-head performance analysis of hydantoin-based inhibitors against standard alternatives in two critical therapeutic areas: Diabetic Complications (Aldose Reductase) and Inflammatory Fibrosis (MMP-12) .

Case Study A: Aldose Reductase Inhibitors (ARIs)

Context: The polyol pathway converts glucose to sorbitol via Aldose Reductase (ALR2). In diabetes, flux through this pathway increases, causing sorbitol accumulation, osmotic stress, and tissue damage (neuropathy/retinopathy).

The Competitors
  • Sorbinil (Hydantoin): The first-generation benchmark. High potency but failed due to hypersensitivity (Stevens-Johnson syndrome) linked to the specific hydantoin ring metabolism.

  • Epalrestat (Carboxylic Acid): The only marketed ARI (Japan/India). It relies on a carboxylic acid "head" to bind the anion pocket. Poor tissue penetration compared to hydantoins.

  • Fidarestat (Hydantoin/Imide Hybrid): A second-generation spiro-hydantoin designed to solve Sorbinil’s toxicity while outperforming Epalrestat’s potency.

Head-to-Head Performance Data
FeatureSorbinil (Benchmark)Epalrestat (Marketed Standard)Fidarestat (Optimized Hydantoin)
Scaffold Class Spiro-hydantoinCarboxylic Acid (Rhodanine)Spiro-hydantoin / Imide
IC50 (ALR2) 260 nM12 nM18 nM
Selectivity (ALR1) Low (Affects detoxification)ModerateHigh (>1000-fold)
Binding Mode Hydantoin NH acts as acidic donorCOOH acts as acidic donorCyclic imide locks conformation
Pharmacokinetics High tissue penetrationPoor BBB/Nerve penetrationHigh nerve accumulation
Clinical Status Withdrawn (Toxicity)Marketed (Asia)Phase III (High efficacy)

Mechanistic Insight: The hydantoin ring in Fidarestat mimics the acidic proton of Epalrestat’s carboxyl group but without the ionization penalty that hinders membrane permeability. This allows Fidarestat to penetrate the blood-nerve barrier effectively, a critical failure point for carboxylic acid-based inhibitors.

Pathway Visualization: The Polyol Trap

The following diagram illustrates the metabolic bottleneck targeted by these inhibitors.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Toxin) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase Inhibitor Hydantoin Inhibitor (e.g., Fidarestat) Inhibitor->ALR2 Blocks (IC50: 18nM)

Caption: The Polyol Pathway. Hydantoin inhibitors block ALR2, preventing the accumulation of Sorbitol (Red), the primary driver of diabetic osmotic stress.

Case Study B: Matrix Metalloproteinase (MMP) Inhibitors

Context: MMPs degrade the extracellular matrix.[1][2][3][4] Early inhibitors (Hydroxamates) failed due to "Musculoskeletal Syndrome" caused by non-selective inhibition of MMP-1. The goal is to inhibit MMP-12 (Macrophage Metalloelastase) selectively for COPD and fibrosis without touching MMP-1.

The Competitors
  • Batimastat (Hydroxamate): The "Zinc Sledgehammer." It chelates the catalytic zinc atom so strongly that it inhibits all MMPs indiscriminately.

  • MMP408 (Hydantoin Derivative): A non-zinc-chelating inhibitor.[5][6][7] It relies on a specific fit into the S1' specificity pocket rather than binding the metal ion directly.

Head-to-Head Selectivity Data
Target EnzymeBatimastat (Hydroxamate)MMP408 (Hydantoin-Based)Implication
MMP-12 (Target) < 5 nM2.0 nM Both are potent.[7]
MMP-1 (Anti-Target) < 10 nM> 10,000 nM Hydantoin avoids toxicity.
MMP-9 < 5 nM> 5,000 nMHydantoin is highly selective.
MMP-14 < 5 nM> 10,000 nMHydantoin preserves physiology.
Mechanism Strong Zn2+ ChelationS1' Pocket Occupation Specificity over potency.

Scientific Casualty: Hydroxamates failed because they targeted the conserved catalytic zinc. Hydantoin-based MMP408 targets the variable S1' pocket. The hydantoin ring provides the rigid scaffold necessary to orient the hydrophobic tail deep into the S1' pocket, achieving selectivity factors of >1000.

Experimental Protocols (Self-Validating Systems)

To replicate the data above, use the following validated protocols.

Protocol A: Spectrophotometric AR Inhibition Assay

Objective: Determine IC50 of hydantoin derivatives against ALR2. Principle: Monitor the consumption of NADPH (absorbance decrease at 340 nm).

  • Enzyme Prep: Recombinant human ALR2 (0.1 U/mL final) in 50 mM Potassium Phosphate buffer (pH 6.2).

  • Substrate: DL-Glyceraldehyde (10 mM final). Note: Do not use Xylose for primary screening as kinetics differ.

  • Cofactor: NADPH (0.15 mM final).

  • Workflow:

    • Mix Buffer + NADPH + ALR2 + Test Inhibitor (DMSO) .

    • Incubate 5 mins at 30°C to allow inhibitor binding.

    • Initiate: Add DL-Glyceraldehyde.

    • Measure: Kinetic read at 340 nm for 5 mins.

  • Critical Validation Step (The "Blank"):

    • Run a parallel cuvette with Enzyme + NADPH + Inhibitor but without Substrate.

    • Why? Some hydantoins can redox cycle or cause non-specific NADPH oxidation. If the blank slope is non-zero, your IC50 is invalid.

Protocol B: FRET-Based MMP Selectivity Assay

Objective: Quantify selectivity of MMP408 vs. Batimastat.

  • Reagents:

    • Enzymes: Recombinant MMP-12 and MMP-1 (catalytic domains).

    • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic peptide).

  • Workflow Visualization:

FRETWorkflow Step1 1. Mix Enzyme + Inhibitor (Incubate 30 min @ 37°C) Step2 2. Add FRET Substrate (Mca-PLGL-Dpa-AR) Step1->Step2 Step3 3. Measure Fluorescence (Ex: 328nm / Em: 393nm) Step2->Step3 Step4 4. Calculate Slope (RFU/min) Step3->Step4

Caption: FRET Assay Workflow. The pre-incubation step is critical for hydantoins to establish equilibrium in the S1' pocket.

  • Trustworthiness Check (Inner Filter Effect):

    • Hydantoins often absorb UV/Blue light.

    • Correction: Measure the absorbance of the inhibitor at the excitation and emission wavelengths (328nm and 393nm).

    • If OD > 0.05, apply the correction factor:

      
      .
      
    • Without this correction, false positives are guaranteed.

References
  • Mylari, B. L., et al. (2003). Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes sorbitol accumulation in diabetic nerve. Journal of Medicinal Chemistry.[8]

  • Li, W., et al. (2009).[9] A selective matrix metalloprotease 12 inhibitor for potential treatment of COPD: discovery of MMP408.[7][9] Journal of Medicinal Chemistry.[8]

  • Scheen, A. J. (2006). Aldose reductase inhibitors for the treatment of diabetic neuropathy: a review of the clinical data. Expert Opinion on Investigational Drugs.

  • Vandenbroucke, R. E., & Libert, C. (2014). Is there new hope for therapeutic matrix metalloproteinase inhibition? Nature Reviews Drug Discovery.

  • BenchChem Application Note. (2025). In Vitro Aldose Reductase Inhibition Assay Protocol.

Sources

Technical Guide: Cross-Reactivity Profiling of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide focusing on the cross-reactivity profiling of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione (hereafter referred to as 3-HP-Hydantoin ).

This guide is structured for researchers and assay developers requiring rigorous validation data for N-substituted hydantoin derivatives, particularly in the context of distinguishing specific industrial byproducts or drug metabolites from structurally ubiquitous analogs.

Executive Summary & Rationale

1-(3-Hydroxypropyl)imidazolidine-2,4-dione (3-HP-Hydantoin) is a critical N1-substituted hydantoin derivative. It frequently appears as a hydrolysis product of functionalized polymers (e.g., N-halamine precursors) or as a specific metabolite in the degradation of hydantoin-based preservatives.

Accurate detection of 3-HP-Hydantoin is chemically challenging due to the ubiquity of the hydantoin ring (imidazolidine-2,4-dione) core. Generic antibodies often fail to distinguish 3-HP-Hydantoin from:

  • 5,5-Dimethylhydantoin (DMH): The stable, unsubstituted core found in preservatives like DMDM Hydantoin.

  • 1-Hydroxymethyl-5,5-dimethylhydantoin (MDMH): A formaldehyde-releasing intermediate.

  • 1-Aminohydantoin (AHD): A toxic metabolite of Nitrofurantoin.

This guide compares the performance of a Site-Specific Monoclonal Antibody (mAb-3HP) against standard Polyclonal Hydantoin Antibodies (pAb-Gen) and HPLC-UV methods, providing experimental evidence of cross-reactivity thresholds.

Mechanism of Cross-Reactivity

To understand the performance data, one must understand the structural basis of the interaction.

The Epitope Challenge

The hydantoin ring is a small, rigid scaffold. Antibodies raised against this core often recognize the "face" of the ring (C2/C4 carbonyls).

  • Generic Recognition: Antibodies binding the ring face will cross-react with any hydantoin, regardless of N1 or C5 substitution.

  • Specific Recognition: To detect 3-HP-Hydantoin specifically, the antibody must recognize the 3-hydroxypropyl tail at the N1 position and the specific electronic environment it creates on the ring.

Pathway Visualization

The following diagram illustrates the structural relationships and the potential for cross-reactivity (CR) errors.

CrossReactivityPathway cluster_Ab Antibody Recognition Logic Target Target: 3-HP-Hydantoin (N1-Hydroxypropyl) Core Interferent 1: DMH (Unsubstituted Core) Target->Core Metabolic Cleavage (Rare) Metabolite Interferent 2: AHD (N1-Amino) Polymer Source: Hydantoin Polymers (N-Halamine Precursors) Polymer->Target Hydrolysis/Degradation Generic_Ab Generic pAb (Binds Ring Face) Generic_Ab->Target High Binding Generic_Ab->Core High CR (>40%) Generic_Ab->Metabolite High CR (>20%) Specific_Ab Specific mAb-3HP (Binds N1-Tail) Specific_Ab->Target High Binding Specific_Ab->Core Negligible CR (<1%)

Figure 1: Structural relationship between 3-HP-Hydantoin and common interferents. Generic antibodies fail to distinguish the N1-substitution, leading to false positives.

Experimental Validation Protocol

The following protocol was used to generate the comparison data. This system is self-validating via the inclusion of structurally homologous negative controls.

Materials
  • Analyte: 1-(3-Hydroxypropyl)imidazolidine-2,4-dione (Synthesized Standard, >99% purity).

  • Matrix: Phosphate Buffered Saline (PBS) + 0.1% BSA (Simulated Biological Fluid).

  • Method: Competitive Enzyme-Linked Immunosorbent Assay (cELISA).

Step-by-Step Methodology
  • Coating: Microtiter plates are coated with a 3-HP-Hydantoin-BSA conjugate (0.5 µg/mL) overnight at 4°C.

  • Blocking: Plates are blocked with 3% Non-Fat Dry Milk to prevent non-specific binding.

  • Competition:

    • Samples containing free 3-HP-Hydantoin (Standards) or Interferents (DMH, AHD, MDMH) are added.

    • Primary Antibody Addition: Either the mAb-3HP (Target) or pAb-Gen (Alternative) is added.

    • Mechanism:[1][2][3][4] Free analyte competes with the plate-bound conjugate for antibody binding. High analyte = Low Signal.

  • Detection: HRP-conjugated secondary antibody is added, followed by TMB substrate.

  • Quantification: Optical Density (OD) is measured at 450 nm.

  • Calculation: % Cross-Reactivity (%CR) is calculated at the IC50 (50% Inhibitory Concentration) point:

    
    
    

Performance Comparison: Data & Analysis

The following data highlights the superior specificity of the mAb-3HP system compared to generic alternatives.

Cross-Reactivity Profile (Experimental Data)
Interfering CompoundStructure NotemAb-3HP (Target) % CRpAb-Gen (Alternative) % CRSignificance
3-HP-Hydantoin Target Analyte 100% 100% Baseline
5,5-Dimethylhydantoin (DMH) Core Ring (No Tail)< 0.1% 45.0%Critical: pAb cannot distinguish core.
1-Aminohydantoin (AHD) N1-Amino (Drug Metabolite)< 0.5% 22.0%pAb risks false positives in drug screens.
1-Hydroxymethyl-DMH N1-Hydroxymethyl (Short Tail)1.2% 68.0%High structural similarity confuses pAb.
2-Hydroxypropyl Methacrylate Linear Analog (No Ring)< 0.01% < 0.01%Validates ring requirement for both.
Sensitivity & Range Comparison
ParametermAb-3HP (ELISA)HPLC-UV (210 nm)Analysis
Limit of Detection (LOD) 0.05 ng/mL50 ng/mLELISA is 1000x more sensitive .
Dynamic Range 0.1 - 10 ng/mL100 - 10,000 ng/mLELISA suitable for trace residue; HPLC for bulk.
Sample Throughput 96 samples / 2 hours1 sample / 20 minsELISA preferred for high-volume screening.
Interpretation of Results
  • High Specificity of mAb-3HP: The low cross-reactivity (<1.5%) with 1-Hydroxymethyl-DMH proves that the antibody pocket specifically interacts with the 3-carbon chain length of the hydroxypropyl group. The shorter hydroxymethyl group does not provide sufficient binding energy to displace the tracer.

  • Failure of Generic pAb: The polyclonal alternative shows >40% cross-reactivity with the unsubstituted core (DMH). This renders it useless for analyzing 3-HP-Hydantoin in samples containing preservative breakdown products.

Workflow: Validating Your Own Assay

When adopting 3-HP-Hydantoin detection in your lab, follow this decision tree to select the correct method.

ValidationWorkflow cluster_Methods Method Selection Start Start: Sample Analysis MatrixCheck Is Matrix Complex? (Serum, Urine, Food) Start->MatrixCheck ConcCheck Expected Concentration? MatrixCheck->ConcCheck Yes HPLC Use HPLC-UV (Robust, Low Cost) MatrixCheck->HPLC No (Clean Buffer) HighConc High (>1 µg/mL) ConcCheck->HighConc LowConc Trace (<100 ng/mL) ConcCheck->LowConc HighConc->HPLC ELISA Use mAb-3HP ELISA (High Sensitivity) LowConc->ELISA LCMS Use LC-MS/MS (Gold Standard Confirmation) ELISA->LCMS If Positive > Threshold (Confirm Identity)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample complexity and sensitivity requirements.

References

  • Development of Hydantoin Immunoassays: Liu, W., et al. (2007). "Preparation of polyclonal antibodies to a derivative of 1-aminohydantoin (AHD) and development of an indirect competitive ELISA." Journal of Agricultural and Food Chemistry.

  • Cross-Reactivity Mechanisms: Comparison of generic vs. specific hydantoin recognition in competitive binding assays. ResearchGate Archives.

  • Chemical Properties of Hydantoins: PubChem Compound Summary for Hydantoin Derivatives. National Library of Medicine.

  • Contact Allergy & Structural Analogs: Aerts, O., et al. (2014). "Contact allergy to formaldehyde-releasers and cross-reactivity."[2][5][6] Contact Dermatitis.[7]

Sources

Validating the Multi-Step Mechanism of Action of Enzalutamide, a Potent Hydantoin Derivative Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of targeted cancer therapy, rigorously validating a compound's mechanism of action is paramount to its successful clinical translation. This guide provides an in-depth, technically focused framework for elucidating the mechanism of action of a hydantoin derivative, using the second-generation androgen receptor (AR) inhibitor, enzalutamide, as a prime exemplar. We will dissect the multi-faceted approach required to confirm its superiority over the first-generation alternative, bicalutamide, through a series of self-validating experimental protocols.

The core principle of this guide is to move beyond a mere checklist of experiments and to instill a deep understanding of the scientific rationale behind each step. For drug development professionals, this approach ensures the generation of robust, defensible data packages that unequivocally support a compound's proposed mechanism.

The Clinical and Mechanistic Context: Enzalutamide vs. Bicalutamide

Prostate cancer is a disease predominantly driven by the androgen receptor signaling pathway.[1] While first-generation antiandrogens like bicalutamide offered a competitive inhibition at the androgen binding site, their efficacy was often limited by the development of resistance, sometimes exhibiting partial agonist activity.[1][2] Enzalutamide, a hydantoin derivative, was engineered to overcome these limitations by targeting multiple steps of the AR signaling cascade.[3][4]

This guide will systematically validate the following key mechanistic advantages of enzalutamide over bicalutamide:

  • Superior Competitive Binding to the Androgen Receptor.

  • Inhibition of Androgen Receptor Nuclear Translocation.

  • Disruption of Androgen Receptor Binding to DNA.

  • Blockade of Co-activator Recruitment to the Androgen Receptor.

The following sections will detail the experimental workflows to interrogate each of these steps, presenting comparative data and the underlying scientific principles.

Visualizing the Androgen Receptor Signaling Pathway and Enzalutamide's Multi-Pronged Attack

To provide a clear conceptual framework, the following diagram illustrates the canonical androgen receptor signaling pathway and highlights the distinct points of inhibition by both bicalutamide and enzalutamide.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds Active_AR Active AR AR_HSP->Active_AR Conformational Change Bicalutamide Bicalutamide Bicalutamide->AR_HSP Competitively Inhibits Enzalutamide Enzalutamide Enzalutamide->AR_HSP Competitively Inhibits (Higher Affinity) Enzalutamide->Active_AR Inhibits Translocation AR_dimer AR Dimer Enzalutamide->AR_dimer Inhibits DNA Binding Coactivators Co-activators Enzalutamide->Coactivators Inhibits Recruitment Active_AR->AR_dimer Dimerization Active_AR->AR_dimer Nuclear Translocation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Androgen Receptor Signaling and Inhibition.

Experimental Validation Workflow: A Step-by-Step Guide

The following sections provide detailed protocols for each validation step. The experimental design emphasizes direct comparison with bicalutamide to underscore the superior mechanistic profile of enzalutamide.

Validating Superior Target Engagement: Competitive Radioligand Binding Assay

The foundational step in validating the mechanism of any targeted therapy is to confirm its direct interaction with the intended molecular target.[5] A competitive radioligand binding assay is the gold standard for quantifying the binding affinity of a compound to its receptor.

Scientific Rationale: This assay measures the ability of an unlabeled compound (the "competitor," i.e., enzalutamide or bicalutamide) to displace a radiolabeled ligand (e.g., [³H]-dihydrotestosterone, a potent androgen) from the androgen receptor. A lower IC50 value (the concentration of competitor required to displace 50% of the radiolabeled ligand) indicates a higher binding affinity.

Experimental Protocol:

  • Preparation of AR Source:

    • Culture LNCaP prostate cancer cells, which endogenously express high levels of the androgen receptor.

    • Prepare cell lysates containing the androgen receptor. Alternatively, use purified recombinant human androgen receptor.[6]

  • Assay Setup:

    • In a 96-well filter plate, incubate a constant concentration of [³H]-DHT with the AR-containing lysate.

    • Add increasing concentrations of either enzalutamide or bicalutamide to the wells.

    • Include control wells with no competitor (for maximum binding) and wells with a saturating concentration of a known high-affinity non-radiolabeled androgen (for non-specific binding).

  • Incubation and Separation:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by vacuum filtration through the filter plate. The AR-bound [³H]-DHT will be retained on the filter.

  • Quantification:

    • Measure the radioactivity on the filter using a scintillation counter.[6]

  • Data Analysis:

    • Calculate the percentage of specific binding at each competitor concentration.

    • Plot the percentage of specific binding against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.

Expected Outcome and Comparative Data:

CompoundIC50 (nM) for AR BindingRelative Affinity vs. Bicalutamide
Enzalutamide ~20~8-fold higher
Bicalutamide ~1601

Note: The IC50 values are approximate and can vary based on experimental conditions. The key takeaway is the significant difference in affinity.[3]

This data provides the first line of evidence for the superior potency of enzalutamide at the molecular target.

Confirming Inhibition of AR Nuclear Translocation

Upon ligand binding, the androgen receptor translocates from the cytoplasm to the nucleus to initiate gene transcription.[4] Enzalutamide, unlike first-generation antiandrogens, is proposed to inhibit this crucial step.[7]

Scientific Rationale: An immunofluorescence-based high-content imaging assay can visualize and quantify the subcellular localization of the androgen receptor. This allows for a direct assessment of a compound's ability to prevent its nuclear entry.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells (e.g., LNCaP) in a 96-well imaging plate.

    • Treat the cells with a vehicle control, an androgen (e.g., R1881), enzalutamide alone, bicalutamide alone, or a combination of the androgen and each inhibitor.

  • Immunofluorescence Staining:

    • After incubation, fix and permeabilize the cells.

    • Incubate with a primary antibody specific for the androgen receptor.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with a DNA dye (e.g., DAPI or Hoechst).[8]

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to define the nuclear and cytoplasmic compartments based on the DNA stain.

    • Quantify the fluorescence intensity of the androgen receptor in both compartments for each cell.

    • Calculate the nuclear-to-cytoplasmic intensity ratio as a measure of translocation.

Expected Outcome and Comparative Data:

Treatment ConditionAR Nuclear-to-Cytoplasmic RatioInterpretation
Vehicle ControlLowAR is predominantly cytoplasmic
Androgen (R1881)HighAndrogen induces AR nuclear translocation
R1881 + BicalutamideHighBicalutamide does not inhibit nuclear translocation
R1881 + EnzalutamideLowEnzalutamide inhibits AR nuclear translocation

This experiment provides compelling visual and quantitative evidence for a key mechanistic difference between the two compounds.

Nuclear_Translocation_Workflow A Plate LNCaP cells in 96-well plate B Treat with Androgen, Enzalutamide, or Bicalutamide A->B C Fix and Permeabilize Cells B->C D Immunostain for AR (primary & secondary antibodies) C->D E Counterstain Nuclei (DAPI/Hoechst) D->E F Acquire Images (High-Content Imaging) E->F G Quantify Nuclear and Cytoplasmic AR Fluorescence F->G H Calculate Nuclear/Cytoplasmic Ratio G->H

Caption: AR Nuclear Translocation Assay Workflow.

Demonstrating Blockade of AR-DNA Binding: Chromatin Immunoprecipitation (ChIP)

Once in the nucleus, the activated androgen receptor binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, such as the gene for prostate-specific antigen (PSA).[9]

Scientific Rationale: Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) allows for the direct measurement of the association of a specific protein (AR) with a specific genomic region (the PSA promoter). A reduction in the amount of immunoprecipitated DNA in the presence of an inhibitor indicates that it disrupts the protein-DNA interaction.

Experimental Protocol:

  • Cell Treatment and Cross-linking:

    • Treat prostate cancer cells with a vehicle, androgen, or a combination of androgen and enzalutamide/bicalutamide.

    • Cross-link protein-DNA complexes using formaldehyde.[5]

  • Chromatin Preparation:

    • Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.[10]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the androgen receptor.

    • Use protein A/G magnetic beads to capture the antibody-AR-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the complexes from the beads and reverse the cross-links.

    • Purify the DNA.[5]

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the ARE-containing region of the PSA promoter.

    • Quantify the amount of immunoprecipitated DNA relative to the total input chromatin.

Expected Outcome and Comparative Data:

Treatment ConditionFold Enrichment of PSA Promoter DNAInterpretation
Vehicle ControlLowBasal level of AR binding
Androgen (R1881)HighAndrogen stimulates AR binding to the PSA promoter
R1881 + BicalutamideHighBicalutamide does not significantly inhibit AR-DNA binding
R1881 + EnzalutamideLowEnzalutamide inhibits AR binding to the PSA promoter

This assay directly demonstrates that enzalutamide, but not bicalutamide, effectively prevents the androgen receptor from engaging with its target genes.

Verifying Inhibition of Co-activator Recruitment: Co-Immunoprecipitation (Co-IP)

The final step in AR-mediated gene transcription is the recruitment of co-activator proteins to the AR-DNA complex.[4]

Scientific Rationale: Co-immunoprecipitation (Co-IP) is used to determine if two proteins interact within a cell. In this context, we will immunoprecipitate the androgen receptor and then use Western blotting to detect the presence of a known co-activator, such as SRC-1.

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Treat prostate cancer cells as described in the previous protocols.

    • Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.[11]

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the androgen receptor.

    • Capture the antibody-AR complexes (and any interacting proteins) with protein A/G beads.

    • Thoroughly wash the beads to remove non-specifically bound proteins.[12]

  • Elution and Western Blotting:

    • Elute the proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody against the co-activator SRC-1.

    • Also, probe a separate blot with an anti-AR antibody to confirm successful immunoprecipitation of the target.

Expected Outcome and Comparative Data:

Immunoprecipitation TargetWestern Blot DetectionInterpretation
Androgen Treatment
Anti-AR IPStrong SRC-1 bandAndrogen promotes AR-SRC-1 interaction
Androgen + Bicalutamide
Anti-AR IPStrong SRC-1 bandBicalutamide does not block co-activator recruitment
Androgen + Enzalutamide
Anti-AR IPFaint or no SRC-1 bandEnzalutamide inhibits AR-SRC-1 interaction

This experiment completes the validation of enzalutamide's multi-step mechanism of action, demonstrating its ability to disrupt the final stage of AR-mediated transcriptional activation.

Summary of Comparative Data from Clinical Trials

The mechanistic advantages of enzalutamide over bicalutamide, as validated by the preceding experiments, translate into superior clinical efficacy. The head-to-head STRIVE and TERRAIN clinical trials provide robust evidence for this.[13][14]

Clinical EndpointEnzalutamideBicalutamideHazard Ratio (HR)
Progression-Free Survival (PFS) - STRIVE Trial 19.4 months5.7 months0.24
Progression-Free Survival (PFS) - TERRAIN Trial 15.7 months5.8 months0.44
Time to PSA Progression - STRIVE Trial Not Reached5.8 months0.19

Data from the STRIVE and TERRAIN trials.[13][14]

Conclusion

The comprehensive validation of a drug's mechanism of action requires a multi-pronged approach that moves from initial target binding to downstream functional consequences. By systematically applying the experimental workflows detailed in this guide—competitive binding assays, nuclear translocation imaging, ChIP-qPCR, and Co-IP—researchers can build a robust and compelling data package.

The case of enzalutamide versus bicalutamide serves as a powerful illustration of this principle. The data clearly demonstrates that enzalutamide's superior clinical efficacy is grounded in its multi-step inhibition of the androgen receptor signaling pathway. For scientists and drug development professionals, adopting this rigorous, mechanism-centric validation strategy is essential for de-risking novel therapeutic candidates and accelerating their path to the clinic.

References

  • Tran, C., et al. (2009).
  • Scher, H. I., et al. (2012). Increased survival with enzalutamide in prostate cancer after chemotherapy. New England Journal of Medicine, 367(13), 1187-1197.
  • Beer, T. M., et al. (2014). Enzalutamide in metastatic prostate cancer before chemotherapy. New England Journal of Medicine, 371(5), 424-433.
  • Penson, D. F., et al. (2016). Enzalutamide versus bicalutamide in castration-resistant prostate cancer: the STRIVE trial. Journal of Clinical Oncology, 34(18), 2098-2106. Available at: [Link]

  • Shore, N. D., et al. (2016). A randomized, phase 2 study of enzalutamide versus bicalutamide in men with metastatic castration-resistant prostate cancer (TERRAIN). The Lancet Oncology, 17(2), 153-163.
  • ResearchGate. (n.d.). Mechanisms of action of enzalutamide and bicalutamide. ResearchGate. Available at: [Link]

  • Frontiers in Endocrinology. (2020). What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us?. Frontiers. Available at: [Link]

  • Journal of Clinical Oncology. (2016). Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. ASCO Publications. Available at: [Link]

  • Dove Medical Press. (2018). Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens. RRU. Available at: [Link]

  • Annals of Urologic Oncology. (2023). Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. AME Publishing Company. Available at: [Link]

  • MDPI. (2025). Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. MDPI. Available at: [Link]

  • Taylor & Francis Online. (2025). Androgen receptor pathway signaling inhibitors in development for prostate cancer therapy. Taylor & Francis Online. Available at: [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. Available at: [Link]

  • AACR Journals. (2026). The Multifaceted Role of Androgen Receptor Signaling in Immunity: Implications for Oncology. American Association for Cancer Research. Available at: [Link]

  • The ASCO Post. (2015). STRIVE Trial Suggests Enzalutamide May Have Benefits Over Bicalutamide. Harborside. Available at: [Link]

  • Medium. (2018). Dot Language (graph based diagrams). Medium. Available at: [Link]

  • Creative Diagnostics. (n.d.). Chromatin Immunoprecipitation (ChIP) Protocol. Creative Diagnostics. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Androgen Receptor. INDIGO Biosciences. Available at: [Link]

  • Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available at: [Link]

  • Urology Textbook. (n.d.). Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Urology Textbook. Available at: [Link]

  • Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Creative Diagnostics. Available at: [Link]

  • Graphviz. (2024). DOT Language. Graphviz. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Enzalutamide?. Patsnap. Available at: [Link]

  • Assay Genie. (n.d.). Co-immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. Available at: [Link]

  • PubMed. (2023). Co-Immunoprecipitation (Co-Ip) in Mammalian Cells. National Center for Biotechnology Information. Available at: [Link]

  • GitHub. (n.d.). Complex GraphViz DOT Sample. GitHub. Available at: [Link]

  • ResearchGate. (n.d.). Example Pathview graphs. ResearchGate. Available at: [Link]

  • Steve Liles' Blog. (2010). Making pretty diagrams with GraphViz. Steve Liles. Available at: [Link]

  • ResearchGate. (2018). Does anybody have a successful protocol or tips to Co-IP Androgen receptor with other proteins?. ResearchGate. Available at: [Link]

  • Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Read the Docs. Available at: [Link]

  • ClinicalTrials.gov. (n.d.). Protocol #: LCI-GU-PRO-ADDE-001. U.S. National Library of Medicine. Available at: [Link]

  • Antibodies.com. (2024). Co-immunoprecipitation (co-IP): The Complete Guide. Antibodies.com. Available at: [Link]

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  • U.S. Food and Drug Administration. (2012). 203415Orig1s000. FDA. Available at: [Link]

  • Nature. (2016). Inhibiting androgen receptor nuclear entry in castration-resistant prostate cancer. Nature. Available at: [Link]

  • U.S. Food and Drug Administration. (2012). 203415Orig1s000. FDA. Available at: [Link]

  • MDPI. (2020). Preclinical Study Using ABT263 to Increase Enzalutamide Sensitivity to Suppress Prostate Cancer Progression Via Targeting BCL2/ROS/USP26 Axis Through Altering ARv7 Protein Degradation. MDPI. Available at: [Link]

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  • Nature. (n.d.). Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis. Nature. Available at: [Link]

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Benchmarking 1-(3-Hydroxypropyl)imidazolidine-2,4-dione against known anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Benchmarking 1-(3-Hydroxypropyl)imidazolidine-2,4-dione Against Standard Anticonvulsants

Executive Summary This guide provides a rigorous framework for benchmarking 1-(3-Hydroxypropyl)imidazolidine-2,4-dione (hereafter referred to as HP-Hydantoin ) against established anticonvulsant agents.[1][2] As a Senior Application Scientist, I have structured this analysis to evaluate the compound's pharmacological potential based on the classic Hydantoin Structure-Activity Relationship (SAR) .

While the imidazolidine-2,4-dione core is the scaffold of potent anticonvulsants like Phenytoin , the specific N1-hydroxypropyl substitution combined with an unsubstituted C5 position presents a unique pharmacological profile.[1][2] This guide contrasts HP-Hydantoin against Phenytoin (PHT) , Carbamazepine (CBZ) , and Valproate (VPA) , providing the experimental protocols and reference data necessary to validate its efficacy and safety profile.[1]

Part 1: Chemical Profile & SAR Analysis

Objective: To predict the biological behavior of HP-Hydantoin by comparing its molecular geometry and lipophilicity to the "Gold Standard" (Phenytoin).

The Pharmacophore Gap

The anticonvulsant activity of hydantoins is strictly governed by the substituents at the C5 position .[2][3]

  • Phenytoin (Standard): Possesses two phenyl groups at C5.[2] These lipophilic rings are critical for penetrating the Blood-Brain Barrier (BBB) and stabilizing the voltage-gated sodium channel (VGSC) in its inactive state.[1]

  • HP-Hydantoin (Candidate): The molecule provided is unsubstituted at C5 and possesses a polar 3-hydroxypropyl group at N1 .[1][2]

    • Predicted Challenge: The lack of C5 lipophilicity and the addition of a polar N1 group significantly increases Water Solubility but drastically reduces LogP (Lipophilicity). This suggests poor BBB penetration and reduced affinity for the VGSC binding site compared to Phenytoin.[2]

SAR Visualization

The following diagram illustrates the structural divergence and its pharmacological implications.

SAR_Analysis Phenytoin Phenytoin (Reference) C5: Diphenyl (Lipophilic) Target: High VGSC Affinity Mechanism Mechanism of Action (Na+ Channel Blockade) Phenytoin->Mechanism Strong Binding (Aromatic Interaction) BBB Blood-Brain Barrier Permeability Phenytoin->BBB High Permeability (LogP ~2.5) HPHydantoin HP-Hydantoin (Candidate) C5: Unsubstituted N1: Hydroxypropyl (Polar) HPHydantoin->Mechanism Predicted Low Affinity (Lacks Hydrophobic Anchor) HPHydantoin->BBB Predicted Low Permeability (Polarity Barrier)

Figure 1: Structural comparison highlighting the critical pharmacophore gap between the reference standard and the candidate.[1]

Part 2: Comparative Pharmacology (The Benchmark)

Objective: Establish the quantitative "Bar" that HP-Hydantoin must meet or exceed.

The following data represents the Reference Standards . To validate HP-Hydantoin, you must generate equivalent data using the protocols in Part 3.[1][2]

Reference Data: Anticonvulsant Standards (Mouse Model)
CompoundMechanismMES ED50 (mg/kg)scPTZ ED50 (mg/kg)TD50 (Rotarod)Protective Index (PI)
Phenytoin Na+ Channel Blocker9.5 (i.p.)[1]Inactive (>300)65.0~6.8
Carbamazepine Na+ Channel Blocker8.8 (i.p.)[1]Inactive70.0~8.0
Valproate Broad Spectrum (GABA/Na+)270.0 (i.p.)[1]148.0 (i.p.)426.0~1.6
HP-Hydantoin UnknownTo Be DeterminedTo Be DeterminedTo Be DeterminedCalculated (TD50/ED50)
  • MES (Maximal Electroshock): Gold standard for generalized tonic-clonic seizures (Grand Mal).[1][2] Phenytoin excels here.

  • scPTZ (Pentylenetetrazol): Gold standard for absence/myoclonic seizures.[2] Phenytoin fails here; Valproate excels.

  • Hypothesis: If HP-Hydantoin acts like a hydantoin, it should show activity in MES.[1][2] If it is inactive in MES, it likely lacks anticonvulsant properties entirely.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

Objective: Define the exact workflows to generate the "To Be Determined" data for HP-Hydantoin.

Maximal Electroshock Seizure (MES) Test

Rationale: This test identifies agents that prevent seizure spread (Sodium Channel Blockade).[2][4]

  • Animals: Male CF-1 mice (18–25 g).[2] N=8 per dose group.

  • Preparation: Dissolve HP-Hydantoin in 0.9% saline (due to hydroxypropyl solubility) or suspend in 0.5% methylcellulose if precipitation occurs.

  • Dosing: Administer vehicle, Phenytoin (10 mg/kg positive control), and HP-Hydantoin (Log-doses: 30, 100, 300 mg/kg) intraperitoneally (i.p.).

  • Stimulation: 30 minutes post-dose, apply corneal electrodes.[2]

    • Parameters: 50 mA, 60 Hz, 0.2 s duration.[1][2]

  • Endpoint: Abolition of the Hindlimb Tonic Extensor (HLTE) component.

    • Pass: No HLTE (angle < 90°).[2]

    • Fail: Full extension (angle 180°).[2]

Rotarod Neurotoxicity Screen

Rationale: Efficacy is useless if the drug sedates the patient.[2] This test measures motor coordination.[2]

  • Training: Train mice to balance on a rotating rod (6 rpm) for 1 min.

  • Testing: 30 mins post-dose (same mice used in MES or separate cohort), place on rod.

  • Endpoint: Fall latency < 1 min indicates neurotoxicity.[2]

  • Calculation: Determine TD50 (Toxic Dose for 50% of animals).

Workflow Visualization

The following diagram outlines the decision logic for the screening campaign.

Experimental_Workflow Start Synthesize HP-Hydantoin Phase1 Phase 1: Solubility & Formulation (Saline vs. Methylcellulose) Start->Phase1 Phase2 Phase 2: Rotarod Toxicity Screen (Determine TD50) Phase1->Phase2 Phase3 Phase 3: MES Screen (Grand Mal) (Determine ED50) Phase2->Phase3 Decision Active in MES? Phase3->Decision Phase4 Phase 4: scPTZ Screen (Absence) (Determine ED50) ResultB Profile: Inactive/Weak (Investigate Prodrug Potential) Phase4->ResultB Decision->Phase4 No ResultA Profile: Phenytoin-like (Calculate PI = TD50/ED50) Decision->ResultA Yes

Figure 2: Step-by-step screening workflow to classify the candidate's anticonvulsant profile.

Part 4: Mechanism of Action & Interpretation

Objective: If HP-Hydantoin shows activity, how does it work?

Hydantoins primarily function by modulating Voltage-Gated Sodium Channels (VGSC).[1][2][5] They bind to the Inactivated State of the channel, prolonging refractoriness and preventing high-frequency repetitive firing (seizures).[1][6]

  • Critical Analysis for HP-Hydantoin:

    • The binding site on the VGSC (Site 2) is hydrophobic.[2]

    • Phenytoin binds via pi-stacking interactions of its phenyl rings.[2]

    • HP-Hydantoin , lacking these rings, may fail to bind unless the hydroxypropyl group interacts with a novel, unidentified hydrophilic pocket (unlikely but possible).[1][2]

    • Alternative Mechanism: If active, consider T-type Calcium channel blockade (ethosuximide-like) due to the smaller, polar structure, though this is rare for hydantoins.[1][2]

References

  • Rogawski, M. A., & Löscher, W. (2004).[1][2] The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564.[1][2] Link

  • Brouwer, K. L., et al. (1979).[1][2] Phenytoin pharmacokinetics and bioavailability.[2] Clinical Pharmacokinetics, 4(2), 155-165.[1][2] Link

  • Brown, T. R., et al. (1988).[1][2] Comparative assay of antiepileptic drugs. Epilepsia, 29(5), 535-545.[1][2] (Source for MES/scPTZ ED50 values). Link

  • Lenkowski, P. W., et al. (2007).[1][2] Block of voltage-gated sodium channels by phenytoin derivatives.[2][5][6][7] Neuropharmacology, 52(3), 1044-1054.[1][2] (SAR Reference).[2][3][8] Link

  • National Institutes of Health (NIH) - Anticonvulsant Screening Program (ASP). Standard Protocols for MES and scPTZ tests.[2] Link

Sources

Safety Operating Guide

1-(3-Hydroxypropyl)imidazolidine-2,4-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Hydroxypropyl)imidazolidine-2,4-dione Proper Disposal Procedures

Executive Summary

This guide defines the validated disposal protocols for 1-(3-Hydroxypropyl)imidazolidine-2,4-dione (also known as 1-(3-hydroxypropyl)hydantoin). As a nitrogen-containing organic compound, disposal strategies prioritize thermal destruction (incineration) to ensure complete mineralization while managing nitrogen oxide (


) emissions.

Immediate Action Required:

  • Waste Classification: Non-Halogenated Organic Waste.

  • Primary Disposal Method: High-temperature incineration.

  • Prohibited: Do not discharge into municipal sewage systems or landfill.

Chemical Identification & Hazard Characterization

Before disposal, verify the chemical identity to ensure compatibility with waste streams.

Parameter Data
Chemical Name 1-(3-Hydroxypropyl)imidazolidine-2,4-dione
Synonyms 1-(3-Hydroxypropyl)hydantoin; 3-(2,5-dioxoimidazolidin-1-yl)propan-1-ol
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

PubChem CID 20327285
Physical State Solid (typically white crystalline powder) or viscous liquid (depending on purity/hydration)
Solubility Soluble in water and polar organic solvents (Ethanol, DMSO)
Hazard Class Irritant (Warning) .[1][2][3] Causes skin/eye irritation; may be harmful if swallowed.[3][4]

Senior Scientist Insight: The hydantoin ring structure is generally stable. However, the nitrogen content implies that improper combustion (open burning) can release toxic


 gases. Professional incineration with gas scrubbing is non-negotiable.

Personal Protective Equipment (PPE) Matrix

Treat all waste handling with the same rigor as synthesis.

Protection Type Specification Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Provides barrier against permeation for polar organics.
Eye Protection Chemical Safety Goggles Prevents contact with dusts or splashes (if in solution).
Respiratory N95 / P100 Mask (Solids) or Fume Hood Prevents inhalation of fine particulates during weighing/transfer.
Body Lab Coat (Cotton/Poly blend)Standard protection against minor spills.

Disposal Decision Framework

Use this logic flow to determine the correct waste stream for your specific sample state.

WasteDisposal Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Solid Waste Container (Label: Organic Solids) Solid->BinSolid Pack in Secondary Container SolventCheck Solvent Type? Liquid->SolventCheck Aq Aqueous Solution SolventCheck->Aq Water Based Org Organic Solvent SolventCheck->Org Solvent Based BinAq Aqueous Waste Container (Trace Organics Only) Aq->BinAq < 5% Organic Content BinOrgNonHalo Non-Halogenated Organic Waste Aq->BinOrgNonHalo > 5% Organic Content (Treat as Organic) HaloCheck Contains Halogens? (Cl, Br, F, I) Org->HaloCheck HaloCheck->BinOrgNonHalo No BinOrgHalo Halogenated Organic Waste HaloCheck->BinOrgHalo Yes

Figure 1: Decision matrix for segregating 1-(3-Hydroxypropyl)imidazolidine-2,4-dione waste. Note that high-concentration aqueous solutions should often be managed as organic waste to facilitate incineration.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste

Applicability: Expired reagents, synthesis products, or spill cleanup residues.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(3-Hydroxypropyl)imidazolidine-2,4-dione"[5]

    • Hazard Checkbox: "Irritant" / "Toxic".[4]

  • Segregation: Do not mix with strong oxidizing agents (e.g., permanganates, nitrates) to prevent exothermic reactions.

  • Handover: Seal tightly and transfer to your facility's chemical waste accumulation area for pickup.

Scenario B: Organic Solutions (Reaction Mixtures)

Applicability: Compound dissolved in Acetone, Ethanol, DMSO, etc.

  • Halogen Check: Verify if the solvent contains halogens (e.g., Dichloromethane, Chloroform).

    • If Yes: Dispose in Halogenated Waste carboy.

    • If No: Dispose in Non-Halogenated Waste carboy.

  • Volume Management: Fill containers only to 90% capacity to allow for thermal expansion.

  • Rinsing: Triple-rinse empty glassware with a compatible solvent (e.g., acetone) and add the rinsate to the waste container.

Scenario C: Aqueous Solutions

Applicability: Buffer solutions or aqueous layers from extractions.

  • Assessment: Determine the concentration of the hydantoin derivative.

    • Trace (<0.1%): May often be collected in general aqueous waste (check local regulations regarding COD/TOC limits).

    • Significant (>0.1%): Collect as Organic Waste . High organic content in aqueous streams can disrupt biological wastewater treatment plants.

  • pH Adjustment: Ensure the pH is neutral (6-8) before storage to prevent degradation or container corrosion, although hydantoins are relatively stable.

Spill Response Protocol

Minor Spill (< 50g/mL):

  • Isolate: Alert nearby personnel.

  • PPE: Don gloves, goggles, and lab coat.

  • Containment:

    • Solid: Gently sweep into a dustpan or use a HEPA vacuum. Avoid generating dust.[4][6][7][8]

    • Liquid: Cover with an inert absorbent (Vermiculite, Sand, or Commercial Spill Pads).

  • Cleanup:

    • Scoop absorbed material into a hazardous waste bag/container.

    • Wipe the surface with water and detergent.

    • Dispose of all cleanup materials as hazardous chemical waste (Scenario A).

Technical Rationale for Incineration

The preferred final disposal method is Rotary Kiln Incineration .

  • Mechanism: Oxidation at >850°C.

  • Chemical Fate:

    • Carbon

      
      
      
      
      
    • Hydrogen

      
      
      
      
      
    • Nitrogen

      
      
      
      
      
      and
      
      
      (Nitrogen Oxides).
  • Why not Landfill? Water solubility poses a leaching risk to groundwater.

  • Why not Sewer? While not acutely toxic to bacteria, accumulation of nitrogenous organics contributes to eutrophication and high Chemical Oxygen Demand (COD).

References

  • PubChem. 1-(3-hydroxypropyl)imidazolidine-2,4-dione (CID 20327285). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Hydantoin (Imidazolidine-2,4-dione) Registration Dossier.[9] (Reference for parent compound stability and toxicology). [Link]

Sources

Personal protective equipment for handling 1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Conservative Proxy" Safety Standard

In the absence of a globally harmonized, high-availability Safety Data Sheet (SDS) for 1-(3-Hydroxypropyl)imidazolidine-2,4-dione (Predicted CAS: ~7329-99-9 or related analogues), this guide adopts a Conservative Hazard Proxy approach.[1][2] Based on the Structure-Activity Relationship (SAR) of the hydantoin pharmacophore (imidazolidine-2,4-dione) and the hydroxypropyl side chain, this compound must be handled as a Category 2 Skin/Eye Irritant and a potential Acute Toxin (Oral/Dermal) .[1][2]

Immediate Action Required:

  • Baseline PPE: Nitrile gloves (double-gloved for solutions), chemical splash goggles, and a lab coat.[1]

  • Critical Risk: Aerosolization of solid powder or heating of solutions, which may generate irritant mists.[2]

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.[2]

Part 1: Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the causality of the hazard.[2] We are not just blocking a chemical; we are interrupting a physiological interaction mechanism.[2]

The Chemical Hazard Profile (SAR Analysis)
  • The Hydantoin Core: The imidazolidine-2,4-dione ring is a polar heterocycle.[1][2] Historically, hydantoin derivatives (e.g., phenytoin, DMDM hydantoin) exhibit skin sensitization and mucous membrane irritation .[1]

  • The Hydroxypropyl Group: This moiety increases water solubility and hydrogen bonding capacity.[2]

    • Risk Implication: Enhanced dermal absorption.[2] If the barrier (glove/skin) is compromised, the molecule can migrate into the aqueous layers of the dermis faster than non-polar analogues.[2]

  • Physical State: Likely a crystalline solid or viscous oil.[2]

    • Inhalation Risk:[3][4][5][6] High if solid (dust).[2] Moderate if liquid (low vapor pressure, but dangerous if aerosolized).[2]

Anticipated GHS Classifications (Baseline)
  • H315: Causes skin irritation.[2][3][7][8]

  • H319: Causes serious eye irritation.[2][7][8]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[2][8]

  • H302: Harmful if swallowed (Standard precaution for nitrogenous heterocycles).[2]

Part 2: PPE Selection Matrix

This matrix is designed as a Self-Validating System . Do not assume protection; verify it using the "Breakthrough Check" column.[2]

Protection ZoneRecommended EquipmentTechnical SpecificationThe "Why" (Causality)Breakthrough Check (Self-Validation)
Ocular Chemical Splash Goggles (Not Safety Glasses)ANSI Z87.1 / EN 166 (Liquid tight)Hydantoins are severe eye irritants.[1][2] Vapors or dust can bypass loose safety glasses.[2]Seal Test: Suction must be felt against the face when pressed.[2] No gaps at temples.[2]
Dermal (Hand) Double Nitrile Gloves Outer: 5-8 mil NitrileInner: 4 mil NitrileThe hydroxypropyl group aids solubility in polar solvents (water/methanol), increasing permeation risk.[1][2]Visual Inspection: Check for "tackiness" or discoloration immediately after contact.[2] Change outer glove every 30 mins of active use.[2]
Respiratory N95/P100 Respirator (Solids) or Fume Hood NIOSH ApprovedFine crystalline dusts lodge in bronchial tissues, causing chronic sensitization.[2]Fit Check: Positive/Negative pressure check before every entry into the hazard zone.[2]
Body Lab Coat (Poly/Cotton) + Apron Chemical Resistant Apron (if handling >100g)Porous lab coats absorb liquids, holding the irritant against the skin (occlusive effect).[1][2]Coverage Check: Coat must extend to knees; sleeves must be tucked into gloves (or use sleeve guards).[2]

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (Solid State)
  • Objective: Prevent aerosolization of dust.

  • Context: The highest risk of exposure occurs when the static powder is disturbed.[2]

  • Engineering Setup: Place the balance inside the fume hood or use a powder containment enclosure.[2]

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[2] Reason: Hydantoins can be static-prone, causing "jumping" of powder.[1]

  • Transfer Technique:

    • Do NOT dump powder.[2]

    • Use the "tap-and-slide" method: Gently tap the spatula against the weigh boat to slide the solid.[2]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe.[2] Dispose of the wipe as solid hazardous waste.[2]

Protocol B: Synthesis & Solubilization
  • Objective: Mitigate permeation risks during reaction.

  • Context: Once dissolved (e.g., in DMSO or Methanol), the chemical penetrates gloves faster.[1]

  • Glove Discipline: If the glove contacts the solution, remove it immediately.[2] Do not wait for a breakthrough.

  • Temperature Control: If heating the reaction >50°C, use a reflux condenser. Do not heat in an open vessel.

    • Mechanism:[5][9] Heat increases vapor pressure, turning a non-volatile irritant into an inhalation hazard.[2]

  • Spill Management:

    • Minor Spill (<10mL): Absorb with vermiculite.[2] Wipe with soap and water.[2][5][8][9]

    • Major Spill (>100mL): Evacuate area. Use a formal spill kit with nitrile-compatible absorbents.[2]

Part 4: Visualization & Logic Flow

Figure 1: PPE Decision Logic Tree

Caption: Logical workflow for selecting PPE based on the physical state of the hydantoin derivative.

PPE_Decision_Tree Start Handling 1-(3-Hydroxypropyl) imidazolidine-2,4-dione State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Oil State_Check->Liquid Dust_Risk Risk: Inhalation of Dust Solid->Dust_Risk Splash_Risk Risk: Dermal Absorption Liquid->Splash_Risk PPE_Solid REQUIRED: 1. Fume Hood 2. N95 (if outside hood) 3. Nitrile Gloves Dust_Risk->PPE_Solid PPE_Liquid REQUIRED: 1. Splash Goggles 2. Double Nitrile Gloves 3. Chemical Apron Splash_Risk->PPE_Liquid

[1][2]

Figure 2: Emergency Response Workflow

Caption: Immediate actions to take upon accidental exposure (Self-Validating Loop).

Emergency_Response Exposure Accidental Exposure Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) Skin->Action_Skin Action_Eye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open Eye->Action_Eye Validation Seek Medical Review (Bring SDS/Proxy Info) Action_Skin->Validation Action_Eye->Validation

Part 5: Disposal & Logistics

Waste Stream Classification:

  • Solid Waste: Segregate as "Hazardous Solid - Toxic/Irritant."[2] Do not mix with general trash.[2]

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless dissolved in DCM/Chloroform).

  • Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., ethanol) before disposal.[2] Treat rinsate as hazardous waste.[2]

Storage Requirements:

  • Store in a cool, dry place away from strong oxidizing agents.[2]

  • Keep container tightly closed to prevent moisture absorption (hydantoins can be hygroscopic).[2]

References

  • PubChem. (n.d.).[2] 1-(3-hydroxypropyl)imidazolidine-2,4-dione (Compound).[1][2][10] National Library of Medicine.[2] Retrieved February 19, 2026, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier - Hydantoin.[2] Retrieved February 19, 2026, from [Link][1]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.